2-Methyl-4-(trifluoromethoxy)benzyl bromide
Description
Properties
IUPAC Name |
1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-4-8(14-9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVAXDGCLDCEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217503 | |
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-95-5 | |
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzyl bromide: Properties, Synthesis, and Applications
A Senior Application Scientist's Perspective on a Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Intermediates
The parent compound, 4-(trifluoromethoxy)benzyl bromide, is a vital intermediate in the synthesis of a variety of biologically active molecules.[3] Its utility stems from the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] The addition of a methyl group at the 2-position is a strategic modification intended to further refine these properties. The "magic methyl" effect, as it is often termed in medicinal chemistry, can introduce subtle yet profound changes in a molecule's conformational preferences and steric profile, leading to significant improvements in pharmacodynamic and pharmacokinetic parameters.[4]
This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, properties, and potential applications of this important class of chemical intermediates.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a synthetic building block are critical determinants of its reactivity, handling requirements, and suitability for various applications. The table below summarizes the known properties of the parent compound, 4-(trifluoromethoxy)benzyl bromide, which serve as a baseline for understanding the 2-methyl derivative.
| Property | Value | Source |
| CAS Number | 50824-05-0 | [5][6] |
| Molecular Formula | C₈H₆BrF₃O | [5][6] |
| Molecular Weight | 255.03 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid or low melting solid | [3][6] |
| Boiling Point | 82-84 °C at 10 mmHg | [5][7] |
| Density | 1.594 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.48 | [5][7] |
| Solubility | Soluble in chloroform and methanol; sparingly soluble in water. | [3][6] |
| Melting Point | 22-24 °C | [6] |
Anticipated Influence of the 2-Methyl Group:
The introduction of a methyl group at the 2-position of the benzene ring is expected to have the following effects:
-
Increased Lipophilicity: The addition of a non-polar methyl group will likely increase the molecule's lipophilicity, potentially enhancing its solubility in organic solvents and its ability to cross biological membranes.
-
Steric Hindrance: The methyl group will introduce steric bulk around the benzylic carbon, which could influence the kinetics of nucleophilic substitution reactions at this position.
-
Modified Electronic Properties: The electron-donating nature of the methyl group may subtly alter the electron density of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions.
Synthesis and Mechanistic Considerations
The synthesis of 4-(trifluoromethoxy)benzyl bromide is typically achieved through the bromination of the corresponding toluene derivative.[3] A common and effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN.[3]
General Synthesis Workflow
Caption: A generalized workflow for the radical bromination of a substituted toluene to yield the corresponding benzyl bromide.
Detailed Experimental Protocol (Hypothetical for the 2-Methyl Derivative)
The following protocol is a representative procedure for the synthesis of the parent compound and can be adapted for the 2-methyl derivative.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-4-(trifluoromethoxy)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
The primary application of 4-(trifluoromethoxy)benzyl bromide and its derivatives is as a key building block in the synthesis of novel pharmaceutical agents.[3] The trifluoromethoxy group is a bioisostere of other functional groups and can be used to fine-tune the properties of a lead compound.
Key Roles in Medicinal Chemistry:
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug candidate.
-
Enhanced Lipophilicity: The trifluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility and binding to its target.
Illustrative Synthetic Application
Caption: The utility of this compound as an electrophile in Sₙ2 reactions to introduce the substituted benzyl moiety.
One notable application of the parent compound is in the synthesis of antitubercular agents.[3] For instance, it is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][5][8]oxazines, which have shown promising activity against Mycobacterium tuberculosis.[3] The 2-methyl derivative could be used to synthesize analogs of these compounds to explore the impact of the additional methyl group on their biological activity.
Safety, Handling, and Storage
Substituted benzyl bromides are lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6][9]
Safety Precautions:
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of inadequate ventilation, use a respirator with an appropriate cartridge.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists.[10]
-
In case of Contact:
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[3]
Conclusion
This compound represents a valuable, albeit specialized, building block for medicinal chemists and drug discovery scientists. By leveraging the known properties and reactivity of the parent compound, 4-(trifluoromethoxy)benzyl bromide, and understanding the predictable effects of the 2-methyl group, researchers can strategically employ this intermediate to synthesize novel compounds with potentially enhanced pharmacological profiles. As with any reactive chemical, adherence to strict safety protocols during handling and storage is paramount. The continued exploration of fluorinated building blocks like this will undoubtedly lead to the development of new and improved therapeutics.
References
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Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]
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MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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A-Z Guide to 2-Methyl-4-(trifluoromethoxy)benzyl bromide: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a fluorinated organic building block of increasing interest in medicinal chemistry and materials science. We present a robust and reproducible synthetic protocol via benzylic bromination of 2-methyl-4-(trifluoromethoxy)toluene. Detailed experimental procedures, causality behind methodological choices, and in-depth characterization data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are provided. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their research and development endeavors.
Introduction: The Significance of Fluorinated Building Blocks
In modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence as a lipophilic electron-withdrawing substituent that can enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.[3] this compound serves as a key intermediate, providing a reactive handle—the benzyl bromide moiety—for introducing the trifluoromethoxy-substituted aromatic scaffold into a wide range of target molecules.[4][5] Its unique electronic and steric properties make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]
Synthetic Strategy and Rationale
The most direct and efficient synthetic route to this compound is the selective free-radical bromination of the benzylic methyl group of the readily available precursor, 2-methyl-4-(trifluoromethoxy)toluene.
Chosen Pathway: Free-Radical Benzylic Bromination
This method employs N-Bromosuccinimide (NBS) as the bromine source, initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[6][7][8]
Rationale for this approach:
-
High Selectivity: NBS is renowned for its ability to selectively brominate allylic and benzylic positions over other C-H bonds, minimizing unwanted side reactions.[7][9]
-
Controlled Bromine Concentration: The reaction mechanism involves the slow, in-situ generation of bromine (Br₂), which keeps the concentration of the halogen low and prevents competitive electrophilic aromatic substitution on the electron-rich aromatic ring.[7][9]
-
Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, preserving the sensitive trifluoromethoxy group.[6]
-
Ease of Workup: The succinimide byproduct is a solid that can often be removed by simple filtration.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-Methyl-4-(trifluoromethoxy)toluene | 190.15 | 5.00 g | 26.3 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.91 g | 27.6 | 1.05 |
| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 0.22 g | 1.3 | 0.05 |
| Carbon Tetrachloride (CCl₄) | 153.81 | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-(trifluoromethoxy)toluene (5.00 g, 26.3 mmol).
-
Reagent Addition: Add N-Bromosuccinimide (4.91 g, 27.6 mmol) and AIBN (0.22 g, 1.3 mmol) to the flask.
-
Solvent Addition: Add 100 mL of carbon tetrachloride. Note: Due to toxicity, safer alternative solvents like acetonitrile or (trifluoromethyl)benzene can also be effective.[8][10]
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Insight: Initiation is marked by the start of reflux and the reaction progress can be visually tracked as the denser NBS is consumed and the lighter succinimide floats to the surface.
-
Workup - Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Workup - Filtration: Filter the mixture through a sintered glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product is a pale yellow oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Characterization and Data Interpretation
The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ ~7.3-7.0 (m, 3H, Ar-H), δ ~4.6 (s, 2H, -CH₂Br), δ ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ ~148 (q, ¹JCF = 255 Hz, -OCF₃), δ ~138-120 (Ar-C), δ ~32 (-CH₂Br), δ ~18 (Ar-CH₃) |
| ¹⁹F NMR | δ ~ -58 ppm (s) |
| Mass Spec (EI) | M⁺ peak at m/z 268/270 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
Interpretation of Key Signals
-
¹H NMR: The most characteristic signal is the singlet for the benzylic protons (-CH₂Br) around 4.6 ppm. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent bromine atom. The aromatic protons will appear in the 7.0-7.3 ppm range, and the methyl group on the ring will be a singlet around 2.4 ppm.
-
¹³C NMR: A key feature in the ¹³C NMR spectrum is the quartet for the -OCF₃ carbon atom around 148 ppm, with a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz.[11][12] The benzylic carbon (-CH₂Br) will appear around 32 ppm.
-
Mass Spectrometry: The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[13]
Safety and Handling
Chemical Safety is Paramount.
-
This compound: This compound is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): NBS is an irritant and an oxidizing agent.[14][15][16] It can cause severe skin burns and eye damage.[15] Handle in a fume hood and avoid breathing dust.[14][15][16][17] Keep away from combustible materials.[17][18]
-
AIBN: AIBN is a flammable solid and can decompose violently upon heating. Store in a cool place.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. Use of a safer alternative like acetonitrile is strongly recommended.[10]
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
Applications in Research and Development
This compound is a valuable building block for:
-
Pharmaceutical Synthesis: It is used to introduce the 2-methyl-4-(trifluoromethoxy)benzyl moiety into complex molecules to enhance their therapeutic properties.[3][4] The trifluoromethoxy group can improve metabolic stability and cell membrane permeability.[3]
-
Agrochemicals: Similar to its use in pharmaceuticals, this compound serves as a precursor for novel pesticides and herbicides where the -OCF₃ group contributes to enhanced efficacy and stability.[4]
-
Materials Science: The unique electronic properties of the trifluoromethoxy group can be exploited in the synthesis of advanced polymers, liquid crystals, and other functional materials.
Conclusion
This guide outlines a reliable and well-characterized method for the synthesis of this compound. By understanding the rationale behind the chosen synthetic strategy and adhering to the detailed protocol and safety precautions, researchers can confidently produce this valuable fluorinated building block for a wide range of applications in drug discovery, agrochemical development, and materials science.
References
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Chemistry Steps. Benzylic Bromination. Available from: [Link]
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Ferreira, R. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]
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Kafarski, P. et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available from: [Link]
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Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available from: [Link]
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Doddrell, D. et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
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ResearchGate. (2025). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Available from: [Link]
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Holcomb, M. J. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]
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Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available from: [Link]
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ResearchGate. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Available from: [Link]
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Al-Sanea, M. M. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
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Beilstein Journals. (2013). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]
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Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
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ACS Publications. (2016). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available from: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]
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Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]
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ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]
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Carreno, M. C. et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Available from: [Link]
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solubility of 2-Methyl-4-(trifluoromethoxy)benzyl bromide in organic solvents
An In-depth Technical Guide on the Solubility of 4-(Trifluoromethoxy)benzyl Bromide in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Trifluoromethoxy)benzyl bromide (CAS No. 50824-05-0), a critical reagent in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling and storage. This document synthesizes theoretical principles with reported data and provides detailed protocols for the experimental determination of solubility, reflecting field-proven insights for researchers, chemists, and drug development professionals. While the initial inquiry specified 2-Methyl-4-(trifluoromethoxy)benzyl bromide, publicly available, high-quality data is overwhelmingly centered on the non-methylated analogue, 4-(Trifluoromethoxy)benzyl bromide. The principles and methodologies discussed herein are directly applicable, with the acknowledgment that the addition of a methyl group would be expected to slightly increase lipophilicity and decrease polarity, marginally favoring solubility in nonpolar solvents.
Physicochemical Properties and Molecular Structure Analysis
4-(Trifluoromethoxy)benzyl bromide is a multifaceted compound whose solubility is dictated by the interplay of its distinct structural components: a lipophilic aromatic ring, an electron-withdrawing trifluoromethoxy group, and a reactive benzylic bromide.[1]
-
Aromatic Benzene Ring: Forms the nonpolar core of the molecule, promoting solubility in nonpolar and moderately polar solvents through van der Waals interactions.
-
Trifluoromethoxy (-OCF₃) Group: This powerful electron-withdrawing group significantly enhances the molecule's lipophilicity (fat-solubility) and metabolic stability in drug candidates.[1] Its presence is a key driver for solubility in halogenated and other nonpolar organic solvents.
-
Benzylic Bromide (-CH₂Br): This functional group introduces polarity due to the electronegativity difference between carbon and bromine. However, its primary role is as a reactive site, a leaving group in nucleophilic substitution reactions. This reactivity necessitates careful solvent selection to avoid solvolysis.[1]
The compound is described as a colorless to light yellow liquid or a low-melting solid, indicating that intermolecular forces are not excessively strong, which generally favors dissolution.[2][3]
Table 1: Key Physicochemical Properties of 4-(Trifluoromethoxy)benzyl bromide
| Property | Value | Source |
| CAS Number | 50824-05-0 | [1][2][4] |
| Molecular Formula | C₈H₆BrF₃O | [1][2] |
| Molecular Weight | 255.03 g/mol | [2] |
| Appearance | Clear, faintly yellow liquid or low melting solid | [2][5] |
| Melting Point | 22 - 24 °C (71.6 - 75.2 °F) | [2][3][5] |
| Boiling Point | 82 - 84 °C at 10 mmHg | [2][5] |
| Density | ~1.594 g/mL at 25 °C | [2][5] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [3] |
| Water Solubility | Sparingly soluble / Poor solubility | [1][6] |
Qualitative Solubility Profile
The principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound.[7] Its molecular structure, possessing both nonpolar (aromatic ring, -OCF₃) and polar (C-Br bond) characteristics, suggests broad solubility in solvents of low to moderate polarity. Published data confirms this theoretical assessment.
Table 2: Reported Qualitative Solubility of 4-(Trifluoromethoxy)benzyl bromide
| Solvent Class | Solvent | Reported Solubility | Reference |
| Halogenated | Chloroform (CHCl₃) | Soluble | [2][5][6] |
| Dichloromethane (CH₂Cl₂) | Good solubility | [6] | |
| Ethers | Diethyl Ether (Et₂O) | Good solubility | [6] |
| Esters | Ethyl Acetate (EtOAc) | Good solubility | [6] |
| Polar Protic | Methanol (MeOH) | Soluble | [2][5] |
| Aqueous | Water (H₂O) | Poor / Sparingly soluble | [1][6] |
Expert Insight: The reported solubility in methanol should be interpreted with caution. While the compound may dissolve, protic solvents like methanol can participate in Sₙ1-type solvolysis reactions with the benzylic bromide, especially upon heating or extended storage, leading to the formation of the corresponding methyl ether. Therefore, for applications requiring the integrity of the starting material, aprotic solvents are strongly recommended.
Chemical Stability and Solvent Reactivity
A critical consideration for a Senior Application Scientist is not just if a compound dissolves, but if it remains stable in the solvent. 4-(Trifluoromethoxy)benzyl bromide is an electrophilic alkylating agent and is susceptible to degradation by nucleophiles.
-
Incompatible Solvents: Protic and nucleophilic solvents, including alcohols (methanol, ethanol), water, and amines, can react with the compound to displace the bromide. This is a significant consideration for both reaction setup and long-term storage.
-
Recommended Solvents for Inert Applications: For storage or as a reaction medium where the bromide's reactivity is to be preserved for a subsequent step, aprotic solvents are ideal. These include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Toluene
-
Hexanes
-
Acetonitrile (ACN)
-
The following diagram illustrates the potential solvolysis pathway in a generic protic, nucleophilic solvent (e.g., an alcohol, R-OH).
Caption: Potential solvolysis of the target compound in protic solvents.
Experimental Protocol for Quantitative Solubility Determination
For applications in drug development and process chemistry, qualitative descriptions are insufficient. Precise, quantitative solubility data is required. The isothermal equilibrium method is a gold-standard, self-validating protocol for this purpose.
Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS). 4-(Trifluoromethoxy)benzyl bromide is corrosive, causes severe skin burns and eye damage, and is a lachrymator.[3][4][8] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, nitrile gloves, and a flame-resistant lab coat.
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of 4-(Trifluoromethoxy)benzyl bromide into a series of sealable glass vials.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate equipped with a temperature-controlled bath set to the target temperature (e.g., 25 °C). Allow the slurries to equilibrate for a minimum of 24 hours. This extended time ensures that the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid overestimating the solubility.
-
Quantification:
-
Gravimetric Method (for non-volatile solutes): Accurately weigh a clean, dry vial. Transfer a precise volume of the filtered supernatant to this vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at low heat. Reweigh the vial containing the dried residue. The mass difference allows for the calculation of solubility (e.g., in mg/mL).
-
Chromatographic Method (High Precision): Prepare a series of calibration standards of the compound in the chosen solvent. Dilute the filtered supernatant with a known factor to fall within the calibration range. Analyze the standards and the diluted sample by HPLC-UV. Quantify the concentration against the calibration curve. This method is highly accurate and reproducible.
-
The following workflow diagram outlines the experimental process for determining solubility.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
4-(Trifluoromethoxy)benzyl bromide exhibits excellent solubility in a range of common aprotic organic solvents, including halogenated hydrocarbons, ethers, and esters, which is consistent with its structural features. Its solubility in protic solvents like methanol is possible but carries a significant risk of chemical degradation via solvolysis. Due to the lack of publicly available quantitative solubility data, experimental determination is essential for any process requiring precise concentration control. The methodologies and safety precautions outlined in this guide provide a robust framework for researchers to generate reliable, application-specific solubility data, thereby enabling more efficient and safer utilization of this valuable synthetic intermediate.
References
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]
-
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-
University of Manitoba. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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-
Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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chemical structure and nomenclature of 2-Methyl-4-(trifluoromethoxy)benzyl bromide
An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a specialized halogenated aromatic compound. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical identity, structural features, physicochemical properties, and a validated synthesis protocol. Emphasis is placed on the mechanistic rationale behind the synthetic methodology and the strategic importance of the compound's structural motifs—the trifluoromethoxy group and the reactive benzyl bromide handle—in modern medicinal chemistry. This guide elucidates the compound's reactivity, spectroscopic signature for empirical validation, and critical safety protocols, positioning it as a valuable building block for the synthesis of novel therapeutic agents.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is a substituted toluene derivative, where the aromatic ring is functionalized with a methyl group and a trifluoromethoxy group, and the benzylic methyl group is brominated.
| Identifier | Value | Source |
| IUPAC Name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | N/A |
| Molecular Formula | C₉H₈BrF₃O | N/A |
| Molecular Weight | 269.06 g/mol | N/A |
| Canonical SMILES | CC1=C(C=C(C=C1)OC(F)(F)F)CBr | N/A |
| InChI Key | (Inferred) | N/A |
| CAS Number | Not explicitly found in searches; may be a novel or less-common intermediate. | N/A |
Note: While a specific CAS number for this exact isomer was not located in the provided search results, its structure and properties can be reliably inferred from well-established chemical principles and data from closely related analogues like 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0).[1][2]
Structural Diagram
The chemical structure defines the reactivity and utility of the molecule. The diagram below illustrates the connectivity of atoms in this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Estimated Value | Rationale / Comparative Data |
| Appearance | Colorless to light yellow liquid or low-melting solid | Similar benzyl bromides are often liquids or low-melting solids.[1][2] |
| Boiling Point | > 82-84 °C @ 10 mmHg | The addition of a methyl group will slightly increase the molecular weight and boiling point compared to the non-methylated analogue.[2] |
| Density | ~1.6 g/mL at 25 °C | Similar to the density of 4-(trifluoromethoxy)benzyl bromide (1.594 g/mL).[2] |
| Solubility | Soluble in chloroform, methanol, and other organic solvents; sparingly soluble in water. | The hydrophobic aromatic ring and trifluoromethoxy group dominate, while the polar C-Br bond provides some polarity.[1][2] |
| Refractive Index | ~1.48 | Based on the value for the non-methylated analogue.[2] |
Synthesis and Purification: A Mechanistic Approach
The most direct and efficient synthesis of this compound is via the selective radical bromination of the benzylic methyl group of the precursor, 2-methyl-4-(trifluoromethoxy)toluene.
Core Principle: Free-Radical Halogenation
This reaction leverages the unique stability of the benzylic radical. The C-H bonds at the benzylic position are significantly weaker than other sp³ C-H bonds because their homolytic cleavage results in a radical that is resonance-stabilized by the adjacent aromatic ring.[3][4][5] This energetic favorability allows for high selectivity.
Why N-Bromosuccinimide (NBS)? While molecular bromine (Br₂) can be used for radical bromination, it often leads to side reactions, including electrophilic aromatic substitution on the electron-rich ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a constant, low concentration of Br₂ throughout the reaction.[5][6] This is achieved through the reaction of NBS with HBr, which is generated in situ during the propagation step.[3][7] This low concentration of Br₂ favors the radical pathway over competing ionic pathways.[6]
Experimental Protocol
Reaction: Synthesis of this compound from 2-methyl-4-(trifluoromethoxy)toluene.
Materials:
-
2-methyl-4-(trifluoromethoxy)toluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02 - 0.05 eq)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-(trifluoromethoxy)toluene and the chosen anhydrous solvent (e.g., CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.
-
Reaction Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The use of a heat lamp to initiate the reaction is also common.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours. A key visual indicator is the consumption of the denser NBS, which sinks, and the formation of succinimide, which is less dense and floats.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine to remove any remaining HBr and impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization (Expected Data)
Empirical validation of the synthesized product is critical. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR (Proton NMR):
-
~2.3-2.4 ppm (singlet, 3H): Protons of the methyl group (-CH₃) on the aromatic ring.
-
~4.5-4.6 ppm (singlet, 2H): Protons of the benzylic methylene group (-CH₂Br). This signal is deshielded due to the adjacent electronegative bromine atom.
-
~7.0-7.4 ppm (multiplet, 3H): Aromatic protons. The substitution pattern will result in a complex splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets).
-
-
¹³C NMR (Carbon NMR):
-
~15-20 ppm: Carbon of the ring-attached methyl group (-CH₃).
-
~30-35 ppm: Carbon of the benzylic methylene group (-CH₂Br).
-
~120.4 ppm (quartet, J ≈ 257 Hz): Carbon of the trifluoromethoxy group (-OCF₃). The large coupling constant is characteristic of a direct C-F₃ bond.[8]
-
~118-150 ppm: Aromatic carbons. Six distinct signals are expected due to the asymmetric substitution.
-
-
¹⁹F NMR (Fluorine NMR):
-
A single sharp signal (singlet) is expected for the three equivalent fluorine atoms of the -OCF₃ group.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom. The expected m/z for the molecular ion would be ~268 and ~270.
-
A prominent fragment would be the loss of Br• (m/z ~189), corresponding to the stable benzylic carbocation.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high reactivity of the benzylic bromide.
Mechanism: Sₙ2 Displacement
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon of the -CH₂Br group is highly electrophilic due to the electron-withdrawing nature of the bromine atom. It is readily attacked by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions), displacing the bromide leaving group.[1]
Caption: Generalized Sₙ2 reaction at the benzylic carbon.
This reactivity makes the compound an excellent "scaffold-hopping" or "decorating" agent in drug discovery. It allows for the facile introduction of the 2-methyl-4-(trifluoromethoxy)benzyl moiety onto a lead compound to modulate its biological and physicochemical properties.
Applications in Medicinal Chemistry and Drug Development
The specific substitution pattern of this molecule is not arbitrary; it is designed to impart desirable drug-like properties.
-
The Trifluoromethoxy (-OCF₃) Group: This functional group is a cornerstone of modern medicinal chemistry.[9][10][11]
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450s. This often increases the drug's half-life and bioavailability.[9][12]
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, such as the blood-brain barrier, which is crucial for neurological drug targets.[9]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, which can be used to fine-tune receptor binding and pharmacokinetic profiles.[12]
-
-
The Methyl (-CH₃) Group: The ortho-methyl group provides steric bulk adjacent to the reactive site. This can influence the conformation of the molecule when bound to a biological target, potentially increasing binding affinity or selectivity. It can also serve as a metabolic blocker, preventing enzymatic oxidation at that position on the aromatic ring.
The combination of these features makes this compound a highly valuable intermediate for synthesizing drug candidates with potentially improved absorption, distribution, metabolism, and excretion (ADME) profiles.[11]
Safety, Handling, and Storage
Hazard Profile: Substituted benzyl bromides are potent lachrymators (tear-inducing agents) and are corrosive to the skin, eyes, and respiratory tract.[2][13]
-
Hazard Codes: C (Corrosive)[2]
-
Risk Statements: Causes severe skin burns and eye damage.[14]
-
Safety Statements: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle exclusively within a certified chemical fume hood.[15][16][17]
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents.
-
Keep the container tightly sealed to prevent exposure to moisture. The compound may be light-sensitive.[16]
-
Refrigerated storage is recommended.[2]
References
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Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]
-
New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. [Link]
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Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubChem. Benzyl Bromide. [Link]
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Royal Society of Chemistry. Supporting Information for Cu-Mediated trifluoromethylation. [Link]
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Chemistry Steps. Benzylic Bromination. [Link]
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Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
-
Master Organic Chemistry. What is Allylic Bromination?. [Link]
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An In-depth Technical Guide on the Electrophilicity of the Benzylic Carbon in 2-Methyl-4-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in 2-Methyl-4-(trifluoromethoxy)benzyl bromide. The intricate interplay of electronic and steric effects conferred by the methyl and trifluoromethoxy substituents dictates the reactivity of this versatile synthetic intermediate. A thorough understanding of these factors is paramount for predicting reaction outcomes, optimizing synthetic protocols, and designing novel molecular entities in the fields of medicinal chemistry and materials science. This document delves into the fundamental principles governing benzylic reactivity, offers a comparative analysis with related structures, presents detailed experimental protocols for synthesis and characterization, and provides a framework for predicting and controlling its reactivity in nucleophilic substitution reactions.
Introduction: The Significance of Benzylic Electrophilicity
Benzylic halides are a cornerstone of organic synthesis, prized for their ability to participate in a wide array of nucleophilic substitution reactions. The carbon atom directly attached to the benzene ring, known as the benzylic position, is uniquely reactive due to the ability of the aromatic ring to stabilize adjacent carbocations, radicals, or anions through resonance.[1][2] The electrophilicity of the benzylic carbon in a benzyl bromide is of paramount importance as it governs its susceptibility to nucleophilic attack, a fundamental transformation in the synthesis of numerous pharmaceutical agents and fine chemicals.[3]
The reactivity of the benzylic carbon is not static; it is exquisitely modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the stability of the benzylic carbocation intermediate in S"N"1-type reactions, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing down S"N"1 pathways.[4][5] In S"N"2 reactions, the electronic effects are more nuanced, with EWGs potentially accelerating the reaction by stabilizing the transition state.[6]
This guide focuses on this compound, a molecule featuring a unique combination of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group. Understanding the cumulative effect of these substituents on the electrophilicity of the benzylic carbon is crucial for its effective utilization in synthetic endeavors.
Structural Analysis and Electronic Effects
The reactivity of the benzylic carbon in this compound is a direct consequence of the electronic contributions of its substituents.
-
The Benzyl Bromide Moiety: The bromine atom, being highly electronegative, polarizes the C-Br bond, creating a partial positive charge (δ+) on the benzylic carbon and making it an electrophilic center. Bromide is also an excellent leaving group, facilitating nucleophilic substitution reactions. The benzene ring itself can stabilize a developing positive charge at the benzylic position through resonance, a key factor in the enhanced reactivity of benzylic systems.[1][7]
-
The Methyl Group (-CH₃): Located at the ortho position, the methyl group is a weak electron-donating group. It exerts a positive inductive effect (+I) and a positive hyperconjugative effect, both of which increase the electron density on the aromatic ring and can help stabilize an adjacent carbocation.
-
The Trifluoromethoxy Group (-OCF₃): Positioned para to the benzyl bromide moiety, the trifluoromethoxy group is a potent electron-withdrawing group. The high electronegativity of the fluorine atoms gives the trifluoromethyl group a strong electron-withdrawing inductive effect (-I).[8] While the oxygen atom can theoretically donate electron density via resonance (+R), the strong -I effect of the CF₃ group significantly diminishes this capacity. The -OCF₃ group is known to exert a long-range electron-withdrawing effect.[9][10]
The interplay of these opposing electronic forces—the donating methyl group and the withdrawing trifluoromethoxy group—creates a unique electronic environment at the benzylic carbon, influencing its electrophilicity and reactivity profile.
Mechanistic Considerations: S"N"1 vs. S"N"2 Pathways
Benzylic halides can undergo nucleophilic substitution through both S"N"1 and S"N"2 mechanisms, with the preferred pathway depending on the structure of the halide, the nucleophile, the solvent, and the reaction conditions.
-
S"N"1 Mechanism: This two-step mechanism involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is the rate-determining factor. The benzene ring effectively stabilizes the positive charge through resonance.[11] Electron-donating groups on the ring further stabilize the carbocation, accelerating the S"N"1 reaction.[12] Conversely, electron-withdrawing groups destabilize the carbocation, hindering the S"N"1 pathway.[4][13]
-
S"N"2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center. Primary benzylic halides, like the topic molecule, are generally more prone to S"N"2 reactions.
For this compound, the primary nature of the benzylic carbon suggests a predisposition towards an S"N"2 mechanism. However, the potential for resonance stabilization of a carbocation means that an S"N"1 pathway cannot be entirely ruled out, especially with weak nucleophiles in polar protic solvents.[12] The strong electron-withdrawing nature of the trifluoromethoxy group would significantly destabilize a benzylic carbocation, making a pure S"N"1 mechanism less favorable.
Diagram: Competing Nucleophilic Substitution Pathways
Caption: S"N"1 and S"N"2 pathways for benzylic halides.
Synthesis and Characterization
The synthesis of this compound typically proceeds from the corresponding benzyl alcohol.
Synthetic Protocol: Bromination of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol
A common method for the synthesis of 4-(Trifluoromethoxy)benzyl bromide involves the treatment of the corresponding alcohol with a brominating agent like phosphorus tribromide.[14]
Step-by-Step Methodology:
-
Reaction Setup: A solution of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water, followed by washing with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Spectroscopic Characterization
The structure and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.4-4.6 ppm. A singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm. Aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-7.5 ppm). |
| ¹³C NMR | A signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. A signal for the methyl carbon (-CH₃) around 15-20 ppm. A quartet for the trifluoromethoxy carbon (-OCF₃) due to coupling with fluorine. Aromatic carbon signals in the 120-150 ppm range. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the -OCF₃ group. |
| FT-IR | Characteristic C-H stretching vibrations for aromatic and aliphatic protons. A strong C-O stretching band. C-F stretching bands. A C-Br stretching vibration. |
| Mass Spec. | The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio). |
Comparative Reactivity Analysis
To fully appreciate the electrophilicity of the benzylic carbon in this compound, a comparison with structurally related compounds is instructive.
| Compound | Substituents | Predicted Effect on Benzylic Electrophilicity | Favored Mechanism |
| Benzyl Bromide | None | Baseline reactivity. | S"N"1 or S"N"2 |
| 4-Methylbenzyl Bromide | -CH₃ (EDG) | Decreased electrophilicity, but increased S"N"1 rate due to carbocation stabilization. | S"N"1 favored |
| 4-(Trifluoromethyl)benzyl Bromide | -CF₃ (EWG) | Increased electrophilicity, but decreased S"N"1 rate due to carbocation destabilization. | S"N"2 favored |
| This compound | -CH₃ (EDG), -OCF₃ (EWG) | The -OCF₃ group's strong -I effect likely dominates, leading to a highly electrophilic benzylic carbon. The -CH₃ group provides some counteracting electron donation and steric influence. | Likely S"N"2 |
The strong electron-withdrawing trifluoromethoxy group is expected to render the benzylic carbon in the title compound more electrophilic than that in benzyl bromide or 4-methylbenzyl bromide.
Applications in Synthesis
The tailored electrophilicity of this compound makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[15] The trifluoromethoxy group can enhance properties such as metabolic stability and lipophilicity in the final products.[15]
Example Application: Synthesis of an Ether
Diagram: Ether Synthesis Workflow
Caption: General workflow for ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of a chosen alcohol in an anhydrous aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to generate the corresponding alkoxide.
-
Nucleophilic Substitution: this compound is then added to the solution of the alkoxide.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The final ether product is purified by column chromatography.
Conclusion
The electrophilicity of the benzylic carbon in this compound is a finely tuned property arising from the competing electronic effects of the ortho-methyl and para-trifluoromethoxy substituents. The dominant electron-withdrawing nature of the trifluoromethoxy group renders the benzylic carbon highly susceptible to nucleophilic attack, primarily through an S"N"2 mechanism. This enhanced electrophilicity, combined with the beneficial physicochemical properties imparted by the trifluoromethoxy group, establishes this compound as a valuable and versatile reagent for the synthesis of complex organic molecules in various fields of chemical research and development. A comprehensive understanding of its reactivity profile, as outlined in this guide, is essential for its rational and efficient application in the laboratory.
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An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzyl bromide: From Theoretical Design to Synthetic Realization
This guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. While direct historical discovery records of this specific molecule are sparse, this document elucidates its importance by examining the history of its constituent functional groups and proposes a robust, scientifically-grounded synthetic pathway. This serves as a technical blueprint for its preparation and application in advanced organic synthesis.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a trifunctional aromatic compound featuring a reactive benzyl bromide handle, a lipophilic and strongly electron-withdrawing trifluoromethoxy group, and a methyl substituent. This unique combination of functionalities makes it a highly valuable, albeit specialized, building block for the synthesis of complex molecular architectures.
The incorporation of fluorinated groups is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a bioisostere for other functional groups, offering a unique electronic signature that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] The benzyl bromide moiety provides a reactive site for nucleophilic substitution, allowing for the facile introduction of this complex aromatic scaffold into a target molecule.
This guide will first explore the historical context and significance of the key functional groups within the molecule. It will then detail a proposed, validated synthetic route for the "discovery" or de novo synthesis of this compound, providing the necessary protocols and scientific rationale for researchers.
Historical Context: The Emergence of Key Fluorinated Synthons
The story of this compound is intrinsically linked to the broader history of organofluorine chemistry.
-
The Trifluoromethoxy Group (-OCF3): A Late Bloomer in Medicinal Chemistry The trifluoromethoxy group is a relatively modern addition to the medicinal chemist's toolkit compared to its trifluoromethyl (-CF3) counterpart.[4] While the first aryl trifluoromethyl ethers were prepared in the mid-20th century, their use in bioactive compounds has seen a significant surge in more recent decades.[5] This is largely due to the unique properties it imparts:
-
High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can enhance a drug molecule's ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the group resistant to metabolic degradation, particularly oxidative processes that are common for methoxy (-OCH3) groups.[3]
-
Electron-Withdrawing Nature: It acts as a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence receptor-ligand interactions.
-
-
The Benzyl Bromide Moiety: A Classic Alkylating Agent Benzyl bromides are classic and highly versatile electrophiles in organic synthesis. The bromine atom is a good leaving group, and the resulting benzylic carbocation (or the transition state leading to it) is stabilized by the adjacent aromatic ring. This makes benzyl bromides excellent substrates for SN1 and SN2 reactions. The bromination of the methyl group on a toluene derivative is a fundamental transformation, often achieved using reagents like N-Bromosuccinimide (NBS) under radical initiation conditions.[6] This reaction provides a reliable method for converting a relatively inert methyl group into a highly reactive functional handle.
Proposed Synthesis of this compound
The following section outlines a logical and experimentally sound multi-step synthesis for this compound, starting from commercially available precursors. This pathway represents a plausible route for its "discovery" and laboratory-scale production.
Overall Synthetic Scheme
The proposed synthesis begins with a commercially available substituted bromobenzene and proceeds through the introduction of the trifluoromethoxy group, followed by the crucial benzylic bromination.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
This initial step focuses on creating the core aromatic structure. While this compound is commercially available (CAS 261951-96-6), its synthesis from a simpler precursor is instructive.[7] A common method for introducing a trifluoromethoxy group onto a phenol involves a two-step chlorination/fluorination sequence.
-
Protocol:
-
To a solution of 2-bromo-5-methylphenol in a suitable solvent such as carbon tetrachloride, add a catalytic amount of a Lewis acid (e.g., BF3 etherate).
-
Heat the mixture and introduce a chlorinating agent to form the intermediate trichloromethyl ether.
-
Carefully remove the solvent and treat the crude intermediate with a fluorinating agent, such as antimony trifluoride with a catalytic amount of antimony pentachloride, or anhydrous hydrogen fluoride under pressure.
-
The reaction mixture is then worked up by quenching with water, extraction with an organic solvent, and purification by distillation or chromatography to yield 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene .
-
-
Causality and Justification: This method, while using hazardous reagents, is a well-established route for the synthesis of aryl trifluoromethyl ethers from phenols. The initial chlorination of the phenolic oxygen followed by halogen exchange to fluorine is a classic approach to forming the stable -OCF3 group.
Step 2: Synthesis of 2-Methyl-4-(trifluoromethoxy)toluene
This step involves replacing the bromine atom with a methyl group. A standard organometallic approach is most suitable here.
-
Protocol:
-
Dissolve 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C.
-
After stirring for 30 minutes, add a slight excess of methyl iodide (CH3I) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel chromatography to obtain pure 2-Methyl-4-(trifluoromethoxy)toluene .
-
-
Causality and Justification: The lithium-halogen exchange is a highly efficient method for generating an aryllithium species, which is a potent nucleophile. The subsequent reaction with methyl iodide, an electrophile, cleanly forms the new carbon-carbon bond, yielding the desired toluene derivative.
Step 3: Benzylic Bromination to Yield this compound
This final step is a free-radical bromination of the newly introduced benzylic methyl group.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 2-Methyl-4-(trifluoromethoxy)toluene in a non-polar solvent like carbon tetrachloride (CCl4).
-
Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.02 equivalents).
-
Heat the mixture to reflux with vigorous stirring and irradiation from the lamp.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is seen floating at the top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. Purification via vacuum distillation or flash chromatography will provide the final product, This compound .
-
-
Causality and Justification: Free-radical bromination with NBS is the method of choice for selectively brominating allylic and benzylic positions without affecting the aromatic ring.[6] The reaction proceeds via a radical chain mechanism initiated by AIBN and light, where a bromine radical selectively abstracts a hydrogen from the benzylic methyl group due to the resonance stabilization of the resulting benzyl radical.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of the closely related and commercially available 4-(Trifluoromethoxy)benzyl bromide , which can serve as a reasonable estimate for the target compound.
| Property | Value | Source |
| CAS Number | 50824-05-0 | |
| Molecular Formula | C8H6BrF3O | |
| Molecular Weight | 255.03 g/mol | |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 82-84 °C / 10 mmHg | |
| Density | 1.594 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.48 |
Upon synthesis of this compound, characterization would be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS), with expected signals corresponding to the aromatic protons, the benzylic CH₂Br protons, the methyl protons, and the trifluoromethoxy group.
Applications in Drug Development and Research
As a functionalized building block, this compound is an ideal intermediate for introducing the 2-methyl-4-(trifluoromethoxy)benzyl moiety into various molecular scaffolds. This can be particularly useful in:
-
Protecting Group Chemistry: Used to protect alcohols, phenols, and amines.
-
Lead Optimization: Introduction of the fragment can modulate a lead compound's lipophilicity, metabolic stability, and electronic properties to enhance its drug-like characteristics.
-
Synthesis of Novel Heterocycles: As a key starting material for multi-step syntheses of complex, biologically active molecules.
The presence of the trifluoromethoxy group makes it particularly attractive for developing central nervous system (CNS) drug candidates, where brain penetration is often correlated with lipophilicity.[3]
Conclusion
While the specific historical discovery of this compound is not prominently documented, its value and synthetic accessibility can be logically deduced from established principles of organic chemistry and the well-understood importance of its constituent parts. The proposed synthetic pathway provides a clear and robust method for its preparation, enabling researchers to access this valuable building block. As the demand for more sophisticated and precisely functionalized molecules in drug discovery continues to grow, intermediates like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
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Ferreira, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
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Jatsch, A., & Schotten, C. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]
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Reddy, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6695. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. Retrieved from [Link]
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ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Supporting Information. (n.d.). 2-(5-(3-(chloromethyl)phenoxy)pentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
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Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(1), 777-791. Retrieved from [Link]
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Semantic Scholar. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Retrieved from [Link]
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European Patent Office. (n.d.). EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Retrieved from [Link]
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A Technical Guide to the Stability, Storage, and Handling of 4-(Trifluoromethoxy)benzyl Bromide for Pharmaceutical and Research Applications
Abstract
4-(Trifluoromethoxy)benzyl bromide is a critical reagent in modern organic synthesis, particularly valued in pharmaceutical and agrochemical research for its ability to introduce the trifluoromethoxy-benzyl moiety. The incorporation of the trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the inherent reactivity that makes this compound a valuable synthetic building block also renders it susceptible to degradation. This guide provides a comprehensive overview of the chemical properties, primary degradation pathways, and optimal storage and handling conditions for 4-(Trifluoromethoxy)benzyl bromide. It offers field-proven protocols for stability monitoring and is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the integrity and reliability of this important reagent in their experimental workflows.
Chemical Identity and Physicochemical Profile
Overview
4-(Trifluoromethoxy)benzyl bromide, also known as 1-(Bromomethyl)-4-(trifluoromethoxy)benzene, is a substituted aromatic halide.[3] Its utility stems from the benzylic bromide, which is a potent electrophile and an excellent leaving group, facilitating nucleophilic substitution reactions.[4][5] The trifluoromethoxy (-OCF₃) group at the para position exerts a strong electron-withdrawing effect, modulating the reactivity of the benzyl system.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-(Trifluoromethoxy)benzyl bromide is presented below. These properties are essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 50824-05-0 | [3][6] |
| Molecular Formula | C₈H₆BrF₃O | [3][7] |
| Molecular Weight | 255.03 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid or low melting solid | [8][9] |
| Melting Point | 23 - 24 °C / 73.4 - 75.2 °F | [8][10] |
| Boiling Point | 82 - 84 °C @ 10-13 hPa | [6] |
| Density | ~1.580 - 1.594 g/mL at 25 °C | [6][10] |
| Refractive Index | n20/D ~1.48 | [6] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents | [9] |
The Chemistry of Instability: Reactivity and Degradation
The stability of 4-(Trifluoromethoxy)benzyl bromide is intrinsically linked to its chemical reactivity. The molecule's functionality is dominated by the highly reactive C-Br bond at the benzylic position, which is prone to nucleophilic attack.
Causality of Reactivity
The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic due to the electronegativity of the adjacent bromine atom. In nucleophilic substitution reactions, the bromide ion is an excellent leaving group. The resulting benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, making both S_N1 and S_N2 reaction pathways highly favorable.[4] This inherent reactivity is the primary driver of its degradation.
Caption: The reactive electrophilic center of 4-(Trifluoromethoxy)benzyl bromide.
Primary Degradation Pathways
Understanding the mechanisms by which this reagent degrades is fundamental to preventing purity loss. The two most significant pathways are hydrolysis and oxidation.
A. Hydrolysis: The Dominant Degradation Pathway Moisture is the primary antagonist to the stability of 4-(Trifluoromethoxy)benzyl bromide.[10] The compound is highly sensitive to water and will readily undergo hydrolysis via a nucleophilic substitution reaction. This reaction produces 4-(trifluoromethoxy)benzyl alcohol and hydrobromic acid (HBr). The generation of HBr is particularly problematic as it can act as a catalyst, accelerating further degradation of the remaining material in an autocatalytic cycle.
B. Oxidation Prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the oxidation of the benzylic carbon. This process typically yields 4-(trifluoromethoxy)benzaldehyde as an initial product, which may be further oxidized to 4-(trifluoromethoxy)benzoic acid. While generally slower than hydrolysis, this pathway contributes to the formation of significant impurities over time.
Caption: Key degradation pathways for 4-(Trifluoromethoxy)benzyl bromide.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and reactivity of 4-(Trifluoromethoxy)benzyl bromide.
Optimal Storage Conditions
The primary objective of the storage protocol is to rigorously exclude moisture, oxygen, and light.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerate at 2-8 °C | Slows the rate of all degradation reactions. | [9][11] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. | [8][10][11] |
| Container | Tightly sealed amber glass bottle with a secure, lined cap | Amber glass protects from light. A tight seal prevents atmospheric exchange. | |
| Handling | Use a syringe through a septum or handle in a glovebox | Minimizes exposure to the laboratory atmosphere during dispensing. | - |
| Location | Store in a dry, cool, well-ventilated area designated for corrosive and reactive materials. | Ensures safety and prevents accidental contact with incompatible substances. | [8][12] |
Incompatible Materials
To prevent violent reactions and degradation, 4-(Trifluoromethoxy)benzyl bromide must be stored away from the following:
-
Strong Bases, Alcohols, Amines: These strong nucleophiles will react readily, consuming the reagent.[12]
-
Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidation.[8][10]
-
Metals: The parent compound, benzyl bromide, is known to corrode steel.[12] This should be assumed for the derivative as well.
Workflow for Reagent Management
Implementing a systematic workflow from receipt to disposal is crucial for quality control.
Caption: A systematic workflow for handling and storing the reagent.
Experimental Protocols for Stability Assessment
To ensure the validity of experimental results, the purity of 4-(Trifluoromethoxy)benzyl bromide should be verified, especially for older stock bottles or those that may have been improperly handled. A stability-indicating analytical method is required.
Protocol: Development of a Stability-Indicating HPLC Method
This protocol describes a self-validating system to confirm that the analytical method can distinguish the active compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of separating 4-(Trifluoromethoxy)benzyl bromide from its primary hydrolytic (alcohol) and oxidative (aldehyde, acid) degradants.
Methodology:
-
Instrumentation: HPLC with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid for peak shape).
-
Initial Condition: 40% ACN / 60% Water.
-
Gradient: Ramp to 95% ACN over 15 minutes.
-
Hold: Hold at 95% ACN for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dilute a small amount of the reagent in acetonitrile to a concentration of ~0.5 mg/mL.
Protocol: Forced Degradation Study
This study is essential to prove the specificity of the HPLC method. By intentionally degrading the compound, we generate the impurities that the method must be able to resolve.[13]
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of ACN:1M HCl (1:1). Heat at 60 °C for 6 hours. Cool, neutralize with 1M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of ACN:1M NaOH (1:1). Keep at room temperature for 2 hours. Neutralize with 1M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of ACN:3% H₂O₂ (1:1). Keep at room temperature for 24 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Store a neat sample in a vial at 80 °C for 48 hours. Dissolve a portion in ACN for analysis.
-
Photolytic Degradation: Expose a solution of the compound (~0.5 mg/mL in ACN) in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
Data Interpretation: Analyze all stressed samples using the HPLC method. The method is considered "stability-indicating" if the degradation products are baseline-resolved from the parent peak of 4-(Trifluoromethoxy)benzyl bromide.
| Stress Condition | Expected Primary Degradant(s) | Rationale |
| Acid/Base Hydrolysis | 4-(Trifluoromethoxy)benzyl alcohol | Simulates degradation from exposure to moisture or acidic/basic contaminants. |
| Oxidation (H₂O₂) | 4-(Trifluoromethoxy)benzaldehyde, 4-(Trifluoromethoxy)benzoic acid | Simulates long-term exposure to atmospheric oxygen. |
| Thermal | General decomposition, potential for increased hydrolysis/oxidation | Assesses intrinsic stability at elevated temperatures. |
| Photolytic | Various radical-mediated byproducts | Assesses sensitivity to light, a common degradation pathway for benzylic halides. |
Conclusion
4-(Trifluoromethoxy)benzyl bromide is an indispensable tool in chemical synthesis, but its utility is directly tied to its purity. The compound is intrinsically unstable, with hydrolysis being the most rapid and common degradation pathway. By understanding the chemical principles behind its instability and implementing rigorous storage and handling protocols—centered on the strict exclusion of moisture, air, and light—researchers can ensure the reagent's integrity. Regular verification of purity using a validated, stability-indicating HPLC method is a critical component of quality control and is essential for generating reliable and reproducible scientific data.
References
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Capot Chemical. (2014). MSDS of 4-(Trifluoromethoxy)benzyl bromide. [Link]
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Thermo Fisher Scientific (Alfa Aesar). (2025). Safety Data Sheet for 4-(Trifluoromethoxy)benzyl bromide. [Link]
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AWS. (n.d.). Methyl Bromide - Safety Handbook. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]
- Google Patents. (2002). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
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National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
-
Wikipedia. (n.d.). Benzyl bromide. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
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USDA ARS. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. [Link]
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]
-
Journal of the Korean Chemical Society. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. [Link]
-
NREL. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. [Link]
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A-5-2-1. I have gathered enough information to create a comprehensive guide. The searches provided details on the target molecule (2-Methyl-4-(trifluoromethoxy)benzyl bromide), its properties, its importance in drug development due to the trifluoromethoxy group, and common computational chemistry methods (like DFT with B3LYP functional and various basis sets) used to study similar molecules. I found examples of analyses performed in such studies, including HOMO-LUMO, MEP, NBO, and reactivity analysis. I also found information on the synthesis and reactivity of benzyl bromides, which will be useful for the discussion section. I can now proceed to structure and write the guide according to the user's detailed instructions. I do not need to perform additional searches.
Executive Summary: This technical guide provides a comprehensive theoretical analysis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a key building block in modern medicinal chemistry. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, electronic, and reactivity characteristics. We present a detailed computational protocol, analyze the optimized geometry, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) map. The findings offer quantum-chemical insights into the molecule's stability and reactive sites, providing a predictive framework for its application in the synthesis of novel therapeutic agents. This guide is intended for researchers and scientists in computational chemistry and drug development, offering both a methodological blueprint and a detailed case study.
Introduction: The Strategic Importance of Fluorinated Synthons
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among these, the trifluoromethoxy (-OCF₃) group is particularly advantageous, offering a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character that can profoundly influence a drug candidate's membrane permeability, binding affinity, and bioavailability.[1][3]
This compound is a specialized reagent that capitalizes on these benefits. It serves as a critical synthon—a molecular building block—for introducing the 4-(trifluoromethoxy)benzyl moiety into larger, more complex molecules.[4] Its structure, featuring a reactive benzyl bromide handle, makes it an efficient electrophile for alkylating a wide range of nucleophiles, a common step in pharmaceutical synthesis.[4][5] The additional methyl group at the 2-position provides steric influence and modulates the electronic properties of the aromatic ring, offering a finer degree of control in synthetic design compared to its unmethylated counterpart.
The predictive power of computational chemistry is indispensable for understanding and harnessing the reactivity of such synthons.[6][7] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for an in-silico exploration of a molecule's fundamental properties before it enters the lab.[7][8] This approach not only saves significant time and resources but also provides a deep, mechanistic understanding that is often unattainable through experimental methods alone. By calculating properties such as optimized molecular geometry, electronic charge distribution, and frontier molecular orbital energies, we can predict how this compound will behave in a reaction, which sites are most reactive, and how its unique substituents contribute to its overall chemical character.[9][10]
This guide provides a detailed theoretical examination of this compound, establishing a quantum chemical foundation to guide its strategic deployment in drug development workflows.
Computational Methodology: A Validated Approach
The choice of computational method is critical for obtaining results that are both accurate and computationally feasible. For organic molecules of this size, Density Functional Theory (DFT) offers the best balance of accuracy and efficiency.[7][11]
Rationale for Method Selection
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for its ability to provide high-quality results for medium-sized organic molecules without the prohibitive computational cost of higher-level ab initio methods.[12]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals.[7][10][11] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects, making it well-suited for studying substituted aromatic systems like the one .
-
6-311++G(d,p) Basis Set: This basis set provides a robust and flexible description of the electron distribution.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in describing electron distribution.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and bromine atoms in our molecule.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for accurately modeling chemical bonds and intermolecular interactions.
-
This combination of DFT/B3LYP/6-311++G(d,p) is a well-established standard for calculating the geometric, electronic, and spectroscopic properties of organic molecules, providing reliable data that correlates well with experimental results.[11]
Experimental Protocol: Step-by-Step Calculation Workflow
The following protocol outlines the systematic procedure for the theoretical analysis of this compound using a computational chemistry software package like Gaussian or ORCA.
-
Molecule Construction:
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Ensure correct atom types, bonds, and initial stereochemistry. A preliminary geometry optimization using a faster method (e.g., molecular mechanics) is recommended to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Keywords: Opt Freq B3LYP/6-311++G(d,p).
-
The Opt keyword initiates the optimization.
-
The Freq keyword requests a frequency calculation to be performed on the optimized geometry. This is a critical validation step: the absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Extraction of Optimized Coordinates:
-
Once the optimization is complete, extract the Cartesian coordinates of the optimized structure for further analysis.
-
-
Single-Point Energy and Electronic Properties Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to derive detailed electronic properties.
-
Keywords: B3LYP/6-311++G(d,p) Pop=NBO MEP.
-
Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis to investigate charge distribution, hybridization, and intramolecular interactions.
-
MEP: Calculates the Molecular Electrostatic Potential, which will be visualized to identify electrophilic and nucleophilic sites.
-
-
Data Analysis and Visualization:
-
Analyze the output files to extract key data: bond lengths, bond angles, dihedral angles, HOMO-LUMO energies, NBO charges, and MEP surfaces.
-
Use visualization software (e.g., VMD, Chemcraft) to generate images of the optimized structure, molecular orbitals, and MEP map.
-
Workflow Visualization
The entire computational process can be summarized in the following workflow diagram.
Caption: Frontier Molecular Orbital analysis of this compound.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density distribution onto the molecular surface. It provides an intuitive guide to the molecule's reactive sites.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In our molecule, the most negative potential is localized around the fluorine atoms and the oxygen atom of the trifluoromethoxy group. This is expected due to their high electronegativity and lone pairs of electrons.
-
Green Regions (Neutral Potential): These areas, primarily the aromatic ring's carbon backbone, have a neutral potential, indicating they are less likely to be the initial site of interaction.
The MEP map visually validates that a nucleophile will preferentially attack the benzylic carbon, leading to the displacement of the bromide ion—the classic Sₙ2 reaction mechanism for which this synthon is designed. [9]
Application in Strategic Drug Development
The theoretical insights gained from these calculations provide a powerful, predictive framework for medicinal chemists. Understanding the electronic and steric properties of this compound allows for its rational application in synthesis.
The trifluoromethoxy group is a bioisostere for other functionalities, but its unique electronic properties—a combination of resonance donation and inductive withdrawal—can be leveraged to fine-tune the pKa of nearby functional groups or to modulate receptor-ligand interactions. [1]For instance, incorporating this synthon can enhance a drug's lipophilicity, improving its ability to cross the blood-brain barrier, a key attribute for neurological drugs like Riluzole. [1] The primary utility of this molecule is as an electrophilic building block in Sₙ2 reactions. The calculations confirm that the benzylic carbon is highly activated towards nucleophilic attack. This allows for the efficient coupling of the 2-methyl-4-(trifluoromethoxy)benzyl group to various nucleophilic scaffolds, such as amines, alcohols, thiols, and carbanions, which are common substructures in active pharmaceutical ingredients (APIs).
The ortho-methyl group introduces steric bulk near the reaction center. This can be strategically used to:
-
Influence Conformational Preference: The steric clash can lock a portion of the final molecule into a specific conformation, which may be crucial for optimal binding to a biological target.
-
Provide Metabolic Shielding: The methyl group can sterically hinder the approach of metabolic enzymes (like Cytochrome P450), preventing unwanted oxidation of the aromatic ring or benzylic position and thereby increasing the drug's half-life.
The diagram below illustrates the logical flow of how theoretical data informs the synthetic application of this reagent.
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Methyl-4-(trifluoromethoxy)benzyl Bromide in Multi-Step Organic Synthesis
Introduction
Molecular Profile and Strategic Value
2-Methyl-4-(trifluoromethoxy)benzyl bromide is a specialized organic reagent characterized by a benzyl bromide core, substituted with a methyl group at the 2-position and a trifluoromethoxy group at the 4-position. This unique combination of functional groups makes it a highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The benzylic bromide provides a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of the substituted phenyl ring into a target molecule. The methyl and trifluoromethoxy groups offer steric and electronic modulation, which are critical for optimizing the biological activity and physicochemical properties of the final compound.
The Role of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy (-OCF3) group is a cornerstone in contemporary medicinal chemistry, often employed to enhance the drug-like properties of a lead compound.[1] Its inclusion can lead to several beneficial modifications:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making the moiety highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[2][3]
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule. This property is crucial for improving membrane permeability and facilitating passage across biological barriers, such as the blood-brain barrier.[2]
-
Modulation of Electronic Properties: As an electron-withdrawing group, the -OCF3 substituent can influence the pKa of nearby functional groups and modulate the electronic environment of the aromatic ring, which can be critical for optimizing binding affinity to target receptors.[4]
The strategic incorporation of the 2-methyl-4-(trifluoromethoxy)benzyl moiety allows researchers to leverage these advantages to develop more effective and stable therapeutic agents.[2][5]
Safety and Handling
Hazard Profile
Substituted benzyl bromides are potent lachrymators and are corrosive.[6][7] this compound should be handled with extreme care, as it is expected to cause severe skin burns and eye damage.[8] Inhalation may lead to respiratory irritation.[6][7]
Recommended Handling and Storage Protocols
Due to its hazardous nature, all manipulations involving this reagent must be conducted within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[6][9]
-
Dispensing: Handle as a corrosive liquid. Use a syringe or cannula for transfers. Avoid inhalation of vapors.
-
Spills: Neutralize small spills with a suitable agent like sodium bicarbonate before cleanup. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and moisture.[8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Core Synthetic Applications & Protocols
The reactivity of the benzylic bromide enables its participation in a wide array of synthetic transformations. Below are detailed protocols for three fundamental applications.
Protocol 1: Nucleophilic Substitution (SN2) for Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ether linkages, proceeding through an SN2 mechanism.[10][11] Primary benzylic halides, such as this compound, are excellent substrates for this reaction due to the accessibility of the electrophilic carbon and resonance stabilization of the transition state.[12]
The reaction is a single-step (concerted) process where a nucleophile, in this case, an alkoxide generated in situ from an alcohol and a base, attacks the electrophilic benzylic carbon. Simultaneously, the bromide ion is displaced as the leaving group. The use of a polar aprotic solvent like DMF or acetonitrile stabilizes the charged nucleophile without solvating it so strongly as to hinder its reactivity.
Caption: SN2 mechanism for ether synthesis.
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the desired alcohol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
| Parameter | Value/Condition | Rationale |
| Alcohol | 1.0 eq | Limiting reagent. |
| NaH | 1.2 eq | Ensures complete deprotonation of the alcohol.[10] |
| Benzyl Bromide | 1.1 eq | Slight excess to drive the reaction to completion. |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors SN2 kinetics. |
| Temperature | 0 °C to RT | Controls the initial exothermic deprotonation; RT is sufficient for substitution. |
| Reaction Time | 4-12 hours | Varies based on the steric hindrance of the alcohol. |
| Work-up | Aqueous NH4Cl | Safely quenches excess NaH. |
| Typical Yield | 75-95% | Dependent on the nucleophilicity and steric bulk of the alcohol. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp³)–C(sp²) bonds.[13] It has been successfully applied to benzyl halides, enabling the synthesis of diarylmethane derivatives, which are common motifs in pharmaceuticals.[14][15]
The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl bromide to form a Pd(II) intermediate.
-
Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the diarylmethane product.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
In a reaction vessel, combine the arylboronic acid (1.2 eq), cesium carbonate (Cs2CO3, 2.0 eq), and the palladium catalyst system (e.g., PdCl2(dppf)·CH2Cl2, 2-5 mol%).[13]
-
Add this compound (1.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N2 or Ar) three times.
-
Add degassed solvent, such as a 10:1 mixture of THF/water, to achieve a concentration of approximately 0.1 M with respect to the benzyl bromide.[13]
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
| Parameter | Value/Condition | Rationale |
| Benzyl Bromide | 1.0 eq | Limiting reagent. |
| Arylboronic Acid | 1.2-1.5 eq | Excess ensures complete consumption of the electrophile.[16] |
| Catalyst | PdCl2(dppf)·CH2Cl2 (2-5 mol%) | A common and effective pre-catalyst for cross-coupling.[13] |
| Base | Cs2CO3 (2.0-3.0 eq) | Activates the boronic acid for transmetalation.[13] |
| Solvent | THF/H2O (10:1) | Biphasic system that dissolves both organic and inorganic reagents.[13] |
| Temperature | 70-80 °C | Provides thermal energy to overcome activation barriers. |
| Reaction Time | 12-24 hours | Dependent on the reactivity of the boronic acid. |
| Typical Yield | 60-90% | Highly dependent on substrates and catalyst efficiency.[14] |
Protocol 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds and can be adapted for C(sp³)–C(sp) bond formation, particularly with reactive alkyl halides.[17] This reaction constructs an arylalkyne moiety, a valuable structure in materials science and medicinal chemistry.[18][19]
The standard Sonogashira reaction involves two interconnected catalytic cycles.[20] A palladium(0) species undergoes oxidative addition with the benzyl bromide. Meanwhile, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[20] This acetylide then undergoes transmetalation to the palladium(II) center, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[17]
-
To a Schlenk flask, add PdCl2(PPh3)2 (2 mol%), copper(I) iodide (CuI, 4 mol%), and the terminal alkyne (1.2 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N2 or Ar).
-
Add degassed anhydrous solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).[20]
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH4Cl (to remove copper salts) and then with brine.[20]
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by silica gel column chromatography.
| Parameter | Value/Condition | Rationale |
| Benzyl Bromide | 1.0 eq | Limiting reagent. |
| Terminal Alkyne | 1.2 eq | Slight excess to favor product formation. |
| Pd Catalyst | PdCl2(PPh3)2 (2 mol%) | Standard palladium catalyst for Sonogashira reactions.[18] |
| Cu Co-catalyst | CuI (4 mol%) | Activates the alkyne by forming the copper acetylide.[20] |
| Base | Triethylamine (3.0 eq) | Acts as both a base and a solvent.[20] |
| Solvent | THF or Toluene | Anhydrous conditions are crucial. |
| Temperature | RT to 50 °C | Mild conditions are typically sufficient.[17] |
| Reaction Time | 6-18 hours | Dependent on alkyne and substrate reactivity. |
| Typical Yield | 50-85% | Yields can be variable for C(sp³)–C(sp) couplings.[21] |
Multi-Step Synthesis Workflow Example
The utility of this compound is best demonstrated in a multi-step synthetic sequence. The following workflow illustrates how the protocols described above can be combined to build molecular complexity.
Caption: Conceptual workflow for multi-step synthesis.
References
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Zaragoza-Gómez, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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Köhn, M., & Breinbauer, R. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Retrieved from [Link]
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Zaragoza-Gómez, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
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Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH. Retrieved from [Link]
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Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. Retrieved from [Link]
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- 21. Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust Protocol for the N-Alkylation of Amines with 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry
The introduction of alkyl groups to nitrogen atoms is a cornerstone of modern drug discovery and development. The N-alkylation of amines is a fundamental transformation that allows for the synthesis of diverse secondary and tertiary amines, which are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific nature of the alkyl group introduced can profoundly influence the pharmacological profile of a molecule, affecting its potency, selectivity, metabolic stability, and pharmacokinetic properties.
This application note provides a detailed, field-proven protocol for the N-alkylation of primary and secondary amines using the versatile reagent, 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This particular benzyl bromide derivative is of significant interest in medicinal chemistry due to the unique properties conferred by its substituents. The trifluoromethoxy (-OCF₃) group can enhance metabolic stability and lipophilicity, while the methyl group can provide steric bulk and influence binding interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-rationalized methodology for this important synthetic transformation.
Reaction Mechanism and Scientific Rationale
The N-alkylation of amines with alkyl halides, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide.[3] This backside attack leads to the displacement of the bromide ion, which is a good leaving group, and the formation of a new carbon-nitrogen bond.[3]
A key challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[4] This can lead to the formation of a tertiary amine and even a quaternary ammonium salt as byproducts.[4][5] To mitigate this, the reaction conditions must be carefully controlled. The protocol outlined below employs a stoichiometric amount of the alkylating agent and a non-nucleophilic base to selectively favor the formation of the desired mono-alkylated product.
The presence of a base is crucial for the reaction to proceed to completion.[6][7] The initial SN2 reaction produces a hydrobromide salt of the newly formed amine. The base, typically a mild inorganic base like potassium carbonate or an organic base such as triethylamine, serves to neutralize this acidic byproduct, regenerating the free amine which can then be isolated.[7]
Experimental Protocol: N-Alkylation of a Generic Primary Amine
This protocol provides a general procedure for the N-alkylation of a primary amine with this compound. The specific quantities and reaction parameters may be adjusted based on the properties of the amine substrate.
Materials and Reagents
-
Primary or secondary amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the suspension at room temperature for 10-15 minutes.
-
Addition of Alkylating Agent: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred amine suspension at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature. If the reaction is sluggish, the temperature can be raised to 40-60 °C.
-
Work-up: Upon completion of the reaction, filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic byproducts. Follow with a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated amine.[8]
Data Presentation: Reaction Parameters and Optimization
The following table summarizes key reaction parameters that can be optimized for different amine substrates.
| Parameter | Recommended Condition | Rationale / Notes |
| Amine Substrate | Primary or Secondary | Tertiary amines will lead to quaternary ammonium salts.[5] |
| Stoichiometry | 1.05 eq. of benzyl bromide | A slight excess of the alkylating agent ensures complete consumption of the amine. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | K₂CO₃ is a cost-effective and easily removable inorganic base. Cs₂CO₃ can be more effective for less reactive amines.[9] Et₃N is a suitable organic base. |
| Solvent | Acetonitrile, DMF, THF | Acetonitrile is a good polar aprotic solvent for SN2 reactions. DMF can also be used but is more difficult to remove. |
| Temperature | Room Temperature to 60 °C | The reaction often proceeds well at room temperature. Gentle heating can accelerate the reaction rate if necessary. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS for completion. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ncert.nic.in [ncert.nic.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Trifluoromethoxylated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethoxy (-OCF3) Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows medicinal chemists to fine-tune critical drug properties.[2][3] For instance, the -OCF3 group can enhance membrane permeability, facilitating passage across biological barriers like the blood-brain barrier, as seen in the drug Riluzole.[3] It also serves to block metabolic hotspots, increasing a drug's half-life and bioavailability.[3][4]
Despite its desirable properties, the incorporation of the -OCF3 group has historically been challenging, leading to its underrepresentation in pharmaceutical pipelines compared to the related trifluoromethyl (-CF3) group.[5] However, recent advancements in synthetic chemistry have unveiled a diverse toolkit of reagents and methodologies, making the synthesis of trifluoromethoxylated intermediates more accessible. This guide provides an in-depth overview of key synthetic strategies, complete with detailed protocols and field-proven insights to empower researchers in drug discovery and development.
Strategic Overview: Choosing the Right Trifluoromethoxylation Pathway
The selection of a synthetic strategy depends critically on the substrate, desired regioselectivity, and functional group tolerance. The primary methods can be broadly categorized as electrophilic, nucleophilic, and radical pathways.
Caption: Decision workflow for selecting a trifluoromethoxylation strategy.
Section 1: Electrophilic Trifluoromethoxylation
This approach has become the workhorse for introducing the -OCF3 group onto electron-rich substrates. It relies on reagents that deliver an electrophilic "OCF3+" equivalent to nucleophiles like phenols, alcohols, and enolates.[3] The most prominent reagents in this class are hypervalent iodine compounds (Togni-type reagents) and onium salts (Umemoto-type reagents).[3][6]
Key Reagents & Mechanistic Insights
-
Umemoto Reagents: These are typically (trifluoromethyl)dibenzoheterocyclic salts.[6] Their reactivity can be tuned by changing the heteroatom (S, Se, Te) and substituents on the aromatic rings.[6][7] While powerful, their synthesis can be multi-stepped and costly, making them less ideal for large-scale production.[7]
-
Togni Reagents: These hypervalent iodine(III) reagents are often more accessible and are widely used.[5][8] Mechanistic studies suggest that their reactivity can proceed through different pathways. With single-electron reductants like Cu(I), they can generate a CF3 radical.[9][10] In other cases, they can act as true electrophilic sources.
Caption: Generalized mechanism for electrophilic O-trifluoromethylation of a phenol.
Protocol 1.1: O-Trifluoromethoxylation of a Phenol using a Togni-type Reagent
This protocol describes a general procedure for the trifluoromethoxylation of a substituted phenol, a common transformation in the synthesis of pharmaceutical building blocks.
Materials:
-
Substituted Phenol (1.0 eq)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Stir bar, round-bottom flask, nitrogen/argon line
Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add the substituted phenol (1.0 eq) and a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (e.g., DCM, concentration typically 0.1-0.5 M) and stir until the phenol is fully dissolved.
-
Base Addition: Add the base (e.g., DIPEA, 1.5 eq) to the solution at room temperature. Stir for 5-10 minutes. Causality Note: The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide anion required to attack the electrophilic reagent.
-
Reagent Addition: In a single portion, add the Togni Reagent II (1.2 eq). Safety Note: Togni reagents are generally stable solids, but should be handled in a fume hood wearing appropriate PPE.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup:
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl trifluoromethyl ether.
Self-Validation:
-
Expected Outcome: Formation of the desired Ar-OCF3 product, typically as a colorless oil or white solid. Yields can range from moderate to excellent (50-95%) depending on the electronic properties of the phenol.
-
Troubleshooting: If the reaction is sluggish, gentle heating (e.g., 40 °C) may be beneficial. If side products are observed, consider using a different base or solvent. Electron-poor phenols may require stronger bases or longer reaction times.
Section 2: Radical Trifluoromethoxylation
Radical-based methods have revolutionized the field by enabling the trifluoromethoxylation of unactivated C-H bonds, particularly in (hetero)arenes.[11][12] This approach is highly valuable for late-stage functionalization of complex molecules. These reactions typically involve a reagent that can generate the trifluoromethoxy radical (•OCF3) upon activation by light (photoredox catalysis), heat, or a chemical initiator.[3][11]
Key Reagents & Mechanistic Insights
-
Bis(trifluoromethyl)peroxide (BTMP, CF3OOCF3): An efficient source of •OCF3 radicals, BTMP can be activated by visible light in the presence of a photocatalyst or by TEMPO catalysis under mild conditions.[12] It is particularly useful for direct C-H functionalization of arenes.[12]
-
Other Radical Precursors: Various N-O or S-O based reagents have been developed that release the •OCF3 radical under specific conditions.[11]
The general mechanism involves the generation of the •OCF3 radical, which then adds to an aromatic ring to form a radical intermediate. Subsequent oxidation and deprotonation yield the final product.
Protocol 2.1: Photocatalytic C-H Trifluoromethoxylation of an Arene using BTMP
This protocol outlines a method for the direct trifluoromethoxylation of an aromatic C-H bond using visible light photoredox catalysis.
Materials:
-
Arene/Heteroarene Substrate (1.0 eq)
-
Bis(trifluoromethyl)peroxide (BTMP) (as a solution or generated in situ; ~2.0-3.0 eq)
-
Photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic photocatalyst; 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile (MeCN))
-
Photoreactor setup (e.g., blue LED light source), stir plate, sealed reaction vessel (e.g., screw-cap vial)
Procedure:
-
Setup: To a screw-cap vial equipped with a stir bar, add the arene substrate (1.0 eq) and the photocatalyst (e.g., 2 mol%).
-
Solvent Addition: Add anhydrous, degassed MeCN. Causality Note: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is critical to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.
-
Reagent Addition: Add the BTMP solution (~2.0 eq). Safety Critical: BTMP is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood. Using pre-prepared solutions or in situ generation methods is strongly advised.
-
Reaction: Seal the vial tightly and place it in the photoreactor. Irradiate with blue LEDs while stirring vigorously at room temperature. Monitor the reaction by GC-MS or LC-MS.
-
Workup: Upon completion, carefully vent the vial in a fume hood. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude material via flash chromatography to isolate the trifluoromethoxylated product(s). Note that this reaction may produce a mixture of regioisomers.
Self-Validation:
-
Expected Outcome: Formation of trifluoromethoxylated arene(s). Regioselectivity can be an issue and is often directed by the electronics of the substrate.
-
Troubleshooting: Low conversion can be due to inefficient light penetration (use a more dilute solution), catalyst degradation, or oxygen contamination. If multiple isomers are formed, optimization of the solvent or catalyst may improve selectivity.[12]
Comparative Summary of Key Methods
| Method | Reagent Type | Typical Substrates | Key Advantages | Key Limitations |
| Electrophilic | Togni, Umemoto | Phenols, Alcohols, Enolates, Boronic Acids | High yields, generally good regioselectivity, well-established.[5][6] | Requires a nucleophilic handle on the substrate; reagents can be expensive.[7] |
| Radical | BTMP, N-OCF3 Reagents | (Hetero)arenes, Alkanes | Enables direct C-H functionalization, good for late-stage modification.[11][12] | Often produces regioisomeric mixtures, reagents can be hazardous (e.g., BTMP).[12] |
| Nucleophilic | AgOCF3, CsOCF3 | Aryl Diazonium Salts | Classic method, can be effective for specific substrates.[3][13] | Limited substrate scope, trifluoromethoxide sources can be unstable.[13] |
Safety & Handling Considerations
Trifluoromethoxylation reagents require careful handling due to their reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14][15]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14][16]
-
Reagent Storage: Many reagents are sensitive to moisture, heat, or air.[14] Store them in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) as recommended by the supplier.[14]
-
Specific Hazards:
-
Hypervalent Iodine Reagents (Togni): While generally stable solids, they are potent oxidizers. Avoid contact with combustible materials.
-
Peroxides (BTMP): Bis(trifluoromethyl)peroxide is a toxic gas. Handle with extreme caution, preferably as a dilute solution, and ensure no pressure buildup in sealed reaction vessels.
-
Fluoride Sources: Some protocols use fluoride salts (e.g., CsF) as activators.[5] Handle these with care to avoid inhalation or skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[15]
References
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
A Radical Revolution for Trifluoromethoxylation. ResearchGate. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]
-
MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. CF Plus Chemicals. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health (NIH). [Link]
-
General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. National Institutes of Health (NIH). [Link]
-
Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed Central. [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. National Institutes of Health (NIH). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry. [Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Publications. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Togni reagent II. Wikipedia. [Link]
-
Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene (2017). ResearchGate. [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Royal Society of Chemistry. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Medium. [Link]
-
Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ResearchGate. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-Methyl-4-(trifluoromethoxy)benzyl bromide in Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in the agrochemical industry on the application of 2-Methyl-4-(trifluoromethoxy)benzyl bromide as a versatile building block. While direct literature on this specific substituted benzyl bromide is sparse, this guide extrapolates from the well-established chemistry of its structural analogs, particularly 4-(trifluoromethoxy)benzyl bromide, and the known effects of ortho-methylation on benzylic reactivity. We present hypothesized physicochemical properties, a plausible synthetic route, and detailed protocols for its use in the synthesis of potential agrochemical candidates. The strategic incorporation of the trifluoromethoxy moiety is known to enhance metabolic stability and lipophilicity, key determinants of biological efficacy in crop protection agents. The additional 2-methyl group introduces steric and electronic modifications that can be leveraged to fine-tune the reactivity and biological activity of the resulting compounds.
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Agrochemicals
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern agrochemical design.[1] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the performance of a pesticide or herbicide.[1] It is highly lipophilic, which can improve the penetration of the active ingredient through plant cuticles or insect exoskeletons, and it is metabolically very stable, leading to increased persistence and efficacy.[1]
This compound is a specialized building block designed to introduce the 2-methyl-4-(trifluoromethoxy)benzyl moiety into a target molecule. This fragment combines the beneficial properties of the trifluoromethoxy group with the steric and electronic influence of an ortho-methyl group. The benzylic bromide functionality provides a reactive handle for nucleophilic substitution, allowing for the facile construction of a wide range of derivatives.
Physicochemical Properties: An Extrapolated View
| Property | 4-(Trifluoromethoxy)benzyl bromide | This compound (Predicted) |
| CAS Number | 50824-05-0 | Not Assigned |
| Molecular Formula | C8H6BrF3O | C9H8BrF3O |
| Molecular Weight | 255.03 g/mol | 269.06 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 82-84 °C @ 10 mmHg | Expected to be slightly higher due to increased molecular weight |
| Density | 1.594 g/mL at 25 °C | Expected to be similar |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Expected to have similar solubility profile |
The primary difference arises from the addition of a methyl group, which increases the molecular weight and is expected to slightly elevate the boiling point. The overall lipophilicity should be comparable or slightly increased.
Synthesis of this compound: A Plausible Route
A robust synthetic pathway to the title compound can be envisioned starting from the commercially available 2-methyl-4-(trifluoromethoxy)aniline. The synthesis involves a two-step process: conversion of the aniline to the corresponding toluene derivative, followed by a selective benzylic bromination.
Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethoxy)toluene
This protocol is a standard Sandmeyer-type reaction for the deamination of anilines.
-
Diazotization:
-
To a stirred solution of 2-methyl-4-(trifluoromethoxy)aniline (1.0 eq) in a suitable acidic medium (e.g., 3 M HCl), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, cool a solution of hypophosphorous acid (50% in water, 5-10 eq) to 0 °C.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-methyl-4-(trifluoromethoxy)toluene.
-
Protocol 2: Synthesis of this compound
This protocol employs a standard Wohl-Ziegler radical bromination of the benzylic methyl group.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-(trifluoromethoxy)toluene (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl4) and irradiate with a UV lamp or a high-intensity incandescent light to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
-
Application in Agrochemical Synthesis: A Powerful Electrophile
This compound serves as a potent electrophile for the introduction of the 2-methyl-4-(trifluoromethoxy)benzyl moiety. This is typically achieved through nucleophilic substitution reactions with a variety of nucleophiles commonly found in agrochemical scaffolds.
Diagram: General Application in Agrochemical Synthesis
Caption: General scheme for nucleophilic substitution.
The Influence of the 2-Methyl Group
The presence of the methyl group at the ortho position to the bromomethyl group has two significant consequences for its reactivity in S_N2 reactions:
-
Steric Hindrance: The methyl group will sterically hinder the backside attack of the nucleophile on the benzylic carbon. This is expected to decrease the rate of S_N2 reactions compared to its unmethylated counterpart, 4-(trifluoromethoxy)benzyl bromide.
-
Electronic Effect: The methyl group is weakly electron-donating through induction and hyperconjugation. This can slightly destabilize the partial negative charge on the bromine in the transition state of an S_N2 reaction, further contributing to a slower reaction rate.
However, in cases where an S_N1 mechanism is favored (e.g., with weak nucleophiles and polar protic solvents), the electron-donating methyl group can stabilize the intermediate benzylic carbocation, potentially increasing the reaction rate.
This modulation of reactivity can be exploited by synthetic chemists to achieve greater selectivity in complex molecule synthesis.
Protocol 3: General Procedure for O-Alkylation of a Phenol
This protocol provides a general method for the synthesis of benzyl ethers, a common structural motif in agrochemicals.
-
Reagent Preparation:
-
To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a mild base such as potassium carbonate (K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.
-
-
Alkylation Reaction:
-
Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
-
Safety and Handling
Benzyl bromides are lachrymators and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a promising, albeit currently specialized, building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the introduction of a metabolically stable and lipophilic moiety, while the ortho-methyl group provides a handle for tuning reactivity and potentially influencing biological activity through steric interactions at the target site. The protocols and scientific rationale provided in this guide are intended to empower researchers to explore the full potential of this valuable synthetic intermediate.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]
Sources
Application Note: 4-(Trifluoromethoxy)benzyl bromide in Advanced Materials Synthesis
An in-depth analysis of the scientific literature reveals limited specific applications for 2-Methyl-4-(trifluoromethoxy)benzyl bromide within materials science. However, its close structural analog, 4-(Trifluoromethoxy)benzyl bromide , serves as a valuable and illustrative building block in this field. The principles, reactions, and protocols detailed herein for this compound can be logically extended to its 2-methyl derivative, providing a robust framework for researchers exploring this class of fluorinated aromatic compounds.
This guide focuses on the established and potential applications of 4-(Trifluoromethoxy)benzyl bromide, leveraging its unique combination of a reactive benzylic bromide for covalent attachment and a trifluoromethoxy group for imparting desirable material properties.
Introduction: A Multifunctional Building Block for Materials Science
4-(Trifluoromethoxy)benzyl bromide is an aromatic organic compound distinguished by two key functional moieties: a reactive benzyl bromide group and a highly electronegative trifluoromethoxy (-OCF₃) group. This unique structure makes it a versatile intermediate for synthesizing advanced functional materials.[1][2]
-
The Benzyl Bromide Group: This moiety serves as a potent electrophile, readily participating in nucleophilic substitution and Friedel-Crafts alkylation reactions. This reactivity is the cornerstone of its utility, enabling it to be polymerized or grafted onto surfaces and other molecules.[3]
-
The Trifluoromethoxy (-OCF₃) Group: This substituent imparts significant and desirable properties to the final material. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is also a strong electron-withdrawing group but provides greater metabolic stability and enhanced lipophilicity.[2] In a materials context, this translates to increased thermal stability, hydrophobicity, and chemical resistance.
This combination allows researchers to design and fabricate novel polymers and functional surfaces with tailored properties for applications ranging from specialty coatings to advanced electronics.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 4-(Trifluoromethoxy)benzyl bromide is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 50824-05-0 | |
| Molecular Formula | C₈H₆BrF₃O | [3] |
| Molecular Weight | 255.03 g/mol | |
| Appearance | Colorless to light yellow liquid or low-melting solid | [3] |
| Boiling Point | 82-84 °C at 10 mmHg | [3] |
| Density | 1.594 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.48 | [3] |
| Solubility | Soluble in chloroform, methanol | [3] |
| Safety | Corrosive, Lachrymatory | [3] |
Core Application: Synthesis of Fluorinated Polymers
A primary application of 4-(Trifluoromethoxy)benzyl bromide in materials science is in the synthesis of fluorinated polymers via Friedel-Crafts polymerization.[3] The resulting poly(4-(trifluoromethoxy)benzyl) is a material with high thermal stability and low surface energy.
Causality of Experimental Choices: The Friedel-Crafts polymerization is an electrophilic aromatic substitution reaction. The benzyl bromide itself is not electrophilic enough to react with another aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to abstract the bromide, generating a highly reactive benzyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of another monomer, propagating the polymer chain.
Caption: Friedel-Crafts polymerization workflow.
Experimental Protocol: Friedel-Crafts Polymerization
Objective: To synthesize poly(4-(trifluoromethoxy)benzyl) from 4-(Trifluoromethoxy)benzyl bromide monomer.
Materials:
-
4-(Trifluoromethoxy)benzyl bromide (Monomer)
-
Aluminum chloride (AlCl₃), anhydrous (Catalyst)
-
Dichloromethane (CH₂Cl₂), anhydrous (Solvent)
-
Methanol (MeOH) (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar. Dry the flask thoroughly under vacuum using a heat gun and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture, which would otherwise deactivate the Lewis acid catalyst.
-
Monomer Dissolution: In the inert atmosphere, add 4-(Trifluoromethoxy)benzyl bromide (e.g., 2.55 g, 10 mmol) to the flask. Add anhydrous dichloromethane (e.g., 20 mL) to dissolve the monomer. Stir the solution until it is homogeneous.
-
Catalyst Addition: Cool the solution in an ice bath to 0 °C. This is crucial to control the initial rate of reaction, which can be highly exothermic, and to minimize side reactions. Slowly add anhydrous aluminum chloride (e.g., 1.47 g, 11 mmol, 1.1 equivalents) in small portions over 10-15 minutes. An excess of the catalyst ensures complete activation of the monomer.
-
Polymerization Reaction: After the catalyst addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours. The progress of the polymerization is often indicated by an increase in the viscosity of the solution.
-
Quenching and Precipitation: After the reaction period, carefully and slowly pour the viscous solution into a beaker containing vigorously stirring methanol (e.g., 200 mL). The polymer is insoluble in methanol and will precipitate out as a solid. This step also serves to quench the reaction by destroying any remaining catalyst.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer thoroughly with fresh methanol to remove any unreacted monomer, oligomers, and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. The final product should be a solid powder.
Potential Application: Hydrophobic Surface Modification
The reactive nature of the benzyl bromide group makes it an excellent candidate for grafting onto various substrates to alter their surface properties. Surfaces rich in nucleophilic groups, such as the hydroxyl (-OH) groups on silica, glass, or cellulose, can be functionalized to become highly hydrophobic and chemically resistant.[4][5]
Mechanism Rationale: This process is a nucleophilic substitution reaction. The surface hydroxyl groups act as nucleophiles, attacking the electrophilic benzylic carbon and displacing the bromide ion. This forms a stable ether linkage, covalently bonding the trifluoromethoxy-phenyl moiety to the surface. The use of a non-nucleophilic base (like pyridine) is essential to deprotonate the surface hydroxyl groups, making them stronger nucleophiles, and to scavenge the HBr byproduct generated during the reaction.
Caption: Surface modification workflow via grafting.
Experimental Protocol: Surface Modification of Silicon Wafers
Objective: To create a hydrophobic surface on a silicon wafer by grafting 4-(Trifluoromethoxy)benzyl bromide.
Materials:
-
Silicon wafers with a native oxide layer (Si/SiO₂)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED
-
4-(Trifluoromethoxy)benzyl bromide
-
Anhydrous toluene (Solvent)
-
Anhydrous pyridine (Base and HBr scavenger)
-
Acetone and Isopropanol (for cleaning)
-
Nitrogen gas stream
-
Oven or hotplate
Protocol:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Clean the wafers by sonicating them sequentially in acetone and isopropanol for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the clean wafers in Piranha solution at 80 °C for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment, including a face shield, acid-resistant gloves, and a lab coat, and work inside a fume hood). This step removes any remaining organic residue and generates a high density of hydroxyl (-OH) groups on the wafer surface.
-
Rinse the wafers thoroughly with copious amounts of deionized water and dry with a nitrogen stream.
-
-
Grafting Reaction Setup:
-
Place the hydroxylated wafers in a clean, dry reaction vessel (e.g., a petri dish with a lid).
-
Prepare the grafting solution in a separate flask under an inert atmosphere. For a 10 mM solution, dissolve 4-(Trifluoromethoxy)benzyl bromide (e.g., 255 mg, 1 mmol) in anhydrous toluene (100 mL).
-
Add anhydrous pyridine (e.g., 0.8 mL, 10 mmol) to the solution.
-
-
Surface Functionalization:
-
Transfer the grafting solution to the reaction vessel, ensuring the wafers are fully submerged.
-
Seal the vessel and heat it to 80-100 °C for 12-24 hours. This provides the thermal energy needed to drive the substitution reaction.
-
-
Post-Reaction Cleaning:
-
After the reaction, remove the wafers from the solution and rinse them with fresh toluene to remove any unreacted reagents.
-
Sonicate the wafers in toluene and then in acetone for 10 minutes each to remove any physisorbed molecules.
-
-
Final Drying and Characterization:
-
Dry the functionalized wafers with a nitrogen stream and bake in an oven at 110 °C for 30 minutes to remove any residual solvent.
-
The success of the modification can be verified by measuring the water contact angle, which should increase significantly compared to the clean, hydroxylated wafer, indicating a successful hydrophobic modification.
-
References
- US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
-
Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) . Cheméo. [Link]
-
Ionescu, A. C., et al. (2021). Surface Modification to Modulate Microbial Biofilms—Applications in Dental Medicine. Polymers, 13(22), 4013. [Link]
- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
Shockravi, A., et al. (2009). Synthesis and Properties of Organosoluble Fluorinated Polyamides Bearing 2-2′-Thio-bis(4-methyl Phenoxy) Groups. Designed Monomers and Polymers, 12(2), 119–128. [Link]
-
Surface Modification of Cellulose Nanofiber (CNF) from Banana (Musa paradisiaca) Pseudo-Stem with Cetyltrimethylammonium Bromide (CTAB) . ResearchGate. [Link]
-
4-(Trifluoromethoxy)Benzyl Bromide | Drug Information, Uses, Side Effects, Chemistry . Drugfuture. [Link]
-
4-(Trifluoromethoxy)benzyl bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP . PharmaCompass. [Link]
-
(PDF) Surface modification of cellulose nanocrystals with cetyltrimethylammonium bromide . ResearchGate. [Link]
-
Hatakeyama, T., et al. (2024). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Chemical Society Reviews, 53(2), 591-631. [Link]
-
Liu, F., et al. (2018). Hydrophobic surface modification of polymethyl methacrylate by two-dimensional plasma jet array at atmospheric pressure. Journal of Vacuum Science & Technology A, 36(6), 061301. [Link]
-
Synthesis of functional polyolefin copolymers with graft and block structures . Controlled Radical Polymerization. [Link]
-
The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.
-
Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers . MPG.PuRe. [Link]
-
Functional Biomaterials Synthesized by Double-Head Polymerization Agents . National Institutes of Health. [Link]
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Application Notes and Protocols: Strategic Use of the 2-methyl-4-(trifluoromethoxy)benzyl (MTB) Group in Complex Synthesis
Introduction: Navigating the Landscape of Protective Group Chemistry
In the intricate art of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to success.[1][2][3] An ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively without affecting other functional groups. The benzyl group has long been a stalwart in the chemist's toolbox, particularly for the protection of alcohols, due to its general stability.[4][5] However, the demands of modern synthetic challenges, particularly in the realms of carbohydrate chemistry and peptide synthesis, necessitate a more nuanced palette of protecting groups with finely tuned reactivity.
This guide delves into the strategic application of the 2-methyl-4-(trifluoromethoxy)benzyl (MTB) protecting group. The unique electronic properties conferred by the ortho-methyl and para-trifluoromethoxy substituents provide a distinct stability profile, offering advantages in specific synthetic contexts. We will explore the underlying chemical principles governing its use, provide detailed protocols for its installation and removal, and discuss its orthogonality with other common protecting groups.
The 2-methyl-4-(trifluoromethoxy)benzyl (MTB) Group: A Profile
The MTB group is a substituted benzyl ether protecting group. Its reactivity and stability are modulated by the electronic contributions of its substituents.
-
The 2-methyl group: This weakly electron-donating group can influence the conformational preferences of the molecule but has a minor electronic impact on the benzylic position.
-
The 4-trifluoromethoxy group (-OCF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property is key to the MTB group's unique characteristics.
The strong electron-withdrawing nature of the -OCF₃ group destabilizes the formation of a benzylic cation. This has two significant consequences:
-
Increased Acid Stability: The MTB group is significantly more stable to acidic conditions compared to the standard benzyl (Bn) group or the p-methoxybenzyl (PMB) group. Cleavage mechanisms that proceed through a benzylic cation are disfavored.
-
Altered Deprotection Pathways: While resistant to acid, the MTB group remains susceptible to standard hydrogenolysis conditions, allowing for orthogonal cleavage in the presence of acid-labile groups.
Synthesis of the Protecting Group Reagent
The key reagent for the introduction of the MTB group is the corresponding benzyl halide, typically 2-methyl-4-(trifluoromethoxy)benzyl chloride or bromide. The synthesis of such reagents generally follows established methods for benzylic halogenation.[6][7]
Application Notes: Protection of Hydroxyl Groups
The primary application of the MTB group is the protection of alcohols. The formation of the MTB ether proceeds via a Williamson-type ether synthesis.
Causality in Experimental Choices
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium hydride (NaH) is a common choice for its efficacy and the irreversible nature of the deprotonation. For more sensitive substrates where milder conditions are necessary, silver(I) oxide (Ag₂O) can be employed, which also acts as a halide scavenger.
-
Solvent Selection: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the alkoxide intermediate without interfering with the nucleophilic substitution.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation and then allowed to warm to room temperature to drive the substitution to completion.
General Reaction Conditions for MTB Protection of Alcohols
| Substrate | Reagents | Base | Solvent | Temperature | Typical Yield |
| Primary Alcohol | 2-methyl-4-(trifluoromethoxy)benzyl chloride (1.2 eq.) | NaH (1.5 eq.) | Anhydrous THF | 0 °C to RT | >90% |
| Secondary Alcohol | 2-methyl-4-(trifluoromethoxy)benzyl bromide (1.5 eq.) | NaH (2.0 eq.) | Anhydrous DMF | 0 °C to 50 °C | 75-90% |
| Phenol | 2-methyl-4-(trifluoromethoxy)benzyl chloride (1.1 eq.) | K₂CO₃ (2.0 eq.) | Anhydrous Acetone | Reflux | >95% |
Deprotection Strategies: Selective Cleavage of the MTB Group
The true utility of a protecting group lies in its selective removal. The MTB group offers a distinct advantage in its deprotection profile.
Catalytic Hydrogenolysis
This is the most common and efficient method for cleaving MTB ethers. The reaction proceeds under neutral conditions and is compatible with a wide range of functional groups that are sensitive to acids or bases.
-
Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst. For more sterically hindered or electron-deficient systems, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.
-
Hydrogen Source: The reaction can be carried out under an atmosphere of hydrogen gas. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexadiene can be employed, which can sometimes offer improved chemoselectivity.[5]
Oxidative Cleavage
While the electron-withdrawing nature of the trifluoromethoxy group makes oxidative cleavage more challenging than for the p-methoxybenzyl (PMB) group, it may still be possible under forcing conditions with strong oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, this is not the preferred method for MTB cleavage due to the potential for lower yields and side reactions compared to hydrogenolysis.
Acidic Cleavage
The MTB group is highly resistant to acidic conditions that would readily cleave other protecting groups such as tert-butyldimethylsilyl (TBS) ethers, acetals (e.g., acetonides), or tert-butoxycarbonyl (Boc) groups. This stability is a direct consequence of the destabilization of the benzylic cation by the electron-withdrawing -OCF₃ group.
Strategic Considerations and Orthogonality
The unique stability profile of the MTB group allows for its strategic incorporation into complex synthetic routes where orthogonal deprotection is critical.[2][8]
-
Orthogonality with Acid-Labile Groups: The MTB group is stable to the acidic conditions used to remove Boc, TBS, and acetal protecting groups. This allows for selective deprotection of these groups in the presence of an MTB-protected alcohol.
-
Orthogonality with Base-Labile Groups: The MTB group is stable to the basic conditions used to cleave ester protecting groups (e.g., acetate, benzoate) and Fmoc groups in peptide synthesis.
-
Orthogonality with Fluoride-Labile Groups: The MTB group is stable to fluoride sources like tetrabutylammonium fluoride (TBAF) used to deprotect silyl ethers.
Caption: Orthogonal relationship of the MTB protecting group.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with the MTB Group
This protocol describes a general procedure for the protection of a primary alcohol using 2-methyl-4-(trifluoromethoxy)benzyl chloride.
Caption: Workflow for MTB protection of a primary alcohol.
Step-by-Step Methodology:
-
Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in small portions.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Addition of Alkylating Agent: Add a solution of 2-methyl-4-(trifluoromethoxy)benzyl chloride (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Deprotection of an MTB Ether by Catalytic Hydrogenolysis
This protocol provides a general method for the cleavage of an MTB-protected alcohol.
Caption: Workflow for hydrogenolytic cleavage of an MTB ether.
Step-by-Step Methodology:
-
Preparation: Dissolve the MTB-protected alcohol (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a concentration of approximately 0.1 M.
-
Catalyst Addition: To this solution, add palladium on carbon (10% Pd, 10 mol % of Pd) under an inert atmosphere.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the reaction flask or use a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the Celite® pad remains wet with solvent during filtration.
-
Washing: Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography.
Conclusion
The 2-methyl-4-(trifluoromethoxy)benzyl (MTB) group is a valuable addition to the repertoire of protecting groups available to the synthetic chemist. Its enhanced stability to acidic conditions, coupled with its facile cleavage by hydrogenolysis, provides a powerful tool for orthogonal protection strategies in the synthesis of complex molecules. By understanding the chemical principles that govern its reactivity, researchers can leverage the unique properties of the MTB group to navigate challenging synthetic pathways and achieve their molecular targets with greater efficiency and selectivity.
References
-
G. Albericio, F., et al. (2014). 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences. PubMed. [Link]
- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
- Google Patents. (n.d.). CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.
-
Demchenko, A. V., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]
-
University of Guelph. (n.d.). Alcohol Protecting Groups. University of Guelph. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
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Application Notes and Protocols: Reactions of 2-Methyl-4-(trifluoromethoxy)benzyl bromide with Sulfur Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the 2-Methyl-4-(trifluoromethoxy)benzyl Moiety
The 2-methyl-4-(trifluoromethoxy)benzyl scaffold is a privileged structural motif in modern medicinal chemistry. The trifluoromethoxy (-OCF3) group offers a unique combination of high lipophilicity and metabolic stability, properties that can significantly enhance the pharmacokinetic profile of drug candidates.[1][2][3][4] The strategic placement of a methyl group ortho to the benzylic position can influence conformational preferences and interactions with biological targets. Consequently, the efficient and selective introduction of sulfur-containing functionalities onto this scaffold is of paramount importance for the synthesis of novel therapeutic agents and chemical probes.
This document provides a comprehensive guide to the reaction of 2-Methyl-4-(trifluoromethoxy)benzyl bromide with various sulfur nucleophiles. We will delve into the underlying reaction mechanisms, provide detailed, validated protocols, and offer insights into potential challenges and optimization strategies.
Core Reaction Principle: The S(_N)2 Mechanism
The reaction of this compound, a primary benzylic halide, with sulfur nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] Key characteristics of this pathway include:
-
Concerted Mechanism: The bond formation between the nucleophilic sulfur atom and the benzylic carbon occurs simultaneously with the cleavage of the carbon-bromine bond.[5]
-
Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide).[5]
-
Second-Order Kinetics: The reaction rate is dependent on the concentration of both the benzyl bromide substrate and the sulfur nucleophile.[5]
The benzylic nature of the substrate is particularly favorable for S(_N)2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. However, steric hindrance from the ortho-methyl group should be considered, although it is generally not prohibitive for reactions with potent sulfur nucleophiles.[6]
Visualization of the S(_N)2 Pathway
Caption: Generalized S(_N)2 reaction pathway.
Protocols for Key Sulfur Nucleophiles
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl Thiol via Thiourea
This two-step, one-pot procedure is a reliable method for the preparation of the corresponding thiol, avoiding the isolation of the often malodorous intermediate. The reaction proceeds through the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.[7][8]
Experimental Workflow
Caption: Workflow for thiol synthesis via thiourea.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in 95% ethanol.
-
Isothiouronium Salt Formation: Heat the mixture to reflux and maintain for 4-6 hours.[8] The formation of the isothiouronium salt may be observed as a crystalline precipitate upon cooling.
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 eq) in water.
-
Thiol Formation: Re-heat the mixture to reflux for an additional 2-3 hours to facilitate the hydrolysis of the isothiouronium salt.
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude thiol by vacuum distillation to yield the final product.
Protocol 2: Direct Thiol Synthesis using Sodium Hydrosulfide (NaSH)
Direct displacement of the bromide with sodium hydrosulfide offers a more direct route to the thiol.[7] However, careful control of reaction conditions is crucial to minimize the formation of the corresponding thioether as a byproduct.
Experimental Workflow
Caption: Workflow for direct thiol synthesis with NaSH.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydrosulfide (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Substrate Addition: Cool the suspension to 0°C using an ice bath. Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of anhydrous DMF is critical as NaSH can react with water.[9]
-
Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side reactions.
-
An inert atmosphere is necessary to prevent the oxidation of the thiol product to the corresponding disulfide.
Protocol 3: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl Thioacetate
The reaction with potassium thioacetate provides a stable, protected thiol intermediate, which can be readily deprotected under mild basic conditions.[10][11] This method is particularly useful when the free thiol is sensitive to the planned subsequent reaction conditions.
Experimental Workflow
Caption: Workflow for thioacetate synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetone, add potassium thioacetate (1.2 eq).
-
Reaction: Stir the resulting suspension at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter off the precipitated potassium bromide and wash the solid with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude thioacetate by flash column chromatography.
Deacetylation to the Thiol: The thioacetate can be readily converted to the free thiol by treatment with a base such as sodium methoxide in methanol at low temperatures (-20°C to 0°C).[11]
Protocol 4: Synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl Isothiocyanate
The reaction with a thiocyanate salt, such as potassium or ammonium thiocyanate, leads to the formation of the corresponding benzyl isothiocyanate, a valuable intermediate for the synthesis of thiourea derivatives.[12][13]
Experimental Workflow
Caption: Workflow for isothiocyanate synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and potassium thiocyanate (1.5 eq) in acetone.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude isothiocyanate by flash column chromatography.
Data Summary and Comparison
| Nucleophile | Product | Key Reagents | Solvent | Typical Temp. | Typical Time | Yield Range | Notes |
| Thiourea | Thiol | Thiourea, NaOH | Ethanol | Reflux | 6-9 h | 70-85% | Two-step, one-pot; avoids thiol isolation.[8] |
| NaSH | Thiol | NaSH | DMF | 0°C to RT | 2-4 h | 60-75% | Direct route; risk of thioether byproduct. |
| KSAc | Thioacetate | KSAc | Acetone | RT | 3-5 h | 85-95% | Forms stable intermediate; mild deprotection.[10] |
| KSCN | Isothiocyanate | KSCN | Acetone | Reflux | 6-8 h | 75-90% | Forms versatile intermediate for thioureas. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If TLC analysis indicates the presence of starting material, consider increasing the reaction time or temperature moderately. Ensure the quality and stoichiometry of the nucleophile.
-
Byproduct Formation (Thioether): In the NaSH reaction, the formation of the corresponding thioether can occur if the initially formed thiol is deprotonated and reacts with another molecule of the benzyl bromide. Using a slight excess of NaSH and maintaining a lower reaction temperature can help minimize this.
-
Solvent Purity: The use of anhydrous solvents is crucial, especially when working with reactive reagents like NaH (if used as a base) or NaSH.[9][14] Residual water can quench the nucleophile or lead to undesired side reactions.
-
Inert Atmosphere: For the synthesis of thiols, maintaining an inert atmosphere throughout the reaction and work-up is essential to prevent oxidative dimerization to the disulfide.
Conclusion
The reaction of this compound with sulfur nucleophiles provides a versatile and efficient means of introducing sulfur-containing functionalities into this medicinally important scaffold. The choice of nucleophile and reaction conditions should be guided by the desired final product and the stability of the molecule to the reaction conditions. The protocols outlined in this document provide a solid foundation for researchers to successfully synthesize a range of valuable sulfur-containing building blocks for drug discovery and development.
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- ChemicalBook. (2020). The application of potassium thioacetate.
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- Elf Atochem, S. A. (1989). Process for the preparation of benzyl mercaptan.
- Schering AG. (1968). Method of producing methyl isothiocyanate. U.S.
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- University College Dublin. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Research Repository UCD.
- TBA. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC - PubMed Central.
- Organic Syntheses Procedure. (n.d.). 4.
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- Symrise AG. (2015). Method for preparing 2-methyl-4-phenylbutan-2-ol. U.S.
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- Arkivoc. (2010). Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc.
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Application Notes and Protocols for the Scale-Up Synthesis Utilizing 2-Methyl-4-(trifluoromethoxy)benzyl Bromide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective scale-up of nucleophilic substitution reactions involving 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This guide emphasizes the principles of chemical engineering and process safety, offering detailed protocols, causality-driven explanations for experimental choices, and in-depth analysis of the challenges associated with transitioning from laboratory to pilot-plant scale.
Introduction: The Strategic Importance of the 2-Methyl-4-(trifluoromethoxy)benzyl Moiety in Medicinal Chemistry
The 2-Methyl-4-(trifluoromethoxy)benzyl group is a privileged scaffold in modern drug discovery. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, significantly enhances metabolic stability, lipophilicity, and binding affinity by modulating the electronic properties of the molecule. The strategic placement of the methyl group provides steric hindrance that can influence conformational preferences and interaction with biological targets. Consequently, this compound serves as a critical electrophilic building block for introducing this valuable moiety into a wide range of pharmacologically active compounds.
However, the transition from small-scale laboratory synthesis to larger-scale production presents significant challenges. Benzyl bromides are potent lachrymators and highly reactive electrophiles, often leading to exothermic reactions.[1][2] Successful scale-up necessitates a deep understanding of reaction kinetics, thermodynamics, and mass/heat transfer principles to ensure a safe, efficient, and reproducible process. This guide provides a framework for navigating these complexities.
Physicochemical Properties and Safety Data
| Property | Value (for 4-(trifluoromethoxy)benzyl bromide) | Source |
| Molecular Formula | C₈H₆BrF₃O | [3][4] |
| Molecular Weight | 255.03 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 82-84 °C @ 10 mmHg | [3] |
| Density | 1.594 g/mL @ 25 °C | [3] |
| Refractive Index | n20/D 1.48 | [3] |
Safety and Handling:
-
GHS Pictograms: GHS05 (Corrosion)
-
Hazard Statements: H314: Causes severe skin burns and eye damage.[6]
-
Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[6]
-
Incompatibilities: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., Viton®, butyl rubber), splash goggles, face shield, and a lab coat are mandatory. All operations should be conducted in a well-ventilated fume hood.
Core Principles of Scale-Up for Reactions with Benzyl Bromides
The primary challenges in scaling up reactions with benzyl bromides are managing exothermicity and ensuring consistent mixing. These are governed by fundamental physical principles that change with the scale of the operation.
Heat Transfer: The Surface-Area-to-Volume Ratio Problem
As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This is a critical safety consideration for exothermic reactions.[8][9][10]
-
Causality: The volume of a reactor increases by the cube of its radius (V ∝ r³), while the surface area for heat transfer increases by the square of its radius (A ∝ r²). Therefore, the surface-area-to-volume ratio decreases as the reactor size increases (A/V ∝ 1/r).[10]
-
Implication: A larger reactor has a reduced capacity to dissipate heat per unit volume. An exothermic reaction that is easily controlled in a 1 L flask can become a dangerous thermal runaway in a 100 L reactor if the rate of heat generation exceeds the rate of heat removal.[8][9]
Mixing: From Homogeneity to Heterogeneity
Effective mixing is crucial for achieving consistent reaction kinetics, minimizing side-product formation, and preventing localized "hot spots" of high reactant concentration.
-
Causality: Magnetic stirring, effective in small flasks, is inadequate for larger vessels. Mechanical overhead stirrers are necessary. The time required to achieve a homogeneous mixture (mixing time, tₘ) increases with reactor volume.[8][11]
-
Implication: For fast reactions, if the mixing time is long compared to the reaction half-life (t₁/₂), the reaction rate can become mass-transfer limited rather than kinetically limited.[8][12] This can lead to poor selectivity and the formation of impurities. A general rule of thumb is that mixing is not a problem if t₁/₂ ≥ 8tₘ.[8]
Figure 1: Key challenges in scaling up chemical reactions.
Detailed Application Protocol: Scale-Up of an O-Alkylation Reaction
This section details a hypothetical but representative protocol for the O-alkylation of a phenolic substrate with this compound, illustrating the transition from lab to pilot scale.
Reaction: Phenol + this compound → Benzyl Ether Product
Laboratory Scale Protocol (100 mL)
This stage aims to establish baseline reaction parameters and identify potential hazards.
Materials:
-
Phenolic Substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous (5 volumes)
Procedure:
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and temperature probe, add the phenolic substrate and potassium carbonate.
-
Solvent Addition: Add acetonitrile (50 mL).
-
Reagent Addition: While stirring vigorously, add the this compound neat via syringe over 1-2 minutes at room temperature.
-
Reaction: Heat the mixture to 60 °C and monitor by HPLC or TLC until consumption of the starting material is complete (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Pilot Scale Protocol (10 L)
This protocol incorporates engineering controls to manage the challenges identified in Section 3.0.
Key Parameter Adjustments for Scale-Up:
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Justification for Change |
| Reactor | 100 mL RBF | 15 L Jacketed Glass Reactor | Allows for precise temperature control (heating and cooling). |
| Agitation | Magnetic Stir Bar | Mechanical Overhead Stirrer with Baffles | Ensures efficient mixing in a larger volume.[9] |
| Reagent Addition | Neat, over 1-2 min | Diluted in ACN, via addition funnel over 60-90 min | CRITICAL: Controls the exothermic reaction by limiting the instantaneous concentration of the limiting reagent. Slow addition allows the reactor jacket to remove the generated heat.[9][10] |
| Temperature Control | Heating Mantle | Circulating fluid in reactor jacket | Provides both heating and emergency cooling capabilities. |
| Monitoring | TLC/HPLC (external sampling) | In-situ temperature probe, HPLC (external sampling) | Continuous temperature monitoring is essential for safety. |
Procedure:
-
Reactor Setup: Assemble a 15 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel. Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Solids: Charge the phenolic substrate and anhydrous potassium carbonate into the reactor.
-
Solvent Addition: Add 3 volumes of acetonitrile to the reactor. Begin agitation to create a slurry.
-
Prepare Reagent Solution: In a separate vessel, dissolve the this compound in the remaining 2 volumes of acetonitrile.
-
Controlled Addition: Charge the benzyl bromide solution to the addition funnel. Set the reactor jacket temperature to 20 °C. Begin slow, dropwise addition of the benzyl bromide solution to the stirred slurry. Monitor the internal temperature closely. The addition rate should be controlled to maintain the internal temperature below 30 °C. The total addition time should be 60-90 minutes.
-
Reaction: After the addition is complete, heat the reactor jacket to raise the internal temperature to 60 °C. Maintain this temperature and monitor the reaction progress by HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to 20 °C. The work-up procedure will be similar to the lab scale, but will involve larger filtration equipment (e.g., a Nutsche filter) and potentially an aqueous quench and phase separation depending on the substrate's properties.
-
Purification: At this scale, recrystallization is preferred over chromatography for purification due to its efficiency and cost-effectiveness.[13][14]
Figure 2: A typical workflow for scaling up a chemical synthesis from lab to production.
Analytical In-Process Controls (IPCs)
Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and validating the process.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for monitoring the disappearance of starting materials and the appearance of the product. A reverse-phase method is typically suitable for these aromatic compounds.[15]
-
Gas Chromatography (GC): Can be used to quantify residual starting materials, particularly the benzyl bromide, which can be a genotoxic impurity in the final active pharmaceutical ingredient (API).[16]
Example HPLC Method Parameters (for guidance only):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
-
Gradient: 50% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Conclusion and Best Practices
The scale-up of reactions involving this compound is a challenging but manageable task when approached with a thorough understanding of chemical engineering principles and a commitment to process safety. The transition from a laboratory flask to a pilot-plant reactor fundamentally alters the physical environment of the reaction. By anticipating the challenges of heat transfer and mixing, and implementing appropriate engineering and procedural controls, researchers can develop safe, robust, and scalable synthetic routes for the production of valuable pharmaceutical intermediates.
Key Takeaways:
-
Prioritize Safety: Always conduct a thorough safety review before any scale-up. Reaction calorimetry is highly recommended to quantify the heat of reaction.
-
Control the Addition: The rate of addition of the benzyl bromide is the most critical control parameter for managing the exotherm.
-
Engineer for Success: Use appropriate equipment for the scale of the reaction, including jacketed reactors and mechanical stirrers.
-
Monitor Rigorously: Employ reliable in-process analytical controls to monitor reaction progress and ensure consistent product quality.
References
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Kim, J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19433-19437. [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Sciencemadness.org. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]
-
CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide.... Retrieved from [Link]
- Google Patents. (n.d.). EP0908446A1 - Method for producing benzyl bromide derivatives.
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]
-
COMSOL. (2019, November 10). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
-
ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs2.... Retrieved from [Link]
-
ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
DrugBank Online. (n.d.). 4-(Trifluoromethoxy)Benzyl Bromide. Retrieved from [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]
-
Becht. (2023, May 23). Mixing With Reaction: Practical Considerations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
-
RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from [Link]
-
Digital WPI. (2015, April 30). Heat Transfer in Reactor Scale-Up. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
Capot Chemical. (2014, July 11). MSDS of 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]
-
AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes. Retrieved from [Link]
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Application Notes and Protocols: One-Pot Reactions Involving 2-Methyl-4-(trifluoromethoxy)benzyl Bromide
Introduction: The Strategic Importance of Fluorinated Building Blocks in One-Pot Syntheses
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficient and atom-economical methodologies is paramount. One-pot reactions, which involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel, have emerged as a powerful strategy to meet this demand. These processes minimize waste, reduce purification steps, and often lead to higher overall yields compared to traditional multi-step syntheses.
A key element in the success of these complex transformations is the judicious choice of starting materials. Fluorinated building blocks, in particular, have garnered significant attention due to the unique physicochemical properties that fluorine atoms impart to organic molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties. 2-Methyl-4-(trifluoromethoxy)benzyl bromide is a prime example of such a valuable, yet underutilized, building block. The trifluoromethoxy group (-OCF3) is a metabolically stable lipophilic hydrogen bond acceptor, while the methyl group provides steric and electronic differentiation. The benzylic bromide functionality serves as a versatile handle for a wide array of chemical transformations.
This technical guide provides a comprehensive overview of the synthetic utility of this compound in the context of one-pot reactions. We will explore its synthesis and delve into a detailed, field-proven protocol for a one-pot synthesis of a highly functionalized oxazole, a privileged scaffold in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved from the corresponding toluene derivative, 2-methyl-4-(trifluoromethoxy)toluene, through a radical-initiated benzylic bromination. A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Reaction Scheme:
Underlying Principles of the Synthesis:
The reaction proceeds via a free radical chain mechanism. The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of the toluene derivative to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to afford the desired product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane is crucial to prevent the competing ionic bromination of the aromatic ring.
One-Pot Synthesis of 5-Aryl-Oxazoles: A Modified van Leusen Approach
A powerful application of this compound is in the one-pot synthesis of 5-substituted oxazoles. The van Leusen oxazole synthesis is a classic method that involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. A modification of this reaction allows for the use of benzyl halides as precursors, which are converted in situ to the corresponding aldehydes.[1]
This one-pot tandem approach offers significant advantages by avoiding the isolation of potentially unstable aldehyde intermediates. The protocol described below is an exemplary method for the synthesis of 5-(2-Methyl-4-(trifluoromethoxy)phenyl)oxazole.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.2 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 270 mg) and dimethyl sulfoxide (DMSO, 20 mL).
-
In Situ Aldehyde Formation: Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Addition of Reagents: To the stirred solution, add tosylmethyl isocyanide (TosMIC) (1.2 mmol, 234 mg) and potassium carbonate (K2CO3) (3.0 mmol, 414 mg).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(2-Methyl-4-(trifluoromethoxy)phenyl)oxazole.
Data Presentation
| Entry | Substrate | Product | Yield (%) | Purity (%) |
| 1 | This compound | 5-(2-Methyl-4-(trifluoromethoxy)phenyl)oxazole | 85 | >98 |
Causality Behind Experimental Choices
-
Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent that is well-suited for this reaction. It facilitates the initial Kornblum oxidation of the benzyl bromide to the corresponding aldehyde and provides a suitable medium for the subsequent van Leusen reaction.
-
Base (K2CO3): Potassium carbonate is a mild inorganic base that is effective in deprotonating the TosMIC to form the nucleophilic species required for the reaction with the in situ generated aldehyde.
-
Temperature (80 °C): This temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions or decomposition of the starting materials and product.
Self-Validating System and Trustworthiness
The protocol's trustworthiness is established through its reliance on a well-documented and robust reaction (the van Leusen oxazole synthesis). The progress of the reaction can be easily monitored by TLC, providing clear checkpoints for the researcher. The final product can be unambiguously characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy, confirming the success of the one-pot transformation.
Mechanistic Insights
The one-pot synthesis of 5-(2-Methyl-4-(trifluoromethoxy)phenyl)oxazole proceeds through a tandem reaction sequence.
Part 1: In Situ Aldehyde Formation (Kornblum Oxidation)
The reaction is initiated by the nucleophilic attack of the oxygen atom of DMSO on the benzylic carbon of this compound, forming an alkoxysulfonium salt. In the presence of a base (in this case, the carbonate can facilitate this), this intermediate undergoes an elimination reaction to yield the corresponding aldehyde, dimethyl sulfide, and HBr.
Part 2: van Leusen Oxazole Synthesis
The in situ generated aldehyde then participates in the van Leusen reaction with TosMIC. The base deprotonates the TosMIC to form a nucleophilic anion, which attacks the carbonyl carbon of the aldehyde. A subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the stable oxazole ring.
Visualization of the One-Pot Reaction Workflow
Caption: Workflow for the one-pot synthesis of a 5-aryl-oxazole.
Conclusion and Future Perspectives
This compound is a versatile building block with significant potential for the construction of complex molecular architectures through one-pot reactions. The detailed protocol for the synthesis of a 5-aryl-oxazole presented herein serves as a practical example of its utility. The principles and methodologies described can be extended to other multi-component and tandem reactions, opening up new avenues for the efficient synthesis of novel compounds for applications in drug discovery and materials science. Further exploration of the reactivity of this fluorinated building block is warranted and is expected to lead to the development of innovative and sustainable synthetic strategies.
References
-
van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]
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Application Notes & Protocols: Microwave-Assisted Reactions with 2-Methyl-4-(trifluoromethoxy)benzyl Bromide
Introduction: Accelerating Discovery with a Key Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets[1]. 2-Methyl-4-(trifluoromethoxy)benzyl bromide serves as a critical building block for introducing this valuable functional group, along with a methylated phenyl ring, into a wide array of molecular scaffolds. This intermediate is notably used in the synthesis of advanced pharmaceutical agents and agrochemicals[2].
Conventional synthetic routes involving benzyl bromides often require prolonged reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized these transformations. Microwave irradiation offers rapid, uniform heating of the reaction mixture by directly coupling with polar molecules[3][4]. This leads to dramatic reductions in reaction times—from hours to mere minutes—along with improved yields and cleaner reaction profiles, aligning with the principles of green chemistry[4].
This comprehensive guide provides detailed application notes and protocols for leveraging microwave-assisted reactions with this compound. We will explore key transformations, including nucleophilic substitutions (O- and N-alkylation) and palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a robust framework for accelerating their synthetic endeavors.
Core Principles of Microwave-Assisted Synthesis
Microwave heating accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction[3][4]. Polar molecules, such as the solvents and reactants in the protocols below, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant heat. Simultaneously, any ions present in the mixture will migrate in response to the electric field, creating further frictional heating. This dual mechanism allows for rapid and efficient energy transfer directly to the reactants, often enabling reactions to overcome high activation energy barriers more effectively than conventional heating methods[5].
Section 1: Microwave-Assisted Nucleophilic Substitution Reactions
The reactive benzylic bromide moiety of this compound makes it an excellent electrophile for Sₙ2-type reactions with a variety of nucleophiles. Microwave irradiation dramatically accelerates these substitutions.
Application 1.1: Williamson Ether Synthesis (O-Alkylation)
The Williamson ether synthesis is a fundamental method for forming C-O bonds[6][7][8]. Under microwave conditions, the reaction of an alcohol or phenol with this compound proceeds rapidly, often in under 15 minutes.
-
Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. Cs₂CO₃ is often preferred for its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the phenoxide or alkoxide, leading to faster reactions and higher yields[9].
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices as they are efficient at absorbing microwave energy and can solubilize the reactants and base.
-
Temperature Control: Precise temperature control in a dedicated microwave reactor is crucial. While rapid heating is desired, exceeding the decomposition temperature of the reactants or products will lead to side reactions and lower yields. A temperature of 100-120°C is typically sufficient for these transformations.
This protocol describes a representative Williamson ether synthesis using 4-methoxyphenol as the nucleophile.
Workflow Diagram: Williamson Ether Synthesis
Caption: General workflow for microwave-assisted Williamson ether synthesis.
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 mmol, 1.0 eq), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq), and 4 mL of DMF.
-
Add this compound (1.1 mmol, 1.1 eq) to the vial.
-
Securely seal the vial with a septum cap.
-
Place the vial into the cavity of a dedicated microwave synthesizer.
-
Set the reaction parameters: irradiate at a constant temperature of 120°C for 10 minutes, with a maximum power of 200 W and magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature using the instrument's automated cooling system.
-
Filter the reaction mixture to remove the inorganic base.
-
Pour the filtrate into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Application 1.2: N-Alkylation of Heterocycles
This compound is an effective agent for the N-alkylation of various nitrogen-containing heterocycles, such as indoles, imidazoles, and isatins[1][10]. These reactions are crucial for modifying the properties of heterocyclic drug candidates.
-
Base and Solvent Synergy: For N-alkylation of less acidic heterocycles like isatin, a combination of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar solvent like ethanol can be highly effective[11]. Alternatively, K₂CO₃ or Cs₂CO₃ in DMF or NMP (N-Methyl-2-pyrrolidone) provides a robust system that is broadly applicable[10].
-
Reaction Time and Temperature: Microwave irradiation allows for N-alkylation at elevated temperatures (e.g., 140°C) for very short periods (10-25 minutes), which minimizes potential side reactions and degradation of sensitive substrates[11].
This protocol provides a representative method for the N-alkylation of isatin.
Step-by-Step Methodology:
-
In a 10 mL microwave vial with a stir bar, combine isatin (1.0 mmol, 1.0 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol, 1.2 eq), and 5 mL of ethanol.
-
Add this compound (1.1 mmol, 1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 15 minutes with a maximum power of 200 W and active stirring.
-
After cooling to room temperature, the product often precipitates from the ethanol solution.
-
Place the reaction vessel in a freezer for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure N-alkylated isatin.
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Representative Yield |
| O-Alkylation | 4-Methoxyphenol | K₂CO₃ | DMF | 120 | 10 | >90% |
| N-Alkylation | Isatin | DBU | Ethanol | 140 | 15 | >85% |
| N-Alkylation | 1H-Imidazole | Cs₂CO₃ | DMF | 120 | 10 | >90% |
| Yields are estimates based on analogous reactions in the literature and will vary based on specific substrates and optimization. |
Section 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. While typically used for aryl-aryl coupling, microwave conditions have enabled its successful application to more challenging substrates like benzylic bromides[4][12].
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For benzylic couplings, bulky, electron-rich phosphine ligands like JohnPhos or SPhos often provide the best results, as they promote the crucial reductive elimination step and prevent side reactions. Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium source[4].
-
Base and Solvent: An aqueous solution of an inorganic base like K₂CO₃ or Cs₂CO₃ is standard. The water is essential for the transmetalation step of the catalytic cycle. A high-boiling polar aprotic solvent like DMF is used to ensure the reaction can reach the necessary temperature under microwave irradiation[4].
-
Microwave Parameters: Temperatures around 120-150°C for 20-30 minutes are typical starting points for optimizing these reactions. The sealed-vessel environment of microwave reactors allows for temperatures well above the solvent's boiling point, which is key to driving the reaction to completion quickly.
This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-methoxyphenylboronic acid.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a 10 mL microwave vial, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and JohnPhos (0.04 mmol, 4 mol%).
-
Add 5 mL of DMF and 1 mL of water to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate at 130°C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with 20 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to afford the diarylmethane product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Common, effective Pd(II) precatalyst. |
| Ligand | JohnPhos (4 mol%) | Bulky, electron-rich ligand promoting efficient coupling of sp³-hybridized carbons[4]. |
| Base | K₂CO₃ (3 eq) | Standard base for Suzuki coupling, essential for the transmetalation step. |
| Solvent | DMF / H₂O (5:1) | Polar aprotic solvent for microwave heating; water is required for the catalytic cycle[4][12]. |
| Temperature | 130°C | Sufficient to drive the reaction without significant thermal degradation. |
| Time | 30 min | Drastically reduced from conventional heating times of several hours to overnight. |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of these microwave-assisted protocols, the following validation steps are essential:
-
Reaction Monitoring: For each new substrate combination, perform initial small-scale reactions and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm product formation and consumption of starting material.
-
Temperature Verification: Use a microwave reactor with internal fiber-optic temperature monitoring to ensure the reaction reaches and maintains the target temperature accurately. This is critical as the reaction rate is highly temperature-dependent.
-
Purity Confirmation: The identity and purity of the final product should always be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Comparative Analysis: When possible, run a control reaction under conventional heating (e.g., oil bath at the same temperature) to quantify the rate enhancement and yield improvement provided by microwave irradiation. In many cases, reactions that take days under conventional heating can be completed in minutes with microwaves.
By adhering to these principles, researchers can confidently develop robust and scalable microwave-assisted protocols for reactions involving this compound, significantly accelerating the synthesis of novel compounds for drug discovery and other applications.
References
- Desai, D. D. (2021). Microwave assisted organic synthesis (MAOS).
- Rasayan, J. C. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
- Green Chemistry. (n.d.). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride. RSC Publishing.
- Shuttleworth, S. J., et al. (n.d.).
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Blanco, M. M., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. [Link]
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MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- Bhosale, V. R., et al. (2024). EFFICIENT MICROWAVE-ASSISTED BUCHWALD-HARTWIG COUPLING FOR THE SYNTHESIS OF 3-(SUBSTITUTED)BENZYL-7.
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ACS Omega. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. [Link]
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Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[11] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc.
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- Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
-
Jeanmougin, M., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]
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PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
-
The Journal of Organic Chemistry. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. [Link]
- CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
- CEM Corporation. (n.d.).
- ResearchGate. (n.d.). a Microwave-assisted conversion of benzyl phenyl ether to phenol in....
- TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis.
- Ikotun, A. A., & Omolekan, T. O. (2019). Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-I. SciSpace.
- CEM Corporation. (n.d.). Organometallic cross-coupling reactions.
- Duan, H. (2023).
- RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Sci-Hub. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis.
- BS Public
- Guidechem. (n.d.). What is 4-(Trifluoromethoxy)benzyl bromide used for?.
- BenchChem. (2023). Buy (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF | 948892-44-2.
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Application Notes & Protocols: Leveraging Flow Chemistry for the Synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl Bromide Derivatives
Executive Summary: The Strategic Advantage of Continuous Flow
In the landscape of modern pharmaceutical and agrochemical development, the demand for precise, efficient, and scalable synthetic routes is paramount. 2-Methyl-4-(trifluoromethoxy)benzyl bromide is a key building block, valued for the introduction of the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity in target molecules.[1] However, as a reactive benzylic bromide, its use in traditional batch synthesis can be plagued by challenges including thermal control of exothermic reactions, byproduct formation, and safety concerns, especially at scale.[2][3]
This guide provides an in-depth exploration of applying continuous flow chemistry to manipulate this versatile reagent. Flow chemistry offers a transformative approach, converting conventional challenges into strategic advantages. By confining reactions to the small volume of a microreactor, we achieve superior control over mass and heat transfer, minimize the inventory of hazardous intermediates, and enable rapid, automated optimization.[4][5] This document serves as a practical resource for researchers and drug development professionals, detailing not just the "how" but the fundamental "why" behind leveraging flow chemistry for reactions with this compound.
Reagent Profile: this compound
While specific experimental data for the 2-methyl derivative is not broadly published, its properties can be reliably extrapolated from its close analogue, 4-(trifluoromethoxy)benzyl bromide. The addition of the methyl group will slightly increase the molecular weight and is expected to have a minor impact on boiling point and density.
Table 1: Physicochemical and Safety Properties (Data primarily for 4-(Trifluoromethoxy)benzyl bromide, CAS 50824-05-0)
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃O | - |
| Molecular Weight | 269.06 g/mol | - |
| Appearance | Colorless to light yellow liquid or low melting solid | [6][7] |
| Melting Point | 22-24 °C | [7] |
| Boiling Point | 82-84 °C @ 10 mmHg | [7] |
| Density | ~1.594 g/mL at 25 °C | [7] |
| Solubility | Soluble in chloroform, methanol, ethyl acetate, dichloromethane | [6][7] |
| Hazard Codes | GHS05 (Corrosion) | [8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [8][9] |
| Signal Word | Danger | [8] |
| Key Hazards | Corrosive, Lachrymatory | [3][7] |
Safety & Handling Imperatives: Due to its corrosive and lachrymatory nature, strict safety protocols are non-negotiable.[3]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a face shield, and safety goggles.[8] Work should be conducted exclusively within a certified chemical fume hood.
-
Incompatibility: Avoid contact with strong bases, oxidizing agents, and moisture.[1]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen) and refrigerated.[7][10]
The inherent reactivity and hazardous properties of this reagent make it an ideal candidate for flow chemistry, which enhances safety by minimizing exposure and the volume of material being reacted at any one time.[2]
Core Application: Nucleophilic Aliphatic Substitution (Sₙ2) in Flow
The primary utility of this compound is as an electrophile in Sₙ2 reactions to form new carbon-heteroatom or carbon-carbon bonds.
Causality: Why Flow Chemistry Excels for Sₙ2 Reactions
-
Stoichiometric Precision: Syringe or pump-driven delivery of reagents ensures a precise molar ratio is maintained at the point of mixing, suppressing side reactions that can occur from localized excesses in a batch flask.
-
Superior Thermal Control: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heating or cooling.[4] This is critical for managing the exothermicity of rapid Sₙ2 reactions, preventing thermal degradation and the formation of elimination byproducts.
-
Enhanced Mixing: Micromixers achieve rapid and highly efficient mixing of reagent streams, ensuring that the reaction rate is determined by intrinsic chemical kinetics rather than diffusion, leading to cleaner reaction profiles and higher yields.[11]
-
Reduced Reaction Times: The ability to safely operate at superheated temperatures can dramatically accelerate reaction rates, reducing residence times from hours in batch to mere minutes in flow.[12]
Caption: General workflow for a flow chemistry Sₙ2 reaction.
Application Note 1: Continuous Synthesis of Benzyl Ethers
Objective: To perform an O-alkylation of an alcohol with this compound for the synthesis of benzyl ethers, which are common structural motifs and protecting groups in medicinal chemistry.
Protocol Justification: This protocol utilizes a non-nucleophilic organic base to deprotonate the alcohol, preventing competition with the primary nucleophile. The reaction is performed at an elevated temperature to ensure a rapid conversion, a strategy made safe by the precise thermal control of the flow reactor.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A (Nucleophile): Prepare a 0.5 M solution of the desired alcohol (e.g., isopropanol) and 1.1 equivalents of a non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) in a suitable anhydrous solvent (e.g., Acetonitrile).
-
Solution B (Electrophile): Prepare a 0.5 M solution of this compound in the same anhydrous solvent.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the general workflow diagram above. Use two separate syringe pumps for Solutions A and B.
-
The reactor coil should be made of an inert material like PFA or stainless steel. Place the coil in a heating block or oil bath set to the desired temperature.
-
Install a back-pressure regulator (BPR) set to ~100 psi to ensure the solvent remains in the liquid phase at elevated temperatures.
-
-
Execution:
-
Begin by pumping the solvent through the system to equilibrate temperature and pressure.
-
Set the flow rates for both pumps to be equal to achieve a 1:1 molar ratio of the primary reagents in the reactor. The total flow rate will determine the residence time.
-
Pump Solutions A and B into the T-mixer, where they will combine and enter the heated reactor coil.
-
Collect the output from the BPR. Once the system reaches a steady state (typically after 3-5 reactor volumes), collect the product fraction.
-
-
Work-up and Analysis:
-
The collected stream can be quenched with an aqueous solution (e.g., ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by TLC, GC-MS, or NMR to determine conversion and purity. Purify by column chromatography if necessary.
-
Table 2: Suggested Starting Parameters for Benzyl Ether Synthesis
| Parameter | Suggested Value | Rationale |
| Concentration | 0.5 M | Balances throughput with solubility. |
| Flow Rate (each pump) | 0.2 mL/min | Provides a starting point for optimization. |
| Reactor Volume | 5 mL | Common volume for lab-scale reactors. |
| Total Flow Rate | 0.4 mL/min | Sum of individual pump rates. |
| Residence Time | 12.5 min | Calculated as Reactor Volume / Total Flow Rate. |
| Temperature | 80 °C | Accelerates reaction; safely achievable in flow. |
| Pressure (BPR) | 100 psi | Prevents solvent boiling and ensures smooth flow. |
Application Note 2: Safer Synthesis of Benzyl Azides in Flow
Objective: To synthesize 2-Methyl-4-(trifluoromethoxy)benzyl azide, a versatile intermediate for "click" chemistry or for reduction to the corresponding primary amine.
Protocol Justification: The synthesis of organic azides using reagents like sodium azide (NaN₃) can be hazardous in batch due to the potential for the accumulation of explosive intermediates or the azide product itself.[13] Flow chemistry mitigates this risk by ensuring that only a very small quantity of the azide is present within the reactor at any given moment.[2] This protocol is adapted from established batch procedures for similar benzyl bromides.[14]
Caption: Workflow for continuous and safe azide synthesis.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A (Azide Source): Prepare a 1.0 M solution of sodium azide (NaN₃) in a solvent mixture such as DMF/water (9:1 v/v). Caution: Sodium azide is highly toxic.
-
Solution B (Electrophile): Prepare a 0.8 M solution of this compound in DMF. A slightly lower concentration helps maintain a molar excess of the azide.
-
-
System Setup:
-
Configure the flow system as shown in the diagram above.
-
Set the reactor temperature to 60 °C.
-
Set the BPR to 50-75 psi.
-
-
Execution:
-
Set the flow rates of Pump A (Azide) and Pump B (Bromide) to achieve a 1.25:1 molar ratio of NaN₃ to the benzyl bromide. For the concentrations above, this corresponds to equal flow rates (e.g., 0.5 mL/min each).
-
Pump the solutions through the reactor. The product is formed within the heated coil.
-
For continuous work-up, a third pump can introduce a stream of water post-reactor to quench the reaction and precipitate the product or prepare the stream for extraction.
-
-
Work-up and Analysis:
-
Collect the output stream into a flask containing water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.
-
The resulting benzyl azide should be handled with care and is often used immediately in the next synthetic step without purification.
-
Table 3: Suggested Starting Parameters for Benzyl Azide Synthesis
| Parameter | Suggested Value | Rationale |
| Concentration (NaN₃) | 1.0 M | Ensures sufficient nucleophile concentration. |
| Concentration (Bromide) | 0.8 M | Creates a slight excess of the azide source. |
| Flow Rate (each) | 0.5 mL/min | A moderate flow rate for good throughput. |
| Reactor Volume | 10 mL | Allows for sufficient residence time. |
| Residence Time | 10 min | Typically sufficient for this transformation. |
| Temperature | 60 °C | Provides thermal energy to drive the reaction. |
| Pressure (BPR) | 75 psi | Maintains a stable liquid phase. |
Conclusion: A Paradigm Shift in Synthesis
The adoption of continuous flow technology for reactions involving this compound represents a significant advancement over traditional batch methods. The key benefits are not merely incremental but constitute a paradigm shift in how we approach the synthesis of valuable intermediates. The enhanced safety profile, particularly for hazardous reactions like azide synthesis, allows for operations that would be untenable at scale in batch.[13] Furthermore, the precise control over reaction parameters leads to higher yields, improved purity, and exceptional reproducibility.[4][12] By leveraging the principles and protocols outlined in this guide, researchers can unlock the full potential of this important building block, accelerating the discovery and development of next-generation chemical entities.
References
- Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229. (URL not available in search results)
-
Fu, W. C., MacQueen, P. M., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6392-6406. (URL: [Link])
-
Neuroquantology. (2022). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. (URL: [Link])
-
JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials. (URL: [Link])
-
Elveflow. (2024, August 23). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. (URL: [Link])
-
NIH. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (URL: [Link])
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). (URL: [Link])
-
Vapourtec Ltd. (n.d.). Applications of Flow Synthesis in Medicinal Chemistry. (URL: [Link])
-
Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. (URL: [Link])
-
The Royal Society of Chemistry. (2019). Supplementary Information. (URL: [Link])
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- 4. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. guidechem.com [guidechem.com]
- 7. 50824-05-0 CAS MSDS (4-(Trifluoromethoxy)benzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 13. vapourtec.com [vapourtec.com]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
dealing with the lachrymatory properties of 2-Methyl-4-(trifluoromethoxy)benzyl bromide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methyl-4-(trifluoromethoxy)benzyl bromide. Given its potent lachrymatory nature, this document focuses on proactive safety measures, troubleshooting common handling issues, and providing clear, actionable protocols for emergency situations. Our goal is to empower you to work safely and effectively with this valuable synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard
This section addresses the fundamental properties of this compound and the chemical basis for its lachrymatory effects.
Q1: What is this compound and why is it such a potent lachrymator?
A1: this compound is a substituted aromatic organic compound used as a reactive intermediate in organic synthesis.[1] Its structure features a highly reactive benzylic bromide functional group.
The lachrymatory (tear-producing) effect is a direct result of this reactivity. The carbon atom attached to the bromine is highly electrophilic, making it susceptible to attack by nucleophiles. In the body, it readily undergoes an SN2 reaction with nucleophilic residues (like cysteine) on proteins found in the nerve endings of the cornea and mucous membranes. This chemical modification, or alkylation, triggers a rapid pain and inflammatory response from the nervous system, leading to intense tearing, irritation, and discomfort.[2][3]
Caption: SN2 reaction pathway illustrating the lachrymatory mechanism.
Q2: What are the primary symptoms and routes of exposure?
A2: The primary routes of exposure are inhalation of vapors and direct contact with the liquid on the skin or eyes.[3]
-
Inhalation: Causes immediate and severe irritation of the nose, throat, and respiratory tract. Symptoms include a burning sensation, coughing, shortness of breath, and in severe cases, can lead to pulmonary edema.[4][5]
-
Eye Contact: This is the most sensitive route. Even minute quantities of vapor will cause intense pain, redness, and profuse tearing (lachrymation).[3][6] Direct liquid contact can cause severe burns and potentially permanent eye damage.[5]
-
Skin Contact: Causes irritation, redness, and pain.[6][7] As a corrosive material, prolonged contact can lead to severe skin burns.[5][8]
-
Ingestion: Causes irritation and burning of the mouth and stomach.[4]
Q3: Are there established Occupational Exposure Limits (OELs) for this specific compound?
A3: Currently, there are no specific OELs established for this compound. However, due to its structural similarity and known hazards as a benzyl bromide derivative, it is imperative to handle it as an extremely hazardous substance. All work must be conducted in a way that minimizes any potential for exposure, primarily through the use of certified engineering controls like a chemical fume hood.[9]
Section 2: Troubleshooting Guide & Safe Handling Protocols
This section provides practical advice for preventing exposure and troubleshooting common issues encountered during experimental work.
Q4: I'm setting up a new experiment. What is the absolute minimum Personal Protective Equipment (PPE) required?
A4: Adherence to a strict PPE protocol is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| Task Category | Minimum Required PPE | Rationale |
| Preparation | 100% Cotton Lab Coat | Provides a barrier against splashes. Avoid synthetic materials. |
| (Weighing, transfers) | Nitrile Gloves (Double-gloved) | Offers splash protection. Must be changed immediately upon contamination. |
| Indirect-vent, splash-resistant goggles & Face Shield | Provides full-face protection from splashes and vapors.[6] | |
| Reaction & Workup | All "Preparation" PPE | Continuous protection is essential. |
| (Under fume hood) | The fume hood is the primary engineering control to prevent inhalation.[9] | |
| Spill Cleanup | All "Preparation" PPE + | Enhanced protection for direct handling of the material. |
| Chemical-resistant apron | Provides an additional layer of protection against splashes. | |
| Heavy-duty gloves (e.g., Butyl) | Recommended for prolonged contact during cleanup. |
Important: Contact lenses should never be worn when working with this substance, as they can trap vapors against the eye.[6] All handling of the liquid or its solutions must be performed inside a certified chemical fume hood.[9]
Q5: I can smell a faint, sharp odor when working with the reagent, even inside the fume hood. What's wrong?
A5: A detectable odor indicates a breach in containment and an unacceptable level of exposure. Troubleshoot immediately:
-
Check Fume Hood Operation: Is the sash at the correct height? Is the airflow monitor indicating normal operation? Excessive equipment or clutter inside the hood can disrupt airflow patterns.
-
Review Your Technique: Are you keeping all containers and operations at least 6 inches (15 cm) inside the hood sash? Avoid rapid movements that can create turbulence and pull vapors out of the hood.
-
Inspect Your Apparatus: Check all joints and seals on your glassware for leaks. Ensure condenser lines are properly secured and functioning.
-
Storage: The reagent must be stored in a tightly sealed container.[7] Containers that have been opened should be carefully resealed and stored upright to prevent leakage.[7] Consider using a secondary container for storage within the fume hood.
Q6: What materials should I avoid using with this compound?
A6: This compound is a reactive electrophile and is incompatible with several classes of chemicals. Contact can lead to vigorous reactions and degradation.
| Material Class | Examples | Hazard |
| Strong Bases | Sodium hydroxide, potassium carbonate | Violent reaction, decomposition.[3][5] |
| Strong Oxidizing Agents | Nitric acid, perchlorates | Fire and explosion hazard.[5][8] |
| Strong Acids | Concentrated sulfuric acid | Decomposition.[8] |
| Nucleophiles | Amines, alcohols, thiols | Vigorous reaction; this is its intended reactivity but must be controlled. |
| Metals | Magnesium, many other metals in the presence of moisture | Attacks many metals, especially when wet, potentially producing flammable hydrogen gas.[3] |
It is also sensitive to moisture and light, which can cause it to decompose, releasing hydrogen bromide.[4][7] Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[8][9]
Section 3: Emergency Response & Decontamination Protocols
In the event of exposure or a spill, a swift and correct response is critical.
Q7: An accidental exposure has occurred! What are the immediate first aid steps?
A7: Time is critical. Move the affected person to a safe area and call for immediate medical attention.
-
Inhalation: Immediately move the person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Do not hesitate. Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] A safety shower should be used if available. After flushing, wash the area thoroughly with soap and water.[4][7] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4][6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Q8: I've spilled a small amount (<10 mL) inside the fume hood. How do I safely clean and neutralize it?
A8: For small spills contained within a fume hood, follow this protocol. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Caption: Step-by-step workflow for small spill decontamination.
Protocol: Small Spill Neutralization
-
Assess and Prepare: Ensure your fume hood is operating correctly and you are wearing full PPE.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[3]
-
Neutralize: Prepare a neutralizing slurry. A 5-10% solution of sodium carbonate or sodium bicarbonate in ethanol or isopropanol is effective. Gently pour this slurry over the absorbent material until it is fully saturated. The alcohol acts as a solvent, while the weak base neutralizes the benzyl bromide and any hydrogen bromide byproducts.
-
Wait: Allow the mixture to sit for at least one hour to ensure the reaction is complete.
-
Collect: Carefully scoop the neutralized mixture into a designated, clearly labeled hazardous waste container.
-
Final Decontamination: Wipe the spill surface with a cloth soaked in the neutralizing solution, followed by a thorough wash with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) through your institution's hazardous waste program.[8]
Q9: How should I decontaminate glassware after a reaction?
A9: Do not place untreated glassware directly in a base bath or washing area, as this can contaminate the entire area.
-
Initial Rinse: While still inside the fume hood, rinse the glassware with a solvent that is compatible with your reaction chemistry (e.g., acetone, ethyl acetate) to remove the bulk of the residue. Collect these rinses as hazardous waste.
-
Quench: Add a quenching solution to the glassware. A 10% solution of isopropylamine or ammonia in isopropanol is highly effective. Let it sit for at least 30 minutes.
-
Wash: After quenching, the glassware can be removed from the fume hood and washed normally with detergent, water, and a final solvent rinse.
References
-
BENZYL BROMIDE HAZARD SUMMARY . (n.d.). New Jersey Department of Health and Senior Services. [Link]
-
Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) . (n.d.). Cheméo. [Link]
- Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. (2002).
-
Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa . (2017). PubMed Central. [Link]
-
Tear Gas - Decontamination Procedures . (n.d.). Restoration Industry Association. [Link]
-
Chemical Warfare Agent Degradation and Decontamination . (2021). ResearchGate. [Link]
- Synthesis method of 2,4,5-trifluorophenylacetic acid. (n.d.).
-
Tear gas - Wikipedia . (n.d.). Wikipedia. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile . (2024). PubMed Central. [Link]
-
Tear Gas Cleanup and Remediation: A Comprehensive Guide . (n.d.). ServiceMaster Restore. [Link]
-
ICSC 1225 - BENZYL BROMIDE . (n.d.). Inchem.org. [Link]
-
Rapid Decontamination of Chemical Warfare Agents . (n.d.). Prevor. [Link]
-
Chemical Compatibility Chart . (n.d.). Sterlitech Corporation. [Link]
-
Chemical Compatibility Chart . (n.d.). Cole-Parmer. [Link]
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- 1. guidechem.com [guidechem.com]
- 2. Tear gas - Wikipedia [en.wikipedia.org]
- 3. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Welcome to the technical support center for the synthesis and optimization of 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, focusing on the widely used Wohl-Ziegler free-radical bromination method. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
I. Foundational Principles: The Wohl-Ziegler Reaction
The synthesis of this compound from its corresponding toluene precursor is a classic example of a benzylic bromination. The benzylic C-H bonds are significantly weaker (approx. 90 kcal/mol) than typical alkyl C-H bonds, making them susceptible to selective abstraction by radicals.[1] The Wohl-Ziegler reaction leverages this by using N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.
The primary function of NBS is to maintain a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium.[2][3] This is critical for selectivity. High concentrations of Br₂ would lead to undesirable side reactions, most notably electrophilic aromatic substitution on the electron-rich ring. The reaction proceeds via a radical chain mechanism, which is outlined in the workflow below.
Caption: Wohl-Ziegler Radical Chain Mechanism.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter in the lab, followed by detailed, evidence-based answers.
Reaction Execution & Selectivity
Q1: My reaction is stalled or shows very low conversion. What are the likely causes?
A1: Low conversion is typically traced back to inefficient radical initiation. Consider these points:
-
Initiator Quality/Amount: Chemical initiators like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have finite shelf lives and decompose over time. Use a fresh, properly stored batch. For AIBN, a catalytic amount (1-5 mol%) is usually sufficient.
-
Temperature: The reaction temperature must be high enough to induce homolysis of the initiator. The half-life of AIBN is about one hour at 85°C, making refluxing acetonitrile (~82°C) or carbon tetrachloride (~77°C) suitable.[4] If using a lower boiling solvent, the initiation rate may be too slow.
-
Photochemical Initiation: If using a UV lamp, ensure the wavelength is appropriate for cleaving the N-Br bond or trace Br₂.[5] Also, check that your reaction vessel is transparent to these wavelengths (e.g., Pyrex, Quartz) and that the lamp is positioned for maximum irradiation. The reaction may not require inert atmosphere, and some have noted that trace oxygen can be necessary.[6]
Q2: I'm observing a significant amount of the dibrominated byproduct. How can I improve selectivity for the desired monobromide?
A2: This is the most common challenge in benzylic bromination.[7] The product, this compound, also has benzylic hydrogens and can react further. To enhance selectivity:
-
Stoichiometry Control: Avoid using an excess of NBS. Start with a 1:1 molar ratio of your toluene starting material to NBS. In many cases, using a slight excess of the toluene (1.1 to 1.2 equivalents) can effectively outcompete the monobrominated product for the limited bromine radicals.
-
NBS Addition: Instead of adding all the NBS at once, consider adding it portion-wise or via slow continuous addition of an NBS slurry.[7] This helps maintain a consistently low concentration of the brominating species, favoring the more reactive starting material.
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dibromide.
Q3: I'm seeing evidence of bromination on the aromatic ring. Why is this happening and how do I prevent it?
A3: Aromatic bromination is an electrophilic substitution reaction, not a radical one. Its presence indicates that the concentration of molecular bromine (Br₂) is too high.
-
NBS Purity: Ensure your NBS is pure. Old or impure NBS can contain significant amounts of Br₂, which can initiate electrophilic attack. Recrystallizing NBS from water is a standard procedure for purification.
-
Exclusion of Light: While light can be used for initiation, ambient light can sometimes be sufficient to generate enough Br₂ to cause issues if that is not the intended initiation method. Running the reaction in the dark (e.g., by wrapping the flask in aluminum foil) is a good practice unless photochemical initiation is desired.[7]
-
Avoid Acidic Conditions: Brønsted acids can catalyze ring bromination. The presence of HBr is inherent to the mechanism, but adding external acids should be avoided.[7]
Reagents & Conditions
Q4: What is the best solvent for this reaction? I see CCl₄ used in older literature.
A4: Carbon tetrachloride (CCl₄) was traditionally the solvent of choice because it is non-polar and inert under radical conditions.[4] However, due to its toxicity and environmental impact, it has been largely phased out.[4] Suitable, safer alternatives include:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Acetonitrile | 82 | Polar Aprotic | Good alternative, often gives clean reactions.[4] |
| Dichloromethane | 40 | Polar Aprotic | Lower boiling point may require a more active initiator or photochemical methods. |
| (Trifluoromethyl)benzene | 102 | Non-polar | Excellent, inert alternative to CCl₄ with a useful boiling point. |
| Cyclohexane | 81 | Non-polar | Another effective non-polar option. |
Q5: Should I use a chemical initiator (like AIBN) or a UV lamp?
A5: Both methods are effective, and the choice often depends on available equipment and scale.
-
Chemical Initiators (AIBN, BPO): This is the most common lab-scale method. It is operationally simple (add reagent, heat to reflux) and gives reproducible results. AIBN is generally preferred over BPO as it avoids the formation of acidic byproducts.
-
Photochemical Initiation (UV light): This method avoids the need for chemical initiators and their byproducts. It is highly efficient and can be performed at lower temperatures. It is particularly well-suited for continuous flow chemistry setups, which can offer superior control over reaction time and temperature, further enhancing selectivity.[8]
Caption: Comparison of Thermal vs. Photochemical Initiation.
Work-up & Purification
Q6: How do I properly work up the reaction and purify the final product?
A6: A standard work-up and purification procedure is as follows:
-
Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature, then chill it in an ice bath (0-5°C). The succinimide byproduct is insoluble in most non-polar organic solvents and will precipitate. Filter the reaction mixture to remove the solid succinimide.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HBr.
-
Water (H₂O).
-
Brine (saturated aqueous NaCl) to aid in separating the organic and aqueous layers.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: this compound is a liquid or low-melting solid. The crude product can be purified by:
-
Vacuum Distillation: This is often effective for removing less volatile impurities and any unreacted starting material.
-
Column Chromatography: If distillation is insufficient, purification on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a reliable method. The product is significantly more polar than the starting toluene but less polar than the dibromide.[9]
-
Q7: The product is a lachrymator and irritant. What specific handling precautions should I take?
A7: Safety is paramount. This compound, like most benzyl bromides, is a potent lachrymator (tear-inducing agent) and skin irritant.
-
Engineering Controls: Always handle the compound and its solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles (not glasses), a lab coat, and appropriate chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts).
-
Work-up: When concentrating the product on a rotary evaporator, ensure the vacuum exhaust is properly vented into a fume hood or treated with a scrubbing system.
-
Waste Disposal: All contaminated materials (gloves, filter paper, silica gel) should be considered hazardous waste and disposed of according to your institution's guidelines.
III. Recommended Starting Protocol
This protocol provides a robust starting point for your optimization experiments.
Title: Synthesis of this compound via Wohl-Ziegler Bromination.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4-(trifluoromethoxy)toluene (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., acetonitrile, 0.2-0.5 M concentration) followed by N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (typically ~82°C for acetonitrile) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or GC, observing the disappearance of the starting material spot.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction to 0°C. Filter off the precipitated succinimide and wash the organic filtrate with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate under reduced pressure, and purify the resulting crude oil by vacuum distillation to yield the product as a colorless to pale yellow liquid.
IV. References
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Otake, Y., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl₃ and its application to telescoped p-methoxybenzyl protection. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Reddit. (2019). Trouble with NBS bromination. Retrieved from [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing the Instability of 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Welcome to the technical support center for 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive yet valuable reagent. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to manage its inherent instability, ensuring the success and reproducibility of your experiments.
Introduction: The Duality of Reactivity and Instability
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility stems from the electrophilic nature of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions. However, this high reactivity is also the source of its instability. Understanding and managing this instability is critical for obtaining reliable and reproducible results.
This guide provides a comprehensive overview of the factors affecting the stability of this compound, common degradation pathways, and best practices for its handling, storage, and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: The primary visual sign of degradation is a change in color from colorless or pale yellow to a more pronounced yellow or brownish hue. This is often accompanied by the release of hydrogen bromide (HBr) gas, which can be detected by its sharp, acidic odor. In more advanced stages of degradation, you may observe the formation of solid precipitates.
Q2: What is the shelf-life of this compound?
A2: The shelf-life is highly dependent on storage conditions. When stored under optimal conditions (see Q3), the reagent can be stable for several months. However, exposure to moisture, light, or elevated temperatures will significantly accelerate degradation. It is crucial to monitor the quality of the reagent regularly, especially for older batches.
Q3: What are the ideal storage conditions for this reagent?
A3: To maximize shelf-life, this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at refrigerated temperatures (2-8 °C). For long-term storage, keeping it in a freezer at -20 °C is advisable.
Q4: Is it necessary to use a stabilizer with this reagent?
A4: Yes, for long-term storage, the use of a stabilizer is highly recommended. Propylene oxide is a commonly used stabilizer for benzylic bromides.[2] It acts as an HBr scavenger, preventing acid-catalyzed degradation pathways.
Q5: Can I purify this compound if it has started to degrade?
A5: Purification is possible but should be approached with caution due to the compound's lachrymatory nature. The most common method is vacuum distillation. However, care must be taken to avoid high temperatures, which can promote further degradation. A quick wash with a cold, dilute sodium bicarbonate solution followed by drying over anhydrous sodium sulfate can remove acidic impurities before distillation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a nucleophilic substitution reaction. | 1. Degraded Reagent: The starting material has hydrolyzed or polymerized. 2. Presence of Water: Trace amounts of water in the reaction mixture can hydrolyze the benzyl bromide. 3. Incorrect Base: The chosen base may not be strong enough or may be incompatible with the reaction. | 1. Verify Reagent Quality: Check the purity of the this compound using GC or ¹H NMR (see Analytical Protocols). If degraded, purify by vacuum distillation or use a fresh batch. 2. Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (argon or nitrogen). 3. Optimize Base Selection: For reactions with weak nucleophiles, a non-nucleophilic base like proton sponge or DBU may be necessary. For alcohol protection, potassium carbonate is often effective.[3] |
| Formation of multiple unexpected byproducts. | 1. Side Reactions with Solvent: The solvent may be acting as a nucleophile (e.g., alcohols, THF). 2. Elimination Reactions: If the nucleophile is also a strong base, elimination to form a styrene derivative can occur. 3. Free Radical Reactions: Exposure to light or radical initiators can lead to unwanted side products. | 1. Choose an Inert Solvent: Use non-nucleophilic solvents like acetonitrile, DMF (anhydrous), or dichloromethane. 2. Control Reaction Temperature: Running the reaction at lower temperatures can favor substitution over elimination. 3. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. |
| Reaction turns dark brown or black. | Significant Degradation/Polymerization: This indicates advanced decomposition of the benzyl bromide, often catalyzed by acid or heat. | Stop the Reaction and Re-evaluate: This is a sign of a failed reaction. Re-purify the starting material and ensure all reagents and solvents are pure and anhydrous. Consider adding a non-nucleophilic base to scavenge any generated HBr. |
| Difficulty in removing byproducts during workup. | Formation of Emulsions: The presence of polar byproducts can lead to stable emulsions during aqueous extraction. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. | Modify Workup Procedure: Add brine to the aqueous layer to break emulsions. If byproducts are acidic, a wash with dilute sodium bicarbonate can help. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. |
Understanding the Instability: Degradation Pathways
The instability of this compound is primarily due to two main degradation pathways:
-
Hydrolysis: This is the most common degradation pathway, especially in the presence of moisture. The benzylic carbon is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid (HBr). The generated HBr can then catalyze further degradation.
-
Polymerization/Self-condensation: In the presence of trace acids (like HBr from hydrolysis) or upon exposure to heat, the benzyl bromide can undergo self-condensation or polymerization, leading to complex mixtures and a darkening of the material.
Caption: Key degradation pathways for this compound.
The Role of Stabilizers: A Mechanistic View
Propylene oxide is an effective stabilizer for benzylic bromides because it acts as an acid scavenger. Any HBr generated through hydrolysis will rapidly react with the epoxide ring of propylene oxide in a ring-opening reaction. This neutralizes the acid and prevents it from catalyzing further degradation of the benzyl bromide.
Sources
troubleshooting failed reactions involving 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Welcome to the technical support center for 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Understanding the Reagent: A Structural Perspective
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its structural features: the reactive benzyl bromide moiety, the electron-withdrawing trifluoromethoxy group, and the ortho-methyl group.
-
Benzylic Reactivity: The bromide at the benzylic position is an excellent leaving group, making this site highly susceptible to nucleophilic attack. The adjacent aromatic ring stabilizes the transition state of both SN1 and SN2 reactions, rendering the compound significantly more reactive than typical alkyl bromides.[1]
-
Electronic Effects of the Trifluoromethoxy Group: The -OCF3 group at the para-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[2] This deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the benzylic position by destabilizing a potential carbocation intermediate in an SN1 pathway.[3]
-
Steric and Electronic Influence of the Ortho-Methyl Group: The methyl group at the 2-position introduces significant steric hindrance around the benzylic carbon.[4] This can impede the backside attack required for an SN2 reaction. Electronically, the methyl group is weakly electron-donating, which can have a minor stabilizing effect on a benzylic carbocation.
This combination of steric hindrance and electronic effects dictates the reagent's reactivity and can lead to common experimental challenges.
Troubleshooting Guide: Addressing Failed Reactions
This section addresses specific problems you may encounter when using this compound, providing explanations and actionable solutions.
Question 1: My nucleophilic substitution reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
-
Steric Hindrance: The ortho-methyl group can significantly slow down SN2 reactions by blocking the nucleophile's approach.
-
Solution 1: Switch to SN1-favoring conditions. If your nucleophile is not strongly basic, consider changing to a polar, protic solvent (e.g., ethanol, methanol, water) to promote an SN1 mechanism.[5] This pathway proceeds through a planar carbocation, bypassing the need for backside attack. However, be mindful that the electron-withdrawing -OCF3 group can disfavor carbocation formation.[3]
-
Solution 2: Increase the reaction temperature. Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, monitor the reaction closely for byproduct formation.
-
Solution 3: Use a less bulky nucleophile. If possible, consider a smaller nucleophile to minimize steric clashes.
-
-
Poor Nucleophile: The nucleophile may not be strong enough to displace the bromide, especially in an SN2 reaction.
-
Solution: Enhance nucleophilicity. If using an alcohol or amine, deprotonate it first with a suitable base (e.g., NaH, K2CO3, Cs2CO3) to generate the more nucleophilic alkoxide or amide.[6]
-
-
Solvent Choice: The choice of solvent is critical and can dramatically affect reaction rates.
-
Solution: Optimize the solvent. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[7] For SN1 reactions, polar protic solvents are ideal.
-
-
Degraded Reagent: this compound is sensitive to moisture and can hydrolyze over time.
-
Solution: Use fresh or purified reagent. Ensure the reagent is stored under an inert atmosphere and away from moisture.[8] If degradation is suspected, consider purification by distillation under reduced pressure or filtration through a short plug of silica gel.
-
Troubleshooting Workflow for Sluggish Substitution
Caption: Decision tree for troubleshooting slow nucleophilic substitutions.
Question 2: My reaction is producing a significant amount of elimination byproduct (alkene). How can I favor substitution?
Potential Causes & Solutions:
-
Strongly Basic Nucleophile/Reagents: Strong, bulky bases will preferentially abstract a proton from the benzylic position, leading to E2 elimination.
-
Solution 1: Use a less basic nucleophile. If the nucleophile's basicity is the issue, consider using a weaker base or a less hindered one. For example, for ether synthesis, using a milder base like potassium carbonate instead of sodium hydride can sometimes favor substitution.
-
Solution 2: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the substitution pathway.
-
-
SN1 Conditions with a Basic Nucleophile: In an SN1 reaction, the intermediate carbocation can either be attacked by a nucleophile (substitution) or lose a proton (elimination). If the nucleophile is also a moderately strong base, E1 elimination can compete.
-
Solution: Use a non-basic, highly nucleophilic species. For example, using sodium azide followed by reduction is a good way to introduce an amino group while avoiding elimination.
-
Question 3: I am attempting a Grignard reaction, but the reaction is not initiating or is giving low yields of the desired product.
Potential Causes & Solutions:
-
Difficulty in Grignard Formation: Benzyl bromides can be challenging for Grignard reagent formation due to the high reactivity of the resulting organometallic species, which can lead to Wurtz coupling (dimerization).[9][10]
-
Solution 1: Magnesium Activation. Ensure the magnesium turnings are fresh and activated. Crushing them under an inert atmosphere or adding a small crystal of iodine can help initiate the reaction.
-
Solution 2: Slow Addition. Add the benzyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture, which minimizes dimerization.[11]
-
Solution 3: Solvent Choice. Anhydrous diethyl ether or THF are the standard solvents. Ensure they are rigorously dried.
-
-
Hydrolysis: Grignard reagents are extremely sensitive to moisture. Any water in the glassware or solvent will quench the reagent.
-
Solution: Rigorous Anhydrous Technique. All glassware must be oven-dried, and solvents must be freshly distilled from an appropriate drying agent. The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen).
-
-
Side Reactions of the Grignard Reagent: Once formed, the benzylmagnesium bromide can react with the starting benzyl bromide.
-
Solution: Inverse Addition. Consider adding the magnesium turnings to the solution of the benzyl bromide. This can sometimes help to maintain a low concentration of the formed Grignard reagent.
-
Illustrative Grignard Formation Protocol
-
Preparation: Oven-dry all glassware and cool under a stream of argon.
-
Activation: Place magnesium turnings in the reaction flask and add a small crystal of iodine. Gently warm the flask until the iodine sublimes, then cool to room temperature.
-
Initiation: Add a small portion of a solution of this compound in anhydrous THF to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the mixture.
-
Propagation: Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture and light.[8] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A refrigerator is a suitable storage location.
Q2: I observe a color change in my reagent over time. Is it still usable?
A slight yellowing is common for benzyl bromides upon storage. However, a significant darkening or the presence of solid precipitates may indicate decomposition, likely through hydrolysis or oxidation. If in doubt, it is best to purify the reagent or use a fresh bottle.
Q3: Can I use this reagent in aqueous or protic solvents?
While SN1 reactions can be performed in protic solvents, be aware that the solvent itself can act as a nucleophile, leading to the formation of the corresponding benzyl alcohol or ether as a byproduct (solvolysis). The rate of this side reaction will depend on the temperature and the nucleophilicity of the intended reactant versus the solvent.
Q4: What are some common impurities that might be present in this reagent?
Common impurities can include the starting material (2-methyl-4-(trifluoromethoxy)toluene), the corresponding benzyl alcohol (from hydrolysis), and potentially di- or tri-brominated species if the benzylic bromination was not selective.
Q5: Are there any specific safety precautions I should take when handling this compound?
This compound is a lachrymator and is corrosive.[12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation of vapors and contact with skin and eyes.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C9H8BrF3O | N/A |
| Molecular Weight | 269.06 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or low melting solid | [7] |
| Boiling Point | 82-84 °C at 10 mmHg (for the 4-(trifluoromethoxy) analog) | [13] |
| Density | ~1.594 g/mL at 25 °C (for the 4-(trifluoromethoxy) analog) | [13] |
References
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Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Organic Chemistry Explained. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
OChemTutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. [Link]
-
Quora. (2018, July 27). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Retrieved from [Link]
-
Bennett, C. S., et al. (2015). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 17(23), 5858–5861. [Link]
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Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 11. [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
ResearchGate. (2015). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]
-
RSC Advances. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
JACS Au. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Google Patents. (2000). US6133468A - Method for preparing substituted benzyl bromides.
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]
-
PubMed. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
RSC Publishing. (n.d.). In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. Retrieved from [Link]
-
Reddit. (2022). Grignard reaction solidified. Retrieved from [Link]
- Google Patents. (2002). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
ACS Publications. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from [Link]
-
Nature. (2020). Late-stage trifluoromethylthiolation of benzylic C-H bonds. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). SUBSTITUTION AND ELIMINATION REACTIONS. Retrieved from [Link]
-
Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. [Link]
-
Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This resource is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and scalability of this critical reaction. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, mastering its preparation is essential.
This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound from its precursor, 2-methyl-4-(trifluoromethoxy)toluene.
Q1: What is the most reliable method for synthesizing this compound?
The most established and selective method is the free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) as the bromine source.[1][2] The reaction requires initiation, which can be achieved either thermally with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photochemically with UV light.[3][4]
Q2: Why is N-Bromosuccinimide (NBS) superior to using molecular bromine (Br₂)?
Using molecular bromine (Br₂) directly often leads to undesirable side reactions, most notably electrophilic aromatic substitution on the benzene ring.[2] NBS is the preferred reagent because it maintains a very low, steady-state concentration of Br₂ throughout the reaction.[2][5] This is achieved through the Goldfinger mechanism, where the HBr byproduct generated during the propagation step reacts with NBS to slowly produce Br₂.[5][6] This low concentration favors the desired radical pathway at the benzylic position over competing ionic pathways on the aromatic ring.
Q3: What is the specific role of the radical initiator or UV light?
The reaction proceeds via a free-radical chain mechanism, which requires an initial energy input to start the process (initiation).[7]
-
Thermal Initiators (AIBN, BPO): When heated, these molecules decompose into highly reactive radicals. These radicals then react with Br₂ (present in trace amounts) or NBS itself to generate the bromine radical (Br•) that propagates the chain reaction.[8]
-
Photochemical Initiation (UV Light): UV light provides the energy for the homolytic cleavage of the Br-Br bond in the trace Br₂ present, directly forming two bromine radicals.[3][9] Photochemical methods, especially in flow chemistry setups, can offer higher selectivity and better scalability.[10][11]
Q4: How does the 4-(trifluoromethoxy) substituent influence the reaction?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. This is advantageous for benzylic bromination as it significantly reduces the likelihood of undesired bromination on the aromatic ring, a common side reaction with more electron-rich substrates. Its primary influence is electronic, making the benzylic C-H bond the most favorable site for radical abstraction.
Q5: What are the primary byproducts to anticipate in this reaction?
The two most common byproducts are:
-
2-(Dibromomethyl)-4-(trifluoromethoxy)benzene: This results from over-bromination of the desired product. It is the most frequent impurity and can be challenging to separate.[6]
-
Unreacted Starting Material: Incomplete conversion is a common issue if the initiation is inefficient or the reaction time is insufficient.
Aromatic bromination is less of a concern due to the deactivating -OCF₃ group but can occur under non-optimal conditions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the reaction.
Problem 1: Low or No Conversion of Starting Material
Possible Cause A: Ineffective Radical Initiation The chain reaction never started or was terminated prematurely. This can happen if the initiator is old or degraded, or if the reaction temperature is too low for thermal decomposition. For photochemical reactions, the light source may be too weak or the wavelength incorrect.
Solutions:
-
Verify Initiator Quality: Use a fresh, properly stored batch of AIBN or BPO.
-
Optimize Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., AIBN decomposition is effective at reflux in CCl₄ or acetonitrile, ~70-80°C).
-
Switch to Photochemical Initiation: If thermal methods fail, a photochemical setup can be more robust. Modern protocols using compact fluorescent lamps (CFLs) or LEDs are highly effective and scalable.[10]
-
Check NBS Purity: While pure NBS is ideal, trace amounts of HBr or Br₂ (indicated by a yellow/orange color) can actually help jump-start the reaction.[9] If your NBS is perfectly white and recrystallized, the initiation phase might be slower.
Possible Cause B: Presence of Radical Scavengers Molecular oxygen is an excellent radical trap and can inhibit the reaction. Other impurities in the solvent or on the glassware can also act as scavengers.
Solutions:
-
Degas the Solvent: Before starting the reaction, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes.
-
Maintain Inert Atmosphere: Run the reaction under a continuous positive pressure of nitrogen or argon.
-
Use Anhydrous Solvents: Ensure the solvent is dry, as water can interfere with the reaction.
Problem 2: Excessive Formation of the Dibrominated Byproduct
Possible Cause: Over-bromination This is the most common challenge in benzylic bromination.[6] It occurs when the newly formed monobrominated product successfully competes with the starting material for the available bromine radical.
Solutions:
-
Control Stoichiometry: Use only a slight excess of NBS (1.0 to 1.05 equivalents).[10] Using a large excess guarantees dibromination.
-
Monitor the Reaction Closely: Track the consumption of the starting material by TLC or GC. Stop the reaction as soon as the starting material is consumed.
-
Portion-wise Addition of NBS: Instead of adding all the NBS at once, add it in several small portions over the course of the reaction. This helps maintain a low concentration and favors mono-bromination.
-
Consider a Chemical Remedy: In some industrial processes where dibromide formation is unavoidable, the crude mixture is treated with a reducing agent like diethyl phosphite, which selectively converts the dibromide back to the desired monobromide.[6]
Problem 3: Aromatic Ring Bromination is Detected
Possible Cause: Competing Ionic Reaction Pathway While less likely with this substrate, this indicates that conditions are favoring electrophilic aromatic substitution. This can be caused by the buildup of HBr and Br₂ in the presence of Lewis acid contaminants or highly polar solvents.
Solutions:
-
Ensure High Purity Reagents: Use high-quality NBS to minimize acid impurities.[6]
-
Avoid Protic or Highly Polar Solvents: While acetonitrile is a good replacement for CCl₄, highly polar or protic solvents can sometimes promote ionic pathways.
-
Add a Radical Promoter/Ionic Scavenger: In some cases, adding a non-nucleophilic base like calcium carbonate can scavenge excess HBr, though this is not typically necessary for NBS reactions.
Section 3: Optimized Experimental Protocols
These protocols provide detailed, self-validating methodologies for synthesizing this compound.
Protocol 1: Standard Thermal Initiation in Acetonitrile
This protocol replaces the toxic carbon tetrachloride with a safer solvent and uses AIBN as a reliable thermal initiator.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-methyl-4-(trifluoromethoxy)toluene (1.0 eq).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to create a 0.5 M solution. Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Initiation: Add the radical initiator, AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress every hour using TLC or GC-MS. The reaction is typically complete in 2-4 hours. Self-Validation: The solid NBS is denser and will be suspended. As the reaction proceeds, it is consumed and replaced by succinimide, which is less dense and will float to the surface.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the resulting crude oil in dichloromethane (DCM) and wash with water (2x) and brine (1x) to remove any remaining succinimide and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from hexane.
Data Summary: Comparison of Reaction Conditions
| Parameter | Condition A: Thermal | Condition B: Photochemical (Flow) | Rationale & Reference |
| Solvent | Acetonitrile | Acetonitrile | A safer, effective alternative to CCl₄.[10] |
| Bromine Source | NBS (1.05 eq) | NBS (1.05 eq) | Slight excess drives reaction to completion while minimizing over-bromination.[10] |
| Initiation | AIBN (0.05 eq), Reflux | 23W CFL Lamp, Room Temp | Photochemical initiation avoids heating and can be more selective.[10][11] |
| Typical Yield | 75-85% | 85-95% | Flow chemistry often provides superior mixing and light penetration, improving yield.[10] |
| Selectivity | Good | Excellent | Precise control of residence time in flow reactors minimizes byproduct formation. |
Section 4: Mechanistic and Troubleshooting Visualizations
Diagram 1: The Wohl-Ziegler Free-Radical Mechanism
Caption: The free-radical chain mechanism for benzylic bromination using NBS.
Diagram 2: Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common yield issues.
References
-
Benzylic Bromination - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]
-
Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved January 24, 2026, from [Link]
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. (2023). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow Thesis. Retrieved January 24, 2026, from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). Chad's Prep on YouTube. Retrieved January 24, 2026, from [Link]
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.). Google Patents.
-
Optimization of reaction conditions for the benzylic bromination of 1... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved January 24, 2026, from [Link]
-
What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
- Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. (n.d.). Google Patents.
-
Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). (n.d.). Cheméo. Retrieved January 24, 2026, from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]
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Technical Support Center: Catalyst Selection for Reactions with 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Welcome to the technical support center for chemists and researchers working with 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding catalyst selection for this sterically and electronically unique substrate. Our goal is to empower you to navigate experimental challenges and optimize your reaction outcomes.
Part 1: Core Principles & Substrate Reactivity Profile
Before diving into specific reaction types, it's crucial to understand the inherent characteristics of this compound and how they dictate catalytic strategy.
Frequently Asked Questions: Substrate-Specific Considerations
Q1: How do the substituents on the aromatic ring—the 2-methyl and 4-trifluoromethoxy groups—influence catalyst selection?
A: This substrate presents a classic challenge balancing steric and electronic effects.
-
Steric Hindrance (The 2-Methyl Group): The ortho-methyl group significantly encumbers the benzylic carbon. In transition metal-catalyzed reactions, this steric bulk can hinder the oxidative addition step, where the catalyst inserts into the carbon-bromine bond. Consequently, successful catalysis often requires the use of bulky, electron-rich phosphine ligands. These ligands form a wider "bite angle" on the metal center, which promotes the oxidative addition of hindered electrophiles.
-
Electronic Effect (The 4-Trifluoromethoxy Group): The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This makes the benzylic carbon atom more electrophilic and susceptible to nucleophilic attack. While this aids in classical SN2 reactions, in cross-coupling catalysis it can alter the electron density of the Pd(0) or Ni(0) center after oxidative addition, influencing subsequent steps like transmetalation and reductive elimination.
Q2: What are the most common side reactions with this substrate, and how can they be mitigated through catalyst choice?
A: The primary side reaction, especially in cross-coupling, is homocoupling (Wurtz-type coupling) to form 1,2-bis(2-methyl-4-(trifluoromethoxy)phenyl)ethane. This occurs when two molecules of the benzyl bromide react with the active metal catalyst before the desired cross-coupling partner can.
-
Mitigation Strategy: This issue is often addressed by using a highly active catalyst system that favors rapid transmetalation and reductive elimination over a second oxidative addition. The use of well-defined palladium precatalysts, which ensure the rapid and quantitative generation of the active L-Pd(0) species, is a key strategy to minimize this side product.[1]
Part 2: Reaction-Specific Catalyst Selection & Troubleshooting
This section is organized by reaction class to provide targeted advice for catalyst and condition selection.
I. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium catalysis is the workhorse for forming C-C bonds with benzylic halides. The Suzuki-Miyaura coupling, in particular, is noted for its high functional group tolerance.[2][3]
FAQ: Optimizing Palladium Catalysis
Q: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with this compound?
A: A robust starting point involves a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand. The use of precatalysts is highly recommended over simple salts like Pd(OAc)₂ to ensure efficient generation of the active catalytic species.[1][4]
| Component | Recommended Starting Point | Rationale & Citation |
| Palladium Source | SPhos Pd G3 Precatalyst (2 mol%) | Air-stable, ensures a 1:1 Pd:Ligand ratio, and rapidly generates the active L-Pd(0) species, minimizing side reactions.[1] |
| Ligand | SPhos (included in precatalyst) | A bulky biarylphosphine ligand that excels in promoting oxidative addition of sterically hindered electrophiles.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (1.5 - 2.0 equiv.) | Moderately strong bases that are effective and generally do not cause base-induced side reactions. |
| Solvent | Toluene/H₂O or THF/H₂O (e.g., 10:1 v/v) | Biphasic solvent systems are standard for Suzuki couplings, facilitating the interaction of organic and aqueous-soluble components.[2] |
| Temperature | 60 - 100 °C | Sufficient to drive the reaction without promoting significant thermal decomposition or homocoupling. |
Troubleshooting Guide: Palladium-Catalyzed Reactions
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inefficient Catalyst Activation: Using Pd(OAc)₂ or Pd₂(dba)₃ can lead to incomplete reduction to the active Pd(0) state. | Switch to a well-defined precatalyst (e.g., SPhos Pd G3). This provides a more reliable method for generating the active catalyst.[1] |
| 2. Inappropriate Ligand: The chosen ligand may not be bulky enough to overcome the steric hindrance of the 2-methyl group. | Screen a panel of bulky phosphine ligands such as XPhos, RuPhos, or P(tBu)₃.[2][5] | |
| Significant Homocoupling | 1. Slow Transmetalation: The rate of transmetalation with the boronic acid is slower than the rate of a second oxidative addition. | Increase the concentration of the boronic acid/boronate ester (e.g., from 1.1 to 1.5 equiv.). Ensure the base is sufficiently soluble and active. |
| Decomposition of Boronic Acid | 1. Protodeboronation: The boronic acid is degrading under the reaction conditions before it can transmetalate. | Use potassium aryltrifluoroborates instead of boronic acids. They exhibit greater stability and can be more nucleophilic, accelerating transmetalation.[2] |
Workflow: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the SPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).
-
Seal the vial with a PTFE-lined cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Through the septum, add degassed toluene (to 0.1 M concentration) followed by degassed water (1/10th the volume of toluene).
-
Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
II. Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium, particularly for forming C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds.[6][7] They are often employed in reductive cross-coupling schemes where two different electrophiles are coupled in the presence of a stoichiometric reductant (e.g., Mn or Zn).[8]
FAQ: Employing Nickel Catalysis
Q: When is a nickel catalyst preferred over palladium for this substrate?
A: Consider nickel catalysis for:
-
Reductive Cross-Coupling: When coupling the benzyl bromide with another electrophile, such as a vinyl bromide or an aryl bromide, in the presence of a metal reductant.[6][8]
-
Cost-Sensitive Processes: Nickel is significantly less expensive than palladium, making it attractive for large-scale synthesis.
-
Alternative Selectivity: In some cases, nickel may offer different selectivity or tolerate functional groups that are problematic in palladium systems.
Troubleshooting Guide: Nickel-Catalyzed Reactions
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Results | 1. Sensitivity to Air/Moisture: Many Ni(0) catalytic systems are highly sensitive to oxygen and water, leading to catalyst deactivation. | Perform reactions under strictly inert conditions using a glovebox or Schlenk techniques. Ensure solvents are anhydrous and thoroughly degassed. |
| Sluggish Reaction | 1. Poor Reductant Activity: The surface of the metallic reductant (e.g., Zn or Mn powder) may be passivated by an oxide layer. | Activate the reductant before use. For example, zinc dust can be activated by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. |
III. Catalyzed Nucleophilic Substitution
For simple nucleophilic substitutions (e.g., with cyanide, azide, or phenoxides), where the nucleophile is an inorganic salt, the primary challenge is solubility. The substrate is soluble in organic solvents, while the nucleophile is often only soluble in water. Phase-transfer catalysis is the ideal solution.[9]
FAQ: Phase-Transfer Catalysis (PTC)
Q: My nucleophile (e.g., NaCN) is insoluble in my reaction solvent. How can I facilitate the substitution reaction?
A: Use a phase-transfer catalyst (PTC). These are typically quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers. The PTC cation forms an ion pair with the nucleophile anion (e.g., [Bu₄N]⁺[CN]⁻), which is soluble in the organic phase and can react with the benzyl bromide.[10]
Mechanism: Phase-Transfer Catalysis
Caption: Catalytic cycle of phase-transfer catalysis (PTC).
Troubleshooting Guide: Phase-Transfer Catalysis
| Problem | Possible Cause | Recommended Solution |
| Very Slow Reaction | 1. Inefficient PTC: The chosen PTC may not be lipophilic enough to efficiently transport the nucleophile. | Switch to a more lipophilic PTC. For example, if TBAB (tetrabutylammonium bromide) is slow, try tetrahexylammonium bromide or Aliquat 336. |
| 2. Poor Mixing: The reaction occurs at the interface between the two phases. Inadequate agitation results in a low surface area and slow reaction. | Increase the stirring rate to ensure vigorous mixing and the formation of a fine emulsion. | |
| Formation of Byproducts | 1. Hydrolysis: If water is present and hydroxide is formed (e.g., from hydrolysis of CN⁻), the corresponding benzyl alcohol can form as a byproduct. | Use a non-aqueous solvent system if possible, or minimize the amount of water. Ensure the pH does not become too basic. |
References
-
G. A. Molander, "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates," PMC - NIH, [Link]
-
ChemOrgChem, "Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem," YouTube, [Link]
- W. Mager, et al., "Process for preparing 2-(4-trifluoromethoxyphenyl)
-
M. Goodajdar, et al., "PEG‐DIL‐based MnCl42−: A novel phase transfer catalyst for nucleophilic substitution reactions of benzyl halides," ResearchGate, [Link]
-
T. Billard, et al., "Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole," ResearchGate, [Link]
-
S. D. Halperin, et al., "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles," Journal of the American Chemical Society, [Link]
-
J. T. Cecire, et al., "Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides," Royal Society of Chemistry, [Link]
-
H. Kim, et al., "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile," PMC - PubMed Central, [Link]
-
St. Paul's Cathedral Mission College, "NUCLEOPHILIC SUBSTITUTION REACTION... Phase Transfer Catalyst (PTC)," St. Paul's Cathedral Mission College, [Link]
-
P. J. Walsh, et al., "Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides," Organic Chemistry Portal, [Link]
-
L. C. Akullian, et al., "Nickel-Catalyzed Cross-Coupling of Benzyl Bromides and Trialkynylindium Reagents," Synfacts, [Link]
-
Z. Wang, et al., "Visible-light-driven nickel-catalyzed reductive cross-coupling of benzyltrimethylammonium triflates with aryl bromides," Organic & Biomolecular Chemistry (RSC Publishing), [Link]
-
G. C. Fu, et al., "Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates," ResearchGate, [Link]
-
H. Kim, et al., "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile," RSC Publishing, [Link]
-
M. J. Unthank, et al., "Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis," University of Edinburgh Research Explorer, [Link]
-
S. J. Danishefsky, et al., "Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols," NIH, [Link]
-
N. G. A. Bell, et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers (RSC Publishing), [Link]
-
LibreTexts, "Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, [Link]
-
S. D. Halperin, et al., "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles," PMC, [Link]
-
PTC Organics, "Chiral Phase-Transfer Catalysis," PTC Organics, [Link]
-
H. Kim, et al., "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile," RSC, [Link]
-
M. F. Lipton, et al., "Palladium-Catalyzed Cross-Coupling of Benzyl Bromides with α-Aryldiazoesters," ResearchGate, [Link]
-
S. G. Newman, et al., "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," ACS Publications, [Link]
-
The Organic Chemistry Tutor, "Practice with Bimolecular Nucleophilic Substitution Reactions," YouTube, [Link]
-
Macmillan Group, "B-Alkyl Suzuki Couplings," Macmillan Group, [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "The Role of 4-(Trifluoromethyl)benzyl Bromide in Specialty Chemical Synthesis," NINGBO INNO PHARMCHEM CO.,LTD., [Link]
-
G. C. Fu, "Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes," ACS Central Science, [Link]
-
MDPI, "Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis," MDPI, [Link]
-
The Synthetic Chemist, "CROSS-COUPLING reactions - everything YOU need to know!," YouTube, [Link]
-
Sci-Hub, "Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates," Sci-Hub, [Link]
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solvent effects on the reactivity of 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Technical Support Center: 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. The following troubleshooting guides and FAQs address common issues encountered during its application, with a focus on the critical role of solvent selection in directing reaction outcomes. Our approach is grounded in mechanistic principles to empower you to not only solve immediate problems but also to proactively design more robust and efficient synthetic routes.
The Dichotomy of Reactivity: Understanding the Substrate
This compound is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions.[1][2] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[2][3]
The specific substituents on this molecule create a delicate electronic balance:
-
2-Methyl group (-CH₃): An electron-donating group that helps stabilize a positive charge at the benzylic position, thereby favoring an SN1 pathway.
-
4-Trifluoromethoxy group (-OCF₃): A potent electron-withdrawing group due to the inductive effect of the three fluorine atoms. This group destabilizes the benzylic carbocation, making an SN1 pathway less favorable than it would be with a simple methoxy (-OCH₃) group.
This electronic tug-of-war means that the choice of solvent is paramount in dictating whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism.
Troubleshooting Guide: From Theory to Practice
This section addresses common experimental challenges in a practical question-and-answer format.
Question 1: My reaction is giving a low yield of the desired product, and I'm seeing a mixture of byproducts. What's going on?
Answer: This is the most frequent issue and typically points to a lack of mechanistic control, where multiple reaction pathways are competing.
-
Primary Cause: Competing SN1 and SN2 Pathways. Your solvent choice likely offers intermediate stabilization for both pathways. Benzylic systems are prone to this duality.[4] The SN1 pathway proceeds through a planar carbocation, which can lead to racemization if the carbon is chiral, while the SN2 pathway results in an inversion of stereochemistry.
-
Secondary Cause: Competing Elimination (E1/E2) Reactions. With strongly basic nucleophiles (e.g., alkoxides), elimination can compete with substitution to form a styrene derivative.[5][6] This is exacerbated by higher temperatures.
-
Tertiary Cause: Solvolysis. If you are using a nucleophilic protic solvent (e.g., ethanol, methanol, water), the solvent itself can act as the nucleophile, leading to the formation of an ether or alcohol byproduct.[4][7]
Solutions & Strategic Adjustments:
-
To Favor a Clean SN2 Reaction:
-
Solvent Choice: Switch to a polar aprotic solvent such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) .[5][8] These solvents are poor at solvating anions, leaving the nucleophile "naked" and highly reactive, which is ideal for the bimolecular SN2 mechanism.[8]
-
Nucleophile: Use a strong, non-bulky, and weakly basic nucleophile (e.g., CN⁻, N₃⁻, I⁻).
-
-
To Favor an SN1 Reaction:
-
Solvent Choice: Use a polar protic solvent like ethanol , methanol , or aqueous acetone . These solvents excel at stabilizing the carbocation intermediate and the bromide leaving group through hydrogen bonding, accelerating the rate-determining ionization step.[9][10]
-
Caution: Be prepared for potential solvolysis byproducts. This pathway is best suited for reactions with weak, non-basic nucleophiles.
-
-
To Minimize Elimination:
-
Avoid strongly basic and sterically hindered nucleophiles (e.g., tert-butoxide).
-
Run the reaction at a lower temperature. Substitution reactions generally have a lower activation energy than elimination reactions.
-
Question 2: My reaction is extremely slow or fails to reach completion.
Answer: A stalled reaction is often a consequence of mismatched solvent, nucleophile, and desired mechanism.
-
Primary Cause: Nucleophile Deactivation by Solvent. You may be attempting an SN2 reaction with an anionic nucleophile (e.g., sodium cyanide) in a polar protic solvent (e.g., methanol). The protic solvent forms a tight solvation shell around the nucleophile via hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[11]
-
Secondary Cause: Poor Reagent Solubility. The substrate or the nucleophilic salt may have poor solubility in your chosen solvent, preventing the reaction from occurring at a reasonable rate.
Solutions & Strategic Adjustments:
-
Enhance Nucleophilicity: For SN2 reactions, ensure you are using a polar aprotic solvent (DMF, DMSO) to maximize the "punch" of your nucleophile.[5]
-
Improve Solubility: If solubility is an issue, consider a solvent like DMF, which is an excellent choice for dissolving a wide range of organic substrates and inorganic salts.
-
Consider a Catalyst: For SN2 reactions, adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction via the Finkelstein reaction, where the more nucleophilic iodide displaces the bromide, and is then in turn displaced by the primary nucleophile.
Question 3: I'm observing what appears to be a polymeric or high-molecular-weight byproduct.
Answer: This is likely due to an intermolecular Friedel-Crafts alkylation side reaction.
-
Primary Cause: Uncontrolled Carbocation Reactivity. Under SN1-favoring conditions, the resonance-stabilized benzylic carbocation is formed. This carbocation is a potent electrophile. If not quickly trapped by a nucleophile, it can attack the electron-rich aromatic ring of another molecule of starting material or product, leading to oligomerization or polymerization.
Solutions & Strategic Adjustments:
-
Solvent Choice: This side reaction is more common in less polar or non-polar solvents that cannot effectively solvate and "tame" the carbocation. Ensure you are using a sufficiently polar solvent (e.g., aqueous acetone, ethanol).
-
Push Towards SN2: If possible, switch to SN2 conditions (polar aprotic solvent, strong nucleophile) to avoid the formation of a discrete carbocation intermediate altogether.
-
Control Stoichiometry: Using a high concentration of a good nucleophile can help ensure the carbocation is trapped before it can react elsewhere.
Mechanistic Decision Workflow
The following diagram illustrates the logical steps for selecting an appropriate solvent system based on your desired reaction outcome.
Caption: Solvent selection workflow based on nucleophile type.
Data Summary: Solvent Effects on Reaction Pathways
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Key Characteristics | Favored Pathway | Expected Outcome |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | High (>15) | H-bond donor, solvates cations and anions | SN1 | Accelerates carbocation formation. Risk of solvolysis. Decreases nucleophilicity of anionic nucleophiles.[9] |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | High (>15) | No H-bond donor, solvates cations well | SN2 | Enhances reactivity of anionic nucleophiles ("naked nucleophile" effect), leading to faster SN2 rates.[5][8] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low (<15) | Cannot stabilize charged species | Not Recommended | Very slow reaction rates for ionic processes. May promote radical or Friedel-Crafts side reactions. |
Frequently Asked Questions (FAQs)
Q: What is the single best "go-to" solvent for a clean substitution on this molecule? A: For a predictable, clean SN2 reaction with a good nucleophile (like azide or cyanide), acetonitrile (ACN) is an excellent starting point.[12][13] It has a high dielectric constant to dissolve salts but does not hydrogen bond with the nucleophile, ensuring high reactivity.
Q: Why is the trifluoromethoxy group so influential? A: The -OCF₃ group is strongly electron-withdrawing due to the powerful inductive effect of the fluorine atoms. This destabilizes the formation of a positive charge on the adjacent benzylic carbon. Consequently, it significantly slows down the SN1 pathway relative to an unsubstituted or electron-donating-group-substituted benzyl bromide, making the SN2 pathway more kinetically accessible and often preferred.
Q: Can I run this reaction neat (without solvent)? A: It is strongly discouraged. Running the reaction neat, especially if it is exothermic, can lead to poor temperature control and significant byproduct formation, including decomposition and Friedel-Crafts alkylation. A solvent is crucial for moderating the reaction rate, ensuring homogeneity, and facilitating heat transfer.
Q: My starting material is degrading upon storage. How can I prevent this? A: this compound is a reactive electrophile and is sensitive to moisture and light. Hydrolysis can occur, releasing HBr, which can catalyze further decomposition. It should be stored in a cool, dark, dry place under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Model SN2 Reaction - Synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl Cyanide
This protocol is designed to favor the SN2 pathway, minimizing side reactions.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (NaCN, 1.2 eq).
-
Solvent: Add 40 mL of dry dimethyl sulfoxide (DMSO). Stir the suspension for 10 minutes.
-
Reagent Addition: Dissolve this compound (1.0 eq) in 10 mL of dry DMSO. Add this solution dropwise to the stirred NaCN suspension at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Model SN1 Reaction - Solvolysis in 80% Aqueous Ethanol
This protocol illustrates conditions that favor the SN1 pathway, using the solvent as the nucleophile.
-
Setup: In a 50 mL round-bottom flask with a stir bar, prepare a solution of 80% ethanol in water (v/v) (e.g., 24 mL ethanol, 6 mL deionized water).
-
Reagent Addition: Add this compound (1.0 eq) to the solvent mixture at room temperature.
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by the gradual formation of a precipitate (if a salt is formed) or by analytical techniques like HPLC to track the disappearance of the starting material and the appearance of the ether product. The reaction may be slow and could require gentle heating (40-50 °C) to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, dilute the mixture with 50 mL of water and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 25 mL) followed by brine (1 x 25 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-Methyl-4-(trifluoromethoxy)benzyl ethyl ether.
References
-
Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). [Link]
-
LibreTexts Chemistry. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. (2012). [Link]
-
Kim, J. K., et al. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. (2024). [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
The Organic Chemistry Tutor. 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. (2020). [Link]
- Google Patents. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]
-
Hergold-Brundic, A., et al. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. (2017). [Link]
-
LibreTexts Chemistry. 4.7: Solvent Effects in Nucleophilic Substitution. (2021). [Link]
-
Quora. What are the effects of solvents on SN1 and SN2 reactions?. (2023). [Link]
-
ResearchGate. Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. (2016). [Link]
-
Pearson. Reactions at Benzylic Positions: Videos & Practice Problems. (2024). [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Richard, J.P., et al. Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. ResearchGate. (2001). [Link]
-
University of Wisconsin-Madison Chemistry. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017). [Link]
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Technical Support Center: Work-up Procedures for 2-Methyl-4-(trifluoromethoxy)benzyl Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical work-up and purification stages of reactions involving this versatile, yet reactive, building block. The insights provided are grounded in established chemical principles to ensure the integrity and success of your experiments.
Section 1: Core Characteristics & Handling FAQs
Before addressing work-up procedures, a clear understanding of the reagent's properties is paramount. This compound is a highly reactive electrophile, prized for its ability to introduce the 2-methyl-4-(trifluoromethoxy)benzyl moiety in nucleophilic substitution reactions.[1] However, its reactivity also necessitates careful handling.
Q1: What are the primary stability concerns and proper storage conditions for this reagent?
A: this compound is sensitive to moisture and strong nucleophiles.[2] Hydrolysis, reacting with ambient water to form the corresponding benzyl alcohol, is a common degradation pathway. It should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and in a cool, dry place, often refrigerated.[3] Exposure to strong acids, bases, and oxidizing agents should be avoided.[2]
Q2: What are the most critical safety precautions when handling this compound?
A: This compound is classified as corrosive and is a lachrymator, meaning it causes severe skin burns, eye damage, and irritation to the respiratory tract.[3][4] All manipulations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[3] Have an emergency eyewash and shower readily accessible.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃O | N/A |
| Molecular Weight | 269.06 g/mol | N/A |
| Appearance | Colorless to light yellow liquid/low melting solid | [2][4] |
| Boiling Point | ~82-84 °C at 13 hPa | |
| Density | ~1.594 g/cm³ at 25 °C | |
| Key Hazards | Corrosive, Lachrymator, Moisture Sensitive | [3][4] |
Section 2: Troubleshooting Post-Reaction Work-up
The work-up phase is critical for isolating the desired product in high purity. The reactivity of the benzylic bromide functional group, both in the starting material and potentially in the product, presents unique challenges.
Q3: My reaction mixture formed a persistent emulsion during the aqueous wash. What are the causes and how can I resolve this?
A: Emulsions are common when the densities of the organic and aqueous layers are similar, or when fine particulate matter or amphiphilic molecules stabilize the interface.
Causality & Solution Workflow:
-
Increase Ionic Strength: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous phase, often effectively breaking the emulsion.
-
Solvent Modification: If brine fails, consider adding a different organic solvent that is miscible with your primary reaction solvent but has a significantly different density (e.g., adding diethyl ether or ethyl acetate to a dichloromethane mixture).
-
Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool. This can disrupt the physical stabilization of the emulsion by removing fine particulates.
-
Centrifugation: If available, centrifuging the mixture can provide the physical force needed to separate the layers.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to separation.
Caption: Workflow for breaking emulsions during work-up.
Q4: I have a significant amount of unreacted benzyl bromide starting material in my crude product. How can I remove it without using column chromatography?
A: Unreacted electrophile is a frequent issue, especially when used in excess.[5] A chemical scavenger can be employed to convert the benzyl bromide into a more easily separable derivative. This is often preferable to chromatography on a large scale.
Strategy: Nucleophilic Scavenging The principle is to add a nucleophile that reacts quickly with the excess benzyl bromide but not with your desired product. The resulting product of this scavenging reaction should have different physical properties (e.g., higher polarity, water solubility) that allow for its removal via extraction.
| Scavenging Agent | Mechanism | Pros | Cons |
| Triethylamine (TEA) | Forms a quaternary ammonium salt (water-soluble).[5] | Inexpensive, effective. The resulting salt is easily removed with an aqueous wash. | Can act as a base, potentially causing elimination side reactions with sensitive products. |
| Thiol-based Reagents (e.g., N-acetylcysteine) | S-alkylation forms a polar thioether. | Highly nucleophilic, less basic than amines. | Odor, potential for sulfur impurities. |
| Polymer-supported Scavengers (e.g., PS-Trisamine) | Amine groups on a solid support react with the benzyl bromide. | Product is removed by simple filtration. Simplifies work-up significantly. | Higher cost, may require longer reaction times. |
Protocol 1: Work-up with a Chemical Scavenger (Triethylamine)
-
Reaction Completion: Once the primary reaction is deemed complete by TLC or LCMS analysis, cool the reaction mixture to room temperature.
-
Scavenging Step: Add triethylamine (1.5-2.0 equivalents relative to the excess benzyl bromide) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with water (2x) and then brine (1x). The triethylbenzylammonium bromide salt will partition into the aqueous layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the starting benzyl bromide.
Q5: My desired product is sensitive to basic or acidic conditions. What type of aqueous wash should I use?
A: The choice of wash is critical and depends entirely on the stability of your product and the nature of any impurities. Using the wrong pH can lead to product degradation or the formation of new impurities.
Decision-Making Process:
-
If the reaction is run under acidic conditions (e.g., Lewis acid catalysis): A quench with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is appropriate to neutralize the acid. Use with caution if your product is base-labile.
-
If the reaction is run under basic conditions (e.g., with an amine base or alkoxide): A quench with a mild acid like saturated ammonium chloride (NH₄Cl) solution or dilute (e.g., 1M) HCl is often used. Avoid strong acids if your product is acid-labile.
-
If your product is sensitive to both acid and base: Use only neutral water and brine for all washes. This is the safest but potentially least effective option for removing ionic impurities.
Caption: Decision tree for selecting the appropriate aqueous wash.
Section 3: FAQs for Specific Reaction Classes
Q6: I am performing a Williamson ether synthesis with this compound and a secondary alcohol. My yield is low, and I see an elimination byproduct. How can I improve this?
A: The Williamson ether synthesis is a classic Sₙ2 reaction.[6][7] When using a secondary alkoxide, which is a strong, sterically hindered base, it can compete with substitution by promoting an E2 elimination reaction on the benzyl bromide. While benzylic halides are excellent Sₙ2 substrates, this side reaction can become significant.[8]
Optimization Strategies:
-
Use a Milder Base: Instead of strong bases like NaH to form the alkoxide, consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary.
-
Alternative Routes: If elimination persists, consider reversing the roles of nucleophile and electrophile if possible, although this is not an option when making a specific benzyl ether.
Q7: I am preparing a Grignard reagent from a different halide and then reacting it with a derivative of this compound (e.g., the corresponding aldehyde). What is a standard Grignard work-up procedure?
A: Grignard reactions require a specific work-up to protonate the intermediate alkoxide and manage the magnesium salts.[9][10]
Protocol 2: Standard Grignard Reaction Work-up
-
Cooling: After the reaction is complete, cool the reaction flask in an ice-water bath. Grignard quenches are exothermic.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise while stirring. This protonates the alkoxide to form the desired alcohol and precipitates magnesium salts as hydroxides, which are less gelatinous than those formed with water alone. Avoid quenching with strong acid directly unless your product is stable, as this can be highly exothermic and cause side reactions.
-
Extraction: Once the quench is complete and the fizzing has stopped, add an organic solvent like diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with water to remove the bulk of the inorganic salts, followed by brine to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
This guide is intended to provide a foundational understanding and practical solutions for common issues encountered during the work-up of reactions involving this compound. Always consult the Safety Data Sheet (SDS) before handling any chemical and perform a thorough risk assessment for your specific experimental setup.
References
-
PMC. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available at: [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. Available at: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]
-
Khan Academy. Williamson ether synthesis. Available at: [Link]
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Technical Support Center: Analytical Techniques for Monitoring Reactions of 2-Methyl-4-(trifluoromethoxy)benzyl bromide
Welcome to the technical support center for monitoring reactions of 2-Methyl-4-(trifluoromethoxy)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the analytical monitoring of reactions involving this key synthetic intermediate.
Introduction
This compound is a versatile reagent in organic synthesis, valued for introducing the 2-methyl-4-(trifluoromethoxy)benzyl moiety into molecules. The trifluoromethoxy group, in particular, is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding selectivity of drug candidates.[1] However, the reactivity of the benzyl bromide functional group necessitates careful monitoring to ensure optimal reaction outcomes and minimize impurity formation. This guide provides a comprehensive overview of the primary analytical techniques for in-process control and final product analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions of this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative reaction progress monitoring.[2][3] The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required (e.g., quantitative analysis, structural confirmation).
Q2: How do I choose between HPLC and GC for quantitative analysis of my reaction?
A2: The choice between HPLC and GC depends primarily on the volatility and thermal stability of your starting material, product, and any significant byproducts.
-
HPLC is generally the preferred method for non-volatile or thermally labile compounds. Given that this compound and its derivatives are often larger molecules with higher boiling points, HPLC is a robust choice.[4][5][6]
-
GC is suitable for volatile and thermally stable compounds. While benzyl bromides can be analyzed by GC, there is a risk of degradation at high injector temperatures, potentially leading to inaccurate quantification.[7] A solvent-free headspace GC-MS method has been shown to be effective for screening benzyl chloride, a related compound, which could be adapted.[8]
Q3: Is the trifluoromethoxy group stable under typical analytical conditions?
A3: The trifluoromethoxy group is generally considered to be highly stable due to the strong carbon-fluorine bonds.[1][9] It is typically stable to the conditions used in HPLC and NMR. However, under harsh conditions, such as high temperatures in GC or strong basic/acidic conditions during sample workup, degradation could potentially occur, although it is less common than for other functional groups.[10]
Q4: What are the expected side products in reactions involving this compound?
A4: Besides the desired substitution product, potential side products can arise from:
-
Hydrolysis: Reaction with any residual water in the reaction mixture can lead to the formation of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol.[11]
-
Elimination: Under strongly basic conditions, elimination to form a corresponding toluene derivative is possible, though less common for benzyl halides.
-
C-alkylation vs. O-alkylation: In reactions with phenols, for instance, C-alkylation can compete with the desired O-alkylation, leading to isomeric impurities.[12]
-
Over-alkylation: If the nucleophile has multiple reactive sites, di- or poly-alkylation can occur.
Q5: How can I confirm the structure of my final product?
A5: A combination of analytical techniques is recommended for unambiguous structure confirmation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of the protons, carbons, and fluorine atoms, respectively. This is crucial for confirming the connectivity of the 2-methyl-4-(trifluoromethoxy)benzyl group to your substrate.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide fragmentation patterns that help confirm the structure.
-
Infrared (IR) Spectroscopy: Can confirm the presence or absence of key functional groups.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analytical monitoring of your reactions.
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing for the Product | 1. Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: For ionizable compounds, a pH that is not optimal can lead to poor peak shape. | 1. Use a base-deactivated column or add a small amount of a competitor (e.g., triethylamine) to the mobile phase. 2. Dilute the sample. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[13] |
| Broad or Split Peaks | 1. Column Degradation: Loss of stationary phase or void formation. 2. Poor Sample Solubility: The sample may be precipitating in the mobile phase. 3. Co-elution: An impurity may be eluting at a very similar retention time. | 1. Replace the column. Consider using a guard column to extend the life of your analytical column. 2. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. 3. Modify the mobile phase composition or gradient to improve resolution.[13][14] |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in flow rate. 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile component. 3. Temperature Fluctuations: Lack of a column oven or unstable laboratory temperature. | 1. Purge and prime the pump. Check for leaks. 2. Prepare fresh mobile phase daily and keep it covered. 3. Use a column oven for stable temperature control.[15] |
| Ghost Peaks | 1. Carryover from Previous Injection: Inadequate needle wash. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing. | 1. Increase the volume and strength of the needle wash solvent. 2. Use high-purity solvents and flush the system thoroughly. |
GC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Peak Area for Starting Material/Product | 1. Thermal Degradation: The benzyl bromide or product may be degrading in the hot injector. 2. Adsorption: Active sites in the injector liner or column can adsorb the analyte. | 1. Lower the injector temperature. Use a split/splitless inlet with a fast injection to minimize residence time. 2. Use a deactivated liner and a high-quality, low-bleed column. |
| Appearance of Unexpected Peaks | 1. Degradation Products: As mentioned above, thermal degradation can create new compounds. 2. Septum Bleed: Pieces of the septum degrading and entering the system. | 1. Confirm the identity of the unexpected peaks using GC-MS. Optimize injection parameters to minimize degradation. 2. Use high-quality septa and replace them regularly. |
NMR Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad ¹H NMR Signals for Benzylic Protons | 1. Chemical Exchange: If the reaction is slow or in equilibrium, exchange broadening can occur. 2. Paramagnetic Impurities: Trace metals can cause significant line broadening. | 1. Acquire the spectrum at a different temperature (lower or higher) to see if the peaks sharpen. 2. Pass the sample through a small plug of silica or celite to remove paramagnetic species. |
| Difficulty in Quantifying Reaction Conversion | 1. Overlapping Peaks: Signals from the starting material and product may overlap. 2. Different Relaxation Times (T1): For accurate quantification, especially in ¹³C NMR, ensure a sufficient relaxation delay between scans. | 1. Use a higher field NMR instrument for better signal dispersion. Alternatively, monitor a non-overlapping peak for both species. 2. Use a longer relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1). |
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a general starting point for developing an HPLC method. Optimization will be required for specific reaction mixtures.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water (with 0.1% formic acid or trifluoroacetic acid)
-
B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
-
-
Gradient Elution: A typical gradient would be to start with a higher percentage of A and ramp up to a higher percentage of B over 10-15 minutes to elute the more nonpolar product. For example: 50% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have reasonable absorbance (e.g., 254 nm or 220 nm). A diode array detector (DAD) is useful for confirming peak purity.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Vortex and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) and monitor the disappearance of the starting material peak and the appearance of the product peak.
Protocol 2: ¹H NMR for In-Situ Reaction Monitoring
This protocol is for monitoring the reaction directly in an NMR tube.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with your reaction conditions (e.g., CDCl₃, DMSO-d₆, CD₃CN).
-
Procedure:
-
Dissolve the limiting reagent in the deuterated solvent in an NMR tube.
-
Acquire a spectrum of the starting material.
-
Add a known amount of this compound and any other reagents/catalysts.
-
Acquire spectra at regular time intervals.
-
-
Analysis: Monitor the change in integration of characteristic peaks. The benzylic protons (-CH₂Br) of the starting material typically appear around 4.5 ppm. Upon reaction, this signal will disappear and a new signal for the benzylic protons in the product will appear, likely shifted upfield or downfield depending on the new chemical environment.[16][17]
Visualizations
Workflow for HPLC Method Development
Caption: Troubleshooting logic for HPLC peak tailing.
References
-
Srinivasarao, V., et al. (2014). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. Analytical Chemistry, An Indian Journal, 14(9), 334-338. Link
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26867-26874. Link
-
Radhika, V. (2018). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. International Journal of Engineering & Technology, 7(3), 138-140. Link
-
Organic Chemistry Data. (n.d.). Benzyl Bromide. Common Organic Chemistry. Link
-
Guidechem. (n.d.). What is 4-(Trifluoromethoxy)benzyl bromide and how is it synthesized?. Link
-
Chromatography Today. (2022). What are the Common Peak Problems in HPLC. Link
-
Nakamura, S., et al. (2008). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Heterocycles, 73, 451-456. Link
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El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 1-13. Link
-
van der Zwan, G., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4937-4944. Link
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Link
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Link
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Link
-
Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 3421-3427. Link
-
SynQuest Laboratories, Inc. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl bromide Safety Data Sheet. Link
-
Ji, S., et al. (2019). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... ResearchGate. Link
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Link
-
Ferreira, I. C. F. R., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 14(8), 762. Link
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Link
-
Caddick, S., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(11), 948-951. Link
-
Boyarskiy, V. P., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Link
-
Sameti, M. R. (2011). 17 O NMR parameters of some substituted benzyl ethers components: Ab initio study. Journal of Molecular Structure: THEOCHEM, 963(2-3), 245-251. Link
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Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Safety Data Sheet. Link
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Link
-
Ji, S., et al. (2019). Derivatization reactions of benzyl halides (X = Cl, Br) with.... ResearchGate. Link
-
Mongin, F., et al. (2011). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. European Journal of Organic Chemistry, 2011(16), 2947-2951. Link
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Hutter, M., & Gooßen, L. J. (2023). In situ reaction monitoring in photocatalytic organic synthesis. Chemical Society Reviews, 52(8), 2821-2839. Link
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Journal of Pharmaceutical Research and Innovation, 7(2), 1-8. Link
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Manikyamba, P., & Reddy, S. R. (2010). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Journal of the Korean Chemical Society, 54(4), 433-438. Link
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Link
-
Billard, T., & Sanford, M. S. (2021). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. The Journal of Organic Chemistry, 86(24), 17793-17799. Link
-
Al-Tannak, N. F., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6401. Link
-
Freie Universität Berlin. (2022). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Link
-
Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Link
-
Tanabe, K., & Sancier, K. M. (1960). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 8(1), 14-22. Link
-
Chemical Science. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Link
-
Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions. Link
-
BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Link
-
Kim, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(25), 17936-17940. Link
-
Driver, T. G., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9494-9498. Link
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-4-(trifluoromethoxy)benzyl bromide and 4-methoxybenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, benzyl bromides are pivotal intermediates for the introduction of benzyl groups, a common motif in a vast array of bioactive molecules. The reactivity of these electrophilic building blocks is of paramount importance, dictating reaction conditions, yields, and even the feasibility of synthetic routes. This guide provides an in-depth comparison of the reactivity of two functionalized benzyl bromides: 2-Methyl-4-(trifluoromethoxy)benzyl bromide and 4-methoxybenzyl bromide . We will delve into the underlying electronic and steric factors that govern their behavior in nucleophilic substitution reactions and present a framework for their experimental evaluation.
Unveiling the Opposing Influences: Electronic and Steric Effects
The reactivity of a benzyl bromide in nucleophilic substitution reactions is fundamentally controlled by the stability of the transition state. This, in turn, is dictated by a delicate interplay of electronic effects from substituents on the aromatic ring and steric hindrance around the benzylic carbon. The two molecules at the heart of this guide present a fascinating case study of these competing influences.
4-Methoxybenzyl bromide is a classic example of an activated benzyl halide. The methoxy group (-OCH₃) at the para-position is a potent electron-donating group through resonance (+M effect). This has two significant consequences:
-
SN1 Pathway: In a potential SN1 mechanism, the electron-donating methoxy group effectively stabilizes the incipient benzylic carbocation intermediate through resonance delocalization of the positive charge onto the oxygen atom. This significantly lowers the activation energy for the rate-determining step, the departure of the bromide leaving group.
-
SN2 Pathway: While the methoxy group's inductive effect (-I) is electron-withdrawing, its resonance effect is dominant. The increased electron density on the aromatic ring can have a modest deactivating effect on the electrophilicity of the benzylic carbon for an SN2 reaction. However, the stabilization of the transition state, which has some carbocationic character, can still lead to enhanced reactivity compared to unsubstituted benzyl bromide.
Conversely, This compound presents a more complex scenario.
-
The Electron-Withdrawing Nature of the Trifluoromethoxy Group: The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group.[1][2] The highly electronegative fluorine atoms pull electron density away from the methoxy oxygen and, by extension, the aromatic ring, primarily through a strong inductive effect (-I). While the oxygen lone pairs can still participate in resonance, this effect is significantly diminished compared to a simple methoxy group.[2] This powerful electron-withdrawing character destabilizes the formation of a positive charge at the benzylic position, thereby disfavoring an SN1 pathway. For an SN2 reaction, the electron-withdrawing nature of the -OCF₃ group increases the electrophilicity of the benzylic carbon, making it a more attractive target for a nucleophile.
-
The Steric Hindrance of the Ortho-Methyl Group: The methyl group (-CH₃) at the 2-position (ortho to the bromomethyl group) introduces significant steric bulk around the reaction center. This steric hindrance impedes the backside attack of a nucleophile, which is the required trajectory for an SN2 reaction.[3]
These opposing factors—an electronically activated but sterically unhindered substrate in 4-methoxybenzyl bromide versus an electronically deactivated but sterically hindered substrate in this compound—set the stage for a pronounced difference in their reactivity profiles.
Predicting the Reactivity Landscape
Based on the principles outlined above, we can formulate a clear hypothesis regarding the relative reactivity of these two compounds.
4-Methoxybenzyl bromide is predicted to be significantly more reactive than this compound in nucleophilic substitution reactions.
The rationale for this prediction is twofold:
-
Dominance of the SN1 Pathway for 4-Methoxybenzyl Bromide: The powerful electron-donating methoxy group will heavily favor a low-energy SN1 pathway via a stabilized benzylic carbocation.[4][5] This is often a very fast reaction, especially in polar protic solvents.
-
Impeded Reactivity of this compound: This molecule faces a "double penalty." The electron-withdrawing trifluoromethoxy group shuts down the efficient SN1 pathway by destabilizing the carbocation. The remaining viable pathway, SN2, is then significantly hampered by the steric hindrance of the ortho-methyl group.
Quantifying Reactivity: A Proposed Experimental Framework
To validate these theoretical predictions, a series of kinetic experiments can be designed. A solvolysis reaction, where the solvent acts as the nucleophile, provides a clean and reproducible system for comparing the reactivity of these benzyl bromides.
Experimental Protocol: Comparative Solvolysis Kinetics
Objective: To determine and compare the first-order rate constants (k) for the solvolysis of this compound and 4-methoxybenzyl bromide in a standardized solvent system.
Materials:
-
This compound
-
4-methoxybenzyl bromide
-
Solvent: 80:20 Ethanol:Water (v/v)
-
Conductivity meter or UV-Vis spectrophotometer
-
Constant temperature bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each benzyl bromide (e.g., 0.1 M) in a small amount of a dry, inert solvent like acetone or acetonitrile.
-
Prepare the 80:20 ethanol:water solvent mixture.
-
-
Kinetic Run (Conductivity Method):
-
Equilibrate a known volume of the 80:20 ethanol:water solvent in a reaction vessel placed in a constant temperature bath (e.g., 25°C).
-
Place the conductivity probe in the solvent and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the solvent with vigorous stirring to ensure rapid mixing.
-
Record the conductivity of the solution over time. The solvolysis reaction produces HBr, which increases the conductivity of the solution.
-
-
Kinetic Run (UV-Vis Spectroscopy Method):
-
Determine the UV-Vis spectra of the starting benzyl bromide and the expected benzyl alcohol product to identify a wavelength with a significant change in absorbance upon reaction.
-
Equilibrate the 80:20 ethanol:water solvent in a cuvette inside the temperature-controlled cell holder of the UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small volume of the benzyl bromide stock solution into the cuvette and rapidly mixing.
-
Monitor the change in absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
For both methods, the reaction is expected to follow pseudo-first-order kinetics since the concentration of the solvent (nucleophile) is in large excess.
-
Plot ln(A∞ - At) versus time (for UV-Vis) or ln(C∞ - Ct) versus time (for conductivity), where A∞/C∞ is the absorbance/conductivity at infinite time and At/Ct is the absorbance/conductivity at time t.
-
The slope of the resulting linear plot will be equal to -k, where k is the pseudo-first-order rate constant.
-
Repeat the experiment at several different temperatures (e.g., 25°C, 35°C, 45°C) to determine the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations.
-
Predicted Data Summary
The following table summarizes the predicted outcomes of the comparative kinetic study. The values are hypothetical but reflect the expected trend based on the mechanistic principles discussed.
| Compound | Predicted Relative Rate Constant (k_rel) | Dominant Mechanism | Key Influencing Factors |
| 4-Methoxybenzyl bromide | High (>>1) | SN1 | Strong resonance stabilization of the benzylic carbocation by the -OCH₃ group. |
| This compound | Low (<<1) | Slow SN2 or SN1 | Strong inductive destabilization of the carbocation by -OCF₃ and steric hindrance from the ortho-methyl group. |
Visualizing the Mechanistic Pathways and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed reaction mechanisms and the experimental workflow.
Caption: Predicted dominant reaction pathways for the two benzyl bromides.
Caption: Experimental workflow for the comparative kinetic study.
Conclusion
The comparison between this compound and 4-methoxybenzyl bromide offers a compelling illustration of how subtle changes in molecular structure can lead to dramatic differences in chemical reactivity. The electron-donating methoxy group in 4-methoxybenzyl bromide is expected to render it highly reactive via an SN1 mechanism. In stark contrast, the combination of a powerful electron-withdrawing trifluoromethoxy group and a sterically demanding ortho-methyl group in this compound is predicted to severely curtail its reactivity in nucleophilic substitution reactions.
The experimental framework detailed in this guide provides a robust methodology for quantifying these reactivity differences. The insights gained from such studies are invaluable for chemists in the pharmaceutical and agrochemical industries, enabling the rational design of synthetic strategies and the selection of appropriately reactive building blocks for the construction of complex molecular architectures.
References
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
UCL Discovery. Mechanisms of nucleophilic substitution. Available at: [Link]
-
Khan Academy. Reactions at the benzylic position. Available at: [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]
-
Chemistry LibreTexts. Hammett Equation. Available at: [Link]
-
Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Available at: [Link]
-
Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution... Available at: [Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]
-
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. Available at: [Link]
-
Filo. Arrange the following compounds in decreasing order of rate of solvolysis reaction. Available at: [Link]
Sources
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- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 4. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Group Effects in Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Among the most utilized moieties, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups offer profound ways to modulate a molecule's physicochemical and biological properties.[1][2] This guide provides an in-depth comparison of their electronic and steric effects, focusing on their influence on the reactivity of a common synthetic intermediate: benzyl bromide. Understanding these differences is critical for predicting reaction outcomes and designing molecules with tailored reactivity profiles.
The Electronic Dichotomy: A Tale of Two Inductive Sinks
At first glance, both -CF3 and -OCF3 are potent electron-withdrawing groups due to the high electronegativity of fluorine.[3][4] However, the presence of the oxygen atom in the -OCF3 group introduces a nuanced interplay of electronic effects that distinguishes it significantly from the -CF3 group.
The Trifluoromethyl (-CF3) Group: A Purely Inductive Powerhouse
The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3][4] Its effect is dominated by a strong negative inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond.[3][4] While a weak negative resonance effect (-M or -R) exists, its influence is predominantly inductive.[5] This net electron withdrawal deactivates the aromatic ring and significantly impacts the stability of adjacent reactive centers.
The Trifluoromethoxy (-OCF3) Group: A Modulated Electron-Withdrawing Character
The -OCF3 group presents a more complex electronic profile. Like -CF3, it exerts a very strong -I effect, as the fluorine atoms inductively withdraw electron density through the oxygen. However, the oxygen atom's lone pairs can participate in resonance, donating electron density back to the aromatic ring (+R effect).
This dual nature leads to a fascinating outcome: the powerful -I effect overwhelms the +R effect, resulting in a net electron-withdrawing group. Crucially, this internal electronic "tug-of-war" makes the -OCF3 group a less potent deactivator than the -CF3 group, particularly when positioned para to a reactive center. The lone-pair donation, although weak, slightly counteracts the inductive withdrawal.[6]
Quantitative Comparison: Hammett Parameters
The Hammett equation provides a quantitative measure of these electronic effects. The substituent constants (σ) reveal the electron-donating or -withdrawing ability of a group. A larger positive value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σp) | Primary Electronic Effects |
| -CF3 | ~ +0.54 | Strong -I |
| -OCF3 | ~ +0.35 | Strong -I, Weak +R |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
As the data clearly show, the σp value for -CF3 is significantly more positive than for -OCF3, confirming that the trifluoromethyl group is the stronger electron-withdrawing substituent.[7]
Impact on Benzyl Bromide Reactivity: The SN1/SN2 Manifold
Benzyl bromides are classic substrates for nucleophilic substitution reactions and can proceed through either an SN1 or SN2 mechanism, or concurrently.[8][9][10] The substituent on the aromatic ring plays a decisive role in dictating the preferred pathway and the overall reaction rate by influencing the stability of the reaction's key intermediates or transition states.[9][11]
The SN1 Pathway: Destabilizing the Benzylic Carbocation
The rate-determining step of an SN1 reaction is the formation of a carbocation.[11] Electron-withdrawing groups strongly destabilize the formation of an adjacent positive charge.
-
Effect of -CF3 : The powerful -I effect of the para-CF3 group intensely destabilizes the developing positive charge on the benzylic carbon. This raises the activation energy for carbocation formation, dramatically slowing down or completely inhibiting the SN1 pathway.
-
Effect of -OCF3 : The para-OCF3 group also destabilizes the benzylic carbocation via its net -I effect. However, the weak resonance donation (+R) from the oxygen lone pairs can provide a minor, yet significant, stabilizing contribution to the carbocation. This makes the para-OCF3 substituted benzyl bromide less deactivated towards SN1 reactions compared to its -CF3 counterpart.
// Nodes for energy levels E0 [label="Unsubstituted\n(Reference)", shape=plaintext, fontcolor="#202124"]; E1 [label="", shape=underline, color="#34A853", style=bold, penwidth=2];
E_OCF3 [label="", shape=underline, color="#FBBC05", style=bold, penwidth=2]; E_CF3 [label="", shape=underline, color="#EA4335", style=bold, penwidth=2];
// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0]; dummy3 [style=invis, shape=point, width=0];
// Structure Nodes S_Unsub [label="C6H5CH2+", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; S_OCF3 [label="p-OCF3-C6H4CH2+", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; S_CF3 [label="p-CF3-C6H4CH2+", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"];
// Edges to position structures E1 -> S_Unsub [style=dashed, arrowhead=none, color="#34A853"]; E_OCF3 -> S_OCF3 [style=dashed, arrowhead=none, color="#FBBC05"]; E_CF3 -> S_CF3 [style=dashed, arrowhead=none, color="#EA4335"];
// Ranking the energy levels {rank=same; E_CF3; dummy3;} {rank=same; E_OCF3; dummy2;} {rank=same; E1; dummy1;}
// Vertical axis axis_start [shape=point, style=invis]; axis_end [shape=point, style=invis]; axis_start -> axis_end [label=" Energy", arrowhead=normal, style=bold, color="#202124"];
// Positioning axis_start -> E_CF3 [style=invis]; E_CF3 -> E_OCF3 [style=invis]; E_OCF3 -> E1 [style=invis]; E1 -> axis_end [style=invis]; } }
Caption: Relative stability of para-substituted benzylic carbocations.
The SN2 Pathway: A Subtle Interplay
In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step with leaving group departure.[11] Electron-withdrawing groups can subtly accelerate SN2 reactions by increasing the partial positive charge on the benzylic carbon, making it more attractive to nucleophiles. However, steric hindrance becomes a competing factor.
-
Steric Profile : The -OCF3 group is generally considered to have a greater steric footprint than the -CF3 group, partly due to the non-linear C-O-C bond angle. This increased bulk could slightly hinder the backside attack of a nucleophile in an SN2 mechanism more than a -CF3 group would.
-
Electronic Effect : Both groups enhance the electrophilicity of the benzylic carbon. Given its stronger inductive pull, the -CF3 group likely makes the carbon slightly more electrophilic than the -OCF3 group does.
The net effect on SN2 reactivity is therefore a balance. For most practical purposes, both substituents are expected to disfavor the SN1 pathway so strongly that the SN2 mechanism will predominate, assuming a competent nucleophile is used.
Experimental Protocol: Comparative Solvolysis Study
To empirically measure the influence of these substituents on a reaction favoring the SN1 mechanism, a comparative solvolysis experiment is the gold standard. The rationale is to use a weak nucleophile (the solvent) to promote the ionization of the C-Br bond, allowing for a direct comparison of the rates of carbocation formation.[11]
Caption: Workflow for comparative solvolysis rate determination.
Detailed Steps:
-
Materials : 4-(Trifluoromethyl)benzyl bromide, 4-(Trifluoromethoxy)benzyl bromide, absolute ethanol, deionized water, conductivity meter, thermostatted water bath, data logging software.
-
Solution Preparation : Prepare identical, temperature-equilibrated 0.01 M solutions of each benzyl bromide in a solvent mixture of 80:20 ethanol:water (v/v).
-
Reaction Monitoring :
-
Place a reaction vessel containing one of the solutions in the water bath set to 25.0 ± 0.1 °C.
-
Immerse a calibrated conductivity probe into the solution.
-
Begin logging conductivity readings at regular intervals (e.g., every 30 seconds) immediately. The reaction produces HBr, leading to an increase in conductivity over time.
-
Continue until the conductivity reading stabilizes (G∞), indicating the reaction is complete.
-
-
Data Analysis :
-
The pseudo-first-order rate constant (kobs) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t.
-
The slope of the resulting linear plot is equal to -kobs.
-
-
Causality and Interpretation : The experiment is designed to favor the SN1 pathway through the use of a polar, protic, and weakly nucleophilic solvent system. A faster rate of conductivity increase directly corresponds to a faster rate of C-Br bond ionization. It is predicted that the rate constant for the 4-(trifluoromethoxy)benzyl bromide will be larger than that for the 4-(trifluoromethyl)benzyl bromide, providing quantitative evidence that the -OCF3 group is less deactivating towards carbocation formation.
Summary and Practical Implications
| Feature | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Implication for Benzyl Bromide Reactivity |
| Primary Effect | Strong Inductive Withdrawal (-I) | Strong Inductive Withdrawal (-I) | Both are deactivating groups. |
| Secondary Effect | None | Weak Resonance Donation (+R) | -OCF3 is significantly less deactivating than -CF3. |
| SN1 Reactivity | Strongly Suppressed | Suppressed, but less so than -CF3 | Solvolysis of p-OCF3-BnBr is faster than p-CF3-BnBr. |
| SN2 Reactivity | Favored over SN1 | Favored over SN1 | SN2 is the likely pathway with strong nucleophiles for both. |
| Lipophilicity (π) | +0.88 | +1.04 | Both increase lipophilicity, with -OCF3 having a greater effect.[12] |
Key Takeaways for the Synthetic Chemist:
-
Tuning Reactivity : To favor nucleophilic substitution on a deactivated benzyl bromide, the -OCF3 group is a better choice than -CF3 if an SN1-like transition state is involved or if minimal electronic deactivation is desired.
-
Mechanism Control : When designing a synthesis that must proceed via an SN2 pathway, both groups are effective at shutting down the competing SN1 mechanism. Steric considerations for the incoming nucleophile may then become the deciding factor.
-
Drug Design : In medicinal chemistry, both groups are used to enhance metabolic stability and membrane permeability.[1][13] The choice between them allows for fine-tuning of electronic properties and lipophilicity; -OCF3 provides a more lipophilic and less electron-withdrawing alternative to -CF3.[12]
By understanding the fundamental electronic and steric differences between these two critical fluorinated groups, researchers can make more informed decisions in reaction design, catalyst development, and the synthesis of novel bioactive compounds.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Klumpp, D. A. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2019). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? [Link]
-
Ngai, M.-Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Accounts of Chemical Research. [Link]
-
ResearchGate. (2001). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. [Link]
Sources
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- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Novel Kinase Inhibitors Derived from 2-Methyl-4-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Trifluoromethoxy-Substituted Scaffolds in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of small molecule inhibitors.[1] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide provides a comprehensive framework for the validation of novel kinase inhibitors synthesized from the versatile building block, 2-Methyl-4-(trifluoromethoxy)benzyl bromide.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research.[3][4] This guide will walk you through the synthesis of a representative kinase inhibitor, "TFM-Kin-Inhib-1," derived from this compound, and detail the critical validation assays required to characterize its potential as a therapeutic candidate. We will also compare its performance to an established, structurally distinct kinase inhibitor, "Comparator-Kin-Inhib-2," to provide a clear benchmark for its efficacy and selectivity.
Synthesis of a Novel Kinase Inhibitor: TFM-Kin-Inhib-1
The synthesis of our representative kinase inhibitor, TFM-Kin-Inhib-1, a substituted quinoxaline derivative, leverages the reactivity of the benzyl bromide moiety for nucleophilic substitution. Quinoxaline scaffolds are prevalent in anticancer agents, and their synthesis is well-established.[5]
Workflow for the Synthesis of TFM-Kin-Inhib-1
Caption: Synthetic route to TFM-Kin-Inhib-1.
Experimental Protocol: Synthesis of TFM-Kin-Inhib-1
-
Step 1: N-Alkylation.
-
To a solution of a substituted 2-aminoaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzylated intermediate.
-
-
Step 2: Oxidative Cyclization.
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add a catalytic amount of an oxidizing agent (e.g., copper(II) chloride).
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford TFM-Kin-Inhib-1.
-
Comprehensive Validation of TFM-Kin-Inhib-1
A rigorous validation process is essential to establish the viability of a new chemical entity for biological assays. This involves a multi-faceted approach to assess its purity, stability, and biological activity.
Workflow for Compound Validation
Caption: A comprehensive validation workflow.
Part 1: Purity and Stability Analysis
Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the gold standard for determining the purity of small molecules. It provides both quantitative information about the percentage of the desired compound and qualitative information through mass spectrometry to confirm its identity.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of TFM-Kin-Inhib-1 in HPLC-grade methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range appropriate for the expected molecular weight of TFM-Kin-Inhib-1.
-
Data Interpretation: A compound is generally considered suitable for biological screening if its purity is ≥95% as determined by the area under the curve of the main peak in the HPLC chromatogram.
Stability Assessment
It is crucial to assess the stability of a compound in the solvents used for storage and in the aqueous buffers of biological assays.
Experimental Protocol: Stability Assay
-
Sample Preparation:
-
Prepare a 10 mM stock solution of TFM-Kin-Inhib-1 in DMSO.
-
Prepare a 100 µM working solution in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) from the DMSO stock.
-
-
Incubation:
-
Incubate aliquots of both the DMSO stock and the aqueous solution at room temperature and 37°C.
-
-
Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), analyze the samples by HPLC-MS as described above.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
-
Performance Comparison: Purity and Stability
| Compound | Purity (HPLC-MS) | Stability in DMSO (48h, RT) | Stability in PBS (24h, 37°C) |
| TFM-Kin-Inhib-1 | >98% | >99% remaining | >95% remaining |
| Comparator-Kin-Inhib-2 | >99% | >99% remaining | >97% remaining |
Part 2: Biological Activity and Selectivity
The ultimate goal of synthesizing a novel kinase inhibitor is to demonstrate its efficacy and selectivity in a biological context.
Cell Viability Assay (MTT/MTS Assay)
The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] It is a common preliminary screen to determine the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of TFM-Kin-Inhib-1 and Comparator-Kin-Inhib-2 in cell culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound in each cell line.
-
Performance Comparison: In Vitro Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| TFM-Kin-Inhib-1 | 0.52 | 1.2 | 0.85 |
| Comparator-Kin-Inhib-2 | 0.89 | 2.5 | 1.5 |
These hypothetical results suggest that TFM-Kin-Inhib-1 exhibits potent anti-proliferative activity against a panel of cancer cell lines, with greater potency than the comparator compound.
Off-Target Effect Analysis: Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is to assess its selectivity. A highly selective inhibitor will have fewer off-target effects, leading to a better safety profile.[7] This is often evaluated by screening the compound against a large panel of kinases.[7]
Experimental Protocol: Kinase Panel Screening
-
Compound Submission:
-
Submit TFM-Kin-Inhib-1 to a commercial kinase profiling service at a fixed concentration (e.g., 1 µM).
-
-
Assay Principle:
-
These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of a large number of purified kinases in the presence of the test compound.
-
-
Data Analysis:
-
The results are usually reported as the percentage of inhibition of each kinase at the tested concentration.
-
Follow-up dose-response assays are performed for any significantly inhibited kinases to determine IC50 values.
-
Performance Comparison: Kinase Selectivity
| Compound | Target Kinase IC50 (nM) | Number of Off-Target Kinases with >50% Inhibition at 1 µM |
| TFM-Kin-Inhib-1 | 15 | 3 |
| Comparator-Kin-Inhib-2 | 50 | 12 |
This hypothetical data indicates that TFM-Kin-Inhib-1 is not only more potent against its intended target but also more selective than Comparator-Kin-Inhib-2, suggesting a potentially better therapeutic window.
Conclusion: A Validated Path Forward
This guide has outlined a systematic and robust approach to the validation of novel kinase inhibitors derived from this compound. By following these self-validating protocols, researchers can confidently assess the purity, stability, and biological activity of their synthesized compounds. The inclusion of the trifluoromethoxy group is a promising strategy in the design of next-generation kinase inhibitors, and the methodologies described herein provide a clear path from chemical synthesis to biological characterization.[2] The favorable in vitro profile of our representative compound, TFM-Kin-Inhib-1, when compared to an established inhibitor, underscores the potential of this chemical scaffold in the development of new anticancer therapeutics.
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As a continuation of our research in quinoxaline 1,4-di-N-oxide and with the aim of obtaining new anticancer agents, which can improve the current chemotherapeutic treatments, new series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for in vitro antitumor activity against a 3-cell line panel, consisting of MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS). Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to Spectroscopic Product Confirmation: The Case of 2-Methyl-4-(trifluoromethoxy)benzyl Bromide
For researchers and professionals in drug development, the precise confirmation of molecular structure is the bedrock of successful synthesis. The introduction of fluorinated moieties, such as the trifluoromethoxy (-OCF₃) group, is a cornerstone strategy for modulating the metabolic stability and lipophilicity of drug candidates.[1][2] The reagent 2-Methyl-4-(trifluoromethoxy)benzyl bromide is a valuable building block for introducing this functionalized benzyl group. However, certainty in the reaction's outcome is paramount.
This guide provides an in-depth, experience-driven framework for using a suite of spectroscopic techniques—NMR, IR, and Mass Spectrometry—to unequivocally confirm product formation. We will explore the causality behind spectral changes in a typical nucleophilic substitution reaction and compare these signatures to those of a structurally similar alternative, 4-(Trifluoromethyl)benzyl bromide, to highlight the subtle yet critical differences in their analytical profiles.
Part 1: The Synthetic Landscape: A Representative Reaction
This compound is an excellent electrophile for S_N2 reactions due to the resonance stabilization of the benzylic position, which facilitates the departure of the bromide leaving group.[3] A common and illustrative application is the Williamson ether synthesis, where the bromide is displaced by an alkoxide nucleophile to form a new C-O bond.[4]
For this guide, we will consider the reaction of this compound with sodium ethoxide to form 1-(ethoxymethyl)-2-methyl-4-(trifluoromethoxy)benzene.
Part 2: The Spectroscopic Workflow: A Self-Validating Protocol
A robust analytical workflow ensures that each step validates the last, from crude reaction monitoring to the final characterization of the purified product. The process is not merely a sequence of measurements but a logical progression of inquiry.
Caption: A logical workflow for synthesis, purification, and multi-technique spectroscopic confirmation.
Part 3: Deep Dive into Spectroscopic Signatures
The core of product confirmation lies in identifying the disappearance of starting material signals and the concurrent appearance of new, characteristic product signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR provides the most detailed structural information. For fluorinated compounds, ¹⁹F NMR is an indispensable tool alongside ¹H and ¹³C NMR.[5][6]
Key Transformations to Monitor:
-
¹H NMR: The most telling change is the chemical shift of the benzylic methylene (CH₂) protons. In the starting bromide, the electron-withdrawing bromine atom places this signal at approximately 4.5-4.7 ppm. Upon substitution with an ethoxy group, the CH₂ protons are shielded, shifting upfield to around 4.4-4.6 ppm. Concurrently, new signals for the ethyl group's O-CH₂ (quartet, ~3.5 ppm) and CH₃ (triplet, ~1.2 ppm) will appear.
-
¹³C NMR: The benzylic carbon provides a clear diagnostic signal. The C-Br bond in the starting material results in a signal around 32-35 ppm. After forming the ether, this carbon is deshielded, and the C-O signal appears significantly downfield, typically in the 68-72 ppm range.
-
¹⁹F NMR: The trifluoromethoxy group (-OCF₃) offers a unique and clean signal—a singlet with a characteristic chemical shift.[7] Its presence in the product spectrum with a minimal shift confirms the integrity of this crucial functional group throughout the reaction. The chemical shift for an aromatic -OCF₃ is distinct from that of an aromatic -CF₃ group.[8][9]
Infrared (IR) Spectroscopy: Tracking Functional Groups
IR spectroscopy is excellent for quickly verifying the transformation of key functional groups.
-
Disappearance: The C-Br stretching vibration, typically found in the fingerprint region around 600-700 cm⁻¹, is a weak but identifiable signal in the starting material that should be absent in the product.
-
Appearance: The most prominent new feature will be a strong C-O stretching band characteristic of ethers, which appears in the 1050-1150 cm⁻¹ region.[10]
Mass Spectrometry (MS): Confirming Identity and Purity
MS confirms the molecular weight of the product and can reveal the presence of unreacted starting material.
-
Starting Material: The mass spectrum of this compound will display a distinctive isotopic pattern for bromine, with two peaks of nearly equal intensity (the M⁺ and M+2 peaks) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Product: This bromine isotopic pattern will be absent in the pure product. The molecular ion peak will correspond to the new molecular weight of the ether. A dominant fragment in the spectrum will likely be the highly stable 2-methyl-4-(trifluoromethoxy)benzyl cation, formed by the loss of the ethoxy group.[11][12]
Part 4: Comparative Analysis with an Alternative Reagent
To truly understand the influence of each substituent, we compare our target product with the analogous ether formed from 4-(Trifluoromethyl)benzyl bromide . This reagent lacks the 2-methyl group and has a trifluoromethyl (-CF₃) instead of a trifluoromethoxy (-OCF₃) group.
Caption: Comparing products from two distinct fluorinated benzyl bromides.
Data Summary Table
The following table summarizes the key expected spectroscopic differences between the ether products derived from the target reagent (Product A) and the alternative reagent (Product B).
| Spectroscopic Feature | Product A (from Target Reagent) | Product B (from Alternative Reagent) | Rationale for Difference |
| ¹H NMR (Aromatic) | Complex multiplet (3H) | Symmetrical AA'BB' system (two doublets, 4H) | The 2-methyl group in Product A breaks the symmetry of the aromatic ring, leading to a more complex splitting pattern. |
| ¹H NMR (Benzylic CH₂) | ~4.4-4.6 ppm (singlet) | ~4.5-4.7 ppm (singlet) | The electron-donating 2-methyl group in A provides slight shielding compared to the proton at the same position in B. |
| ¹⁹F NMR (Fluorine) | Singlet (~ -58 to -60 ppm) | Singlet (~ -62 to -64 ppm) | The -OCF₃ group is electronically different from the -CF₃ group, resulting in distinct chemical shifts.[9][13] |
| ¹³C NMR (Aromatic) | 6 unique aromatic signals | 4 unique aromatic signals | Symmetry difference. Product B has a plane of symmetry through the C1-C4 axis. |
This comparative analysis demonstrates how subtle structural changes manifest as clear, quantifiable differences in spectroscopic data, reinforcing the importance of a multi-faceted analytical approach.
Part 5: Experimental Protocols
Trustworthy data originates from meticulous execution. The following are standardized, self-validating protocols for synthesis and sample preparation.
Protocol 1: Synthesis of 1-(ethoxymethyl)-2-methyl-4-(trifluoromethoxy)benzene
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (1.2 equivalents) to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C.
-
Nucleophile Formation: Allow the mixture to stir at 0 °C for 20 minutes until hydrogen evolution ceases, indicating the formation of sodium ethoxide.
-
Addition of Electrophile: Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting bromide.[14]
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Sample Preparation for Analysis
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.
-
IR Spectroscopy: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For a solid, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (EI/ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. For Electron Impact (EI-MS), the sample is often introduced directly or via GC. For Electrospray Ionization (ESI-MS), the solution is infused directly into the source.
Conclusion
Confirming the formation of a product derived from this compound is a definitive process when approached systematically. By leveraging the complementary strengths of ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry, a researcher can build an unassailable case for the product's identity. Each technique provides a unique piece of the structural puzzle: NMR defines the carbon-hydrogen framework, IR confirms the functional group transformation, and MS validates the molecular weight and elemental composition. Comparing these data to those from a well-chosen alternative reagent sharpens the analysis, providing a deeper understanding of structure-property relationships and building confidence in the synthetic outcome.
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Navigating the Lipophilic Landscape: A Comparative Guide to Assessing Lipophilicity of 2-Methyl-4-(trifluoromethoxy)benzyl Bromide Derivatives
In the intricate ballet of drug discovery, where molecules pirouette through complex biological systems, lipophilicity emerges as a lead dancer. This fundamental physicochemical property, governing a compound's affinity for fatty or non-polar environments, dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] For researchers synthesizing novel therapeutics from scaffolds such as 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a nuanced understanding and precise assessment of lipophilicity are not just advantageous—they are imperative for success. The trifluoromethoxy group, in particular, is a fascinating modulator of lipophilicity, often enhancing metabolic stability and membrane permeability.[4]
This guide provides a comprehensive comparison of methodologies to assess the lipophilicity of novel compounds derived from this compound. We will delve into the theoretical underpinnings of lipophilicity, explore the gold-standard experimental techniques, and evaluate the utility of in silico predictive models. By understanding the causality behind experimental choices and the inherent logic of each method, researchers can make informed decisions to optimize the drug-like properties of their candidate molecules.
The Significance of Lipophilicity in Drug Design
Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, log P, which represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[5][6] A delicate balance is crucial; while sufficient lipophilicity is necessary for a drug to traverse cellular membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][] The renowned Lipinski's Rule of Five, a cornerstone of drug-likeness, underscores the importance of maintaining log P below 5 for orally bioavailable drugs.[8][9]
For derivatives of this compound, strategic modifications to the core structure will invariably alter the lipophilicity. The introduction of polar functional groups (e.g., hydroxyls, amines) will decrease log P, while the addition of non-polar moieties (e.g., alkyl chains, aromatic rings) will increase it. The trifluoromethoxy group itself contributes significantly to lipophilicity, a factor that must be carefully considered during the design phase.[10]
Comparative Analysis of Lipophilicity Assessment Methods
The determination of log P can be approached through two primary avenues: experimental measurement and computational prediction. Each has its distinct advantages and limitations, and often, a combination of both provides the most comprehensive understanding.
| Method | Principle | Throughput | Cost | Accuracy | Key Considerations |
| Shake-Flask Method | Direct measurement of a compound's distribution between n-octanol and water/buffer at equilibrium. | Low | High | Gold Standard (log P range: -2 to 4)[5][11] | Requires pure compound, time-consuming, potential for emulsion formation.[5][11] |
| RP-HPLC Method | Correlates the retention time of a compound on a non-polar stationary phase with the log P of known standards. | High | Medium | Good (log P range: 0 to 6)[5][12] | Indirect method, requires a set of calibration standards, accuracy can be within ±1 log unit of the shake-flask value.[5] |
| In Silico Prediction | Utilizes algorithms based on a compound's 2D or 3D structure to calculate log P. | Very High | Low | Variable | Dependent on the algorithm and training dataset, may be less accurate for novel chemical scaffolds.[11][13] |
Experimental Protocols for Lipophilicity Determination
The following protocols provide detailed, step-by-step methodologies for the two most common experimental techniques. These protocols are designed to be self-validating by incorporating control standards and replicate measurements.
Gold Standard: The Shake-Flask Method
This method directly measures the partition coefficient and is considered the benchmark for accuracy.[5][11]
Causality of Experimental Choices: The use of pre-saturated solvents ensures that the two phases are in equilibrium before the addition of the analyte, preventing volume changes that would affect concentration measurements. Shaking for an adequate time ensures that the analyte has reached equilibrium between the two phases. Centrifugation is crucial for a clean separation of the phases, which is essential for accurate concentration analysis.
Caption: Workflow for the RP-HPLC Method.
Protocol:
-
Chromatographic System: Utilize a standard HPLC system with a reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Calibration Standards: Select a set of at least five commercially available compounds with well-established log P values that span the expected range of the test compounds.
-
Analysis of Standards: For each mobile phase composition, inject the standard compounds and record their retention times (tR). Also, determine the column dead time (t0) using an unretained compound (e.g., sodium nitrate).
-
Calculation of Capacity Factor: Calculate the capacity factor (k) for each standard at each mobile phase composition using the formula: k = (tR - t0) / t0.
-
Determination of log kw: For each standard, plot log k versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to obtain the intercept, log kw.
-
Calibration Curve: Construct a calibration curve by plotting the log kw values of the standards against their known log P values.
-
Analysis of Test Compounds: Analyze the derivatives of this compound under the same set of conditions to determine their log kw values.
-
Log P Determination: Use the linear regression equation from the calibration curve to calculate the log P of the test compounds from their experimentally determined log kw values. All measurements should be performed in triplicate. [5]
In Silico Log P Prediction: A Powerful First Pass
Computational models offer a rapid and cost-effective means to estimate lipophilicity, especially in the early stages of drug design. [11]These methods can be broadly categorized as atom-based, fragment-based, and whole-molecule approaches. [8][14]
-
Atom-based methods: Calculate log P by summing the contributions of individual atoms.
-
Fragment-based methods: Deconstruct a molecule into predefined structural fragments and sum their known lipophilicity contributions. [14][15]* Whole-molecule methods: Utilize topological or physicochemical descriptors of the entire molecule to predict log P.
Several free and commercial software packages are available for in silico log P prediction, including ALOGPS, Molinspiration, and SwissADME. [8][16][17] Trustworthiness of In Silico Models: It is crucial to recognize that the accuracy of in silico predictions is highly dependent on the algorithm and the chemical space of the training dataset. [18]For novel scaffolds like derivatives of this compound, it is advisable to use multiple prediction tools and to validate the computational results with experimental data for a representative subset of compounds.
Comparative Lipophilicity of Hypothetical this compound Derivatives
To illustrate the practical application of these methods, let's consider a series of hypothetical derivatives of this compound and their predicted log P values using a consensus approach from multiple in silico tools.
| Compound | Structure | Modification from Parent | Predicted Log P | Rationale for Lipophilicity Change |
| Parent | This compound | - | 4.2 | The trifluoromethoxy and bromo groups contribute significantly to lipophilicity. |
| Derivative A | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | Replacement of -Br with -OH | 3.1 | The hydroxyl group is polar and significantly reduces lipophilicity. |
| Derivative B | 2-Methyl-4-(trifluoromethoxy)benzyl amine | Replacement of -Br with -NH2 | 3.3 | The amino group is polar, leading to a decrease in lipophilicity. |
| Derivative C | N-(2-Methyl-4-(trifluoromethoxy)benzyl)acetamide | Addition of an acetamide group | 3.5 | The amide group introduces both polar and non-polar character, resulting in a moderate decrease in lipophilicity compared to the parent. |
| Derivative D | 1-(2-Methyl-4-(trifluoromethoxy)benzyl)-4-phenylpiperazine | Addition of a phenylpiperazine moiety | 5.8 | The large, non-polar phenylpiperazine group dramatically increases lipophilicity, likely exceeding the desirable range for oral drugs. |
This comparative table demonstrates how structural modifications can be used to tune the lipophilicity of the core scaffold. For instance, if a lead compound based on this scaffold is found to be too lipophilic, the introduction of polar groups as in Derivatives A and B would be a rational design strategy. Conversely, if increased lipophilicity is desired to enhance membrane permeability, the addition of hydrophobic groups could be explored, though with caution to avoid excessive lipophilicity as seen in Derivative D.
Conclusion and Future Perspectives
The assessment of lipophilicity is a critical and iterative process in modern drug discovery. For researchers working with novel compounds derived from this compound, a multi-faceted approach that combines the predictive power of in silico tools with the empirical accuracy of experimental methods is paramount. The high-throughput nature of RP-HPLC makes it an ideal choice for the initial screening of a library of derivatives, while the gold-standard shake-flask method can be reserved for the precise characterization of the most promising candidates. By strategically modulating the lipophilicity of the lead scaffold and accurately measuring the impact of these modifications, scientists can significantly enhance the probability of developing safe and effective new medicines.
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The Trifluoromethoxybenzyl Moiety: A Beacon of Metabolic Stability in Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A molecule's journey through the physiological landscape is fraught with metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily, poised to chemically alter and facilitate its elimination. For medicinal chemists, designing molecules that can withstand this metabolic onslaught is paramount to achieving desired pharmacokinetic profiles and therapeutic efficacy. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in this endeavor. This guide provides an in-depth evaluation of the trifluoromethoxybenzyl moiety, comparing its metabolic stability with key structural analogs—the methoxybenzyl and trifluoromethylbenzyl moieties—and furnishing the experimental framework for such assessments.
The Stability Conundrum: Why Methoxy Groups are a Metabolic Liability
The methoxy group (–OCH₃) is a common substituent in drug candidates, often employed to modulate solubility and electronic properties. However, it frequently represents a metabolic "soft spot." The carbon-hydrogen bonds of the methyl group are susceptible to oxidative metabolism by CYP450 enzymes, leading to O-dealkylation. This process not only inactivates the parent molecule but can also lead to the formation of reactive metabolites, such as formaldehyde, posing potential toxicity risks.
The Trifluoromethoxy Solution: Engineering Metabolic Resistance
The trifluoromethoxy (–OCF₃) group has gained significant traction as a bioisosteric replacement for the methoxy group, largely owing to its profound impact on metabolic stability.[1][2] The enhanced stability of the trifluoromethoxybenzyl moiety stems from a combination of steric and electronic factors.
Steric Hindrance: The trifluoromethyl group is sterically more demanding than a methyl group. This increased bulkiness physically obstructs the approach of CYP450 enzymes to the ether oxygen, hindering the initiation of oxidative metabolism.[1][2]
Electronic Effects: The potent electron-withdrawing nature of the three fluorine atoms significantly reduces the electron density on the ether oxygen.[1][2] This deactivation makes the oxygen less susceptible to oxidation, a key step in the metabolic cascade. Furthermore, this electronic pull diminishes the ability of the oxygen to act as a hydrogen bond acceptor, which can reduce its interaction with metabolic enzymes.[1][2]
While remarkably stable, the trifluoromethoxy group is not entirely inert. Metabolism, although significantly slower, can occur through a process known as ipso substitution, where the entire –OCF₃ group is displaced and replaced by a hydroxyl group.
Comparative Analysis: Trifluoromethoxybenzyl vs. Methoxybenzyl and Trifluoromethylbenzyl Moieties
To provide a clear, quantitative comparison, we present illustrative experimental data from a simulated in vitro human liver microsomal stability assay. While this data is hypothetical, it is curated to reflect the well-established principles of metabolic stability for these moieties.
Table 1: Comparative in Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 4-Methoxybenzyl | 15 | 46.2 |
| Compound B | 4-Trifluoromethylbenzyl | 45 | 15.4 |
| Compound C | 4-Trifluoromethoxybenzyl | > 60 | < 11.5 |
This illustrative data underscores the superior metabolic stability of the trifluoromethoxybenzyl moiety (Compound C) compared to both the methoxybenzyl (Compound A) and trifluoromethylbenzyl (Compound B) analogs. The significantly longer half-life and lower intrinsic clearance of Compound C highlight its resistance to metabolic degradation.
Experimental Protocol: Human Liver Microsomal Stability Assay
A cornerstone for evaluating metabolic stability is the in vitro liver microsomal stability assay. This experiment measures the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
-
Test compounds (e.g., 4-methoxybenzyl alcohol, 4-trifluoromethylbenzyl alcohol, 4-trifluoromethoxybenzyl alcohol)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
Control compounds (high and low clearance)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM) and human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Sources
A Senior Application Scientist's Guide to Benzylating Agents: A Cost-Benefit Analysis of 2-Methyl-4-(trifluoromethoxy)benzyl Bromide
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the myriad of reagents available, benzylating agents are fundamental for the introduction of the versatile benzyl protecting group or for the construction of more complex molecular architectures. This guide provides an in-depth cost-benefit analysis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a specialized reagent, in comparison to more conventional alternatives. We will delve into the nuanced interplay of reactivity, cost, and the strategic advantages conferred by its unique trifluoromethoxy moiety.
The Strategic Value of the Trifluoromethoxy Group in Modern Drug Discovery
The trifluoromethoxy (-OCF₃) group has emerged as a highly sought-after substituent in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance key pharmacokinetic and pharmacodynamic properties. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group offers a distinct electronic and lipophilic profile. It is strongly electron-withdrawing, which can modulate the pKa of nearby functionalities and influence metabolic stability[1][2]. Furthermore, the -OCF₃ group is one of the most lipophilic substituents, a property that can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier[1]. This increased lipophilicity and metabolic stability can lead to improved bioavailability and a longer half-life of the drug molecule[1].
The presence of the 2-methyl group in the target molecule, this compound, provides an additional steric and electronic handle for chemists to fine-tune molecular interactions and synthetic accessibility.
Performance Comparison: this compound vs. Alternatives
The true value of a reagent is best understood through a direct comparison of its performance against established alternatives. For this analysis, we will consider the following common benzylating agents:
-
Benzyl Bromide: The parent compound, offering a baseline for reactivity and cost.
-
4-Methoxybenzyl Bromide: An electron-rich analogue.
-
4-Nitrobenzyl Bromide: An electron-poor analogue.
While direct, side-by-side comparative studies for this compound are not extensively documented in peer-reviewed literature, we can construct a robust analysis based on established principles of physical organic chemistry and available data for related compounds.
Reactivity Profile
The reactivity of benzyl bromides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in 4-methoxybenzyl bromide, stabilize the developing positive charge at the benzylic carbon in the transition state of both Sₙ1 and Sₙ2 reactions, thereby increasing the reaction rate. Conversely, electron-withdrawing groups, like the nitro group in 4-nitrobenzyl bromide, destabilize this positive charge, leading to a decrease in reactivity[3].
The trifluoromethoxy group is strongly electron-withdrawing. Therefore, it is anticipated that this compound will exhibit lower reactivity compared to benzyl bromide and significantly lower reactivity than 4-methoxybenzyl bromide. The 2-methyl group, being weakly electron-donating, will slightly offset the deactivating effect of the trifluoromethoxy group, but the overall electronic character will be dominated by the -OCF₃ substituent.
This modulated reactivity can be a significant advantage. In complex syntheses with multiple sensitive functional groups, a less reactive but more selective reagent can prevent unwanted side reactions, leading to cleaner reaction profiles and higher overall yields of the desired product.
Cost Analysis
A critical component of any cost-benefit analysis is the price of the reagents. The following table provides a snapshot of the relative costs of this compound and its alternatives from a major chemical supplier. Prices are subject to change and may vary between suppliers.
| Reagent | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 1g | 155.00 | 155.00 |
| Benzyl Bromide | Sigma-Aldrich | 100g | 45.50 | 0.46 |
| 4-Methoxybenzyl Bromide | Apollo Scientific | 25g | ~600.00 | ~24.00 |
| 4-Nitrobenzyl Bromide | TCI | 25g | 36.00 | 1.44 |
Note: Prices are approximate and were retrieved in January 2026. They are intended for comparative purposes only.
As the table clearly indicates, this compound is a significantly more expensive reagent on a per-gram basis compared to the alternatives. This high initial cost necessitates a careful evaluation of its potential benefits in a given synthetic route.
Cost-Benefit Evaluation: When to Choose this compound
The decision to use a premium reagent like this compound hinges on a careful consideration of the entire synthetic strategy and the desired properties of the final product.
Choose this compound when:
-
The unique properties of the trifluoromethoxy group are essential for the biological activity of the target molecule. In drug discovery, the potential for enhanced efficacy, improved metabolic stability, and better membrane permeability can far outweigh the initial reagent cost.
-
High selectivity is required in a complex synthesis. The moderated reactivity of this reagent can lead to cleaner reactions, reducing the need for extensive and costly purification steps. This can result in a higher overall yield of the final product, partially offsetting the initial reagent cost.
-
The 2-methyl group provides a necessary steric or electronic feature for the target molecule's function or subsequent synthetic transformations.
Consider alternatives when:
-
A simple benzyl protecting group is sufficient. For routine protection of alcohols or amines where the electronic properties of the benzyl group are not critical, the much cheaper benzyl bromide is the logical choice.
-
Enhanced reactivity is desired and the substrate is robust. In cases where a faster reaction is preferred and the starting material can tolerate more reactive reagents, 4-methoxybenzyl bromide might be a suitable, albeit still more expensive than benzyl bromide, option.
-
A readily cleavable benzyl group is needed. The electron-withdrawing nitro group in 4-nitrobenzyl bromide can facilitate cleavage under specific conditions, making it a useful protecting group in certain synthetic strategies.
Experimental Protocol: A Representative Benzylation Reaction
The following protocol for the synthesis of 4-(Trifluoromethoxy)benzyl bromide from the corresponding alcohol can be adapted for this compound. This procedure highlights the common steps and considerations for handling such reagents.
Synthesis of 4-(Trifluoromethoxy)benzyl Bromide [4]
-
Step 1: Reduction of 4-(Trifluoromethoxy)benzaldehyde to 4-(Trifluoromethoxy)benzyl alcohol
-
To a solution of sodium borohydride (1.2 equivalents) in anhydrous ethanol at 0°C, add a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in anhydrous ethanol dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium chloride solution (30 mL) and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 5/1) to afford 4-(trifluoromethoxy)benzyl alcohol.
-
-
Step 2: Bromination of 4-(Trifluoromethoxy)benzyl alcohol
-
To a stirred solution of 4-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) in diethyl ether at 0°C, slowly add phosphorus tribromide (0.5 mL per 1 mmol of alcohol) dropwise.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into an ice-water mixture and stir for 1-2 hours.
-
Extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with sodium bicarbonate solution, water, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide.
-
Causality behind experimental choices:
-
The use of sodium borohydride provides a mild and selective reduction of the aldehyde to the alcohol without affecting the trifluoromethoxy group.
-
Performing the reactions at 0°C helps to control the exothermicity and minimize side reactions.
-
The aqueous workup in the bromination step is crucial to quench the excess phosphorus tribromide and remove water-soluble byproducts.
-
Washing with sodium bicarbonate solution neutralizes any acidic residues.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key decision-making points and the general synthetic workflow.
Caption: Decision workflow for selecting a benzylating agent.
Caption: General workflow for a benzylation reaction.
Conclusion
This compound is a specialized and valuable reagent for modern organic synthesis, particularly in the realm of drug discovery and development. Its high cost is a significant factor to consider; however, this must be weighed against the profound and often indispensable benefits imparted by the trifluoromethoxy group. The enhanced lipophilicity, metabolic stability, and unique electronic properties it confers can be the difference between a promising lead compound and a successful drug candidate. Furthermore, its moderated reactivity can offer superior selectivity in complex molecular environments, potentially leading to higher overall yields and reduced purification costs.
For routine applications where the unique features of the trifluoromethoxy group are not required, more economical alternatives such as benzyl bromide remain the prudent choice. Ultimately, the decision to employ this compound should be a strategic one, based on a holistic analysis of the synthetic goals, the complexity of the molecule, and the desired properties of the final product.
References
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- US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents. (n.d.).
- US6133468A - Method for preparing substituted benzyl bromides - Google Patents. (n.d.).
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
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(PDF) Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (n.d.). Retrieved January 24, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
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What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (n.d.). Retrieved January 24, 2026, from [Link]
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3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
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(PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
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Benzyl Bromide - 100-39-0 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). Retrieved January 24, 2026, from [Link]
- CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride - Google Patents. (n.d.).
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Reactions on the "Benzylic" Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved January 24, 2026, from [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
The Role of 4-(Trifluoromethyl)benzyl Bromide in Specialty Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (n.d.). OUCI. Retrieved January 24, 2026, from [Link]
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
4-Methoxybenzyl bromide 2746-25-0 C8H9BrO - Agnitio Pharma. (n.d.). Retrieved January 24, 2026, from [Link]
- CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents. (n.d.).
-
4-Nitrobenzyl bromide, 99.8%, Certified® 25g. (n.d.). GTI Laboratory Supplies. Retrieved January 24, 2026, from [Link]
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The Versatile Reagent: A Comparative Guide to the Applications of Substituted Benzyl Bromides
For the modern researcher in organic synthesis, medicinal chemistry, and materials science, the substituted benzyl bromide is a reagent of profound versatility. Its reactivity, readily tunable through aromatic substitution, makes it a cornerstone for a vast array of chemical transformations. This guide provides an in-depth comparison of the applications of substituted benzyl bromides, moving beyond a simple catalog of reactions to explore the causal relationships between substituent effects, reaction mechanisms, and synthetic outcomes. We will delve into field-proven protocols, supported by experimental data, to offer a comprehensive resource for laboratory professionals.
The Influence of Aromatic Substituents on Reactivity: A Mechanistic Overview
The utility of a substituted benzyl bromide hinges on the lability of the carbon-bromine bond. The cleavage of this bond can proceed through two primary nucleophilic substitution pathways: S(_N)1 and S(_N)2. The electronic nature of the substituent on the benzene ring plays a pivotal role in dictating the preferred mechanism and the overall reaction rate.
Electron-donating groups (EDGs) such as methoxy (-OCH(_3)) and methyl (-CH(_3)) increase the electron density of the aromatic ring. This has a twofold effect:
-
Stabilization of the Benzylic Cation: In an S(_N)1 pathway, the rate-determining step is the formation of a benzylic carbocation. EDGs stabilize this intermediate through resonance and inductive effects, thereby accelerating the reaction rate.[1][2]
-
Activation towards Electrophiles: While the primary reactivity is at the benzylic carbon, the electron-rich aromatic ring is more susceptible to electrophilic attack, a consideration in reaction design.
Electron-withdrawing groups (EWGs) like nitro (-NO(_2)) and cyano (-CN) have the opposite effect. They decrease the electron density of the ring, which:
-
Destabilizes the Benzylic Cation: This significantly slows down or completely inhibits the S(_N)1 pathway.[3]
-
Favors the S(_N)2 Pathway: By withdrawing electron density, EWGs make the benzylic carbon more electrophilic and susceptible to direct attack by a nucleophile in an S(_N)2 reaction.[4]
This dichotomy in reactivity is elegantly quantified by the Hammett equation , which correlates reaction rates with substituent constants ((\sigma)). A negative reaction constant ((\rho)) indicates a buildup of positive charge in the transition state (favoring EDGs), characteristic of an S(_N)1-like mechanism. Conversely, a positive (\rho) value suggests the development of negative charge, though for S(_N)2 reactions with benzyl bromides, the effect is more nuanced, with EWGs generally accelerating the rate by enhancing the electrophilicity of the benzylic carbon.[5][6]
Sources
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A Senior Application Scientist's Comparative Guide to 2-Methyl-4-(trifluoromethoxy)benzyl Bromide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of successful drug design. The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the arsenal of fluorinated building blocks, substituted benzyl bromides are workhorse reagents for introducing key pharmacophoric elements. This guide provides an in-depth technical comparison of 2-Methyl-4-(trifluoromethoxy)benzyl bromide , a specialized reagent, against its structural congeners and other common alternatives in the context of drug discovery.
The Strategic Advantage of the 2-Methyl-4-(trifluoromethoxy)benzyl Moiety
The 2-Methyl-4-(trifluoromethoxy)benzyl group offers a unique combination of steric and electronic properties that can be strategically leveraged by medicinal chemists. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can significantly enhance metabolic stability by blocking potential sites of oxidation on the aromatic ring.[1][2] Its introduction into a drug candidate can also improve membrane permeability and binding interactions with target proteins.[1][2]
The addition of a methyl group at the ortho-position introduces a steric element that can influence the conformation of the molecule, potentially locking it into a bioactive conformation or providing additional van der Waals interactions within a binding pocket. This strategic combination of a bulky, lipophilic, and metabolically robust moiety makes this compound an intriguing, albeit specialized, reagent for lead optimization campaigns.
Comparative Analysis of Benzylating Agents in Drug Synthesis
To illustrate the comparative utility of this compound, we will consider a hypothetical case study based on the synthesis of a key intermediate for a bioactive molecule, followed by a discussion of a real-world example using a closely related analogue.
Case Study: N-Benzylation of a Heterocyclic Amine
Let us consider the N-alkylation of a hypothetical heterocyclic amine, a common step in the synthesis of many pharmaceutical agents. We will compare the performance of this compound with three common alternatives:
-
Alternative 1: 4-(Trifluoromethoxy)benzyl bromide (lacks the ortho-methyl group)
-
Alternative 2: 4-Chlorobenzyl bromide (features a different electron-withdrawing group)
-
Alternative 3: Benzyl bromide (the unsubstituted parent compound)
Table 1: Comparative Physicochemical Properties of Benzylating Agents
| Reagent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Physicochemical Features |
| This compound | 269.06 | Not readily available | Lipophilic, electron-withdrawing -OCF₃, steric bulk from ortho-methyl |
| 4-(Trifluoromethoxy)benzyl bromide | 255.03 | 82-84 °C/10 mmHg | Lipophilic, electron-withdrawing -OCF₃ |
| 4-Chlorobenzyl bromide | 205.49 | 222 °C | Electron-withdrawing -Cl |
| Benzyl bromide | 171.04 | 198-199 °C | Parent compound, baseline for comparison |
Experimental Workflow: Comparative N-Benzylation
The following is a generalized protocol for the N-alkylation of a heterocyclic amine with the aforementioned benzyl bromides.
Caption: Generalized workflow for comparative N-benzylation.
Expected Outcomes and Causality
-
Reactivity: The reactivity of benzyl bromides in Sₙ2 reactions is influenced by both electronic and steric factors.
-
Electronic Effects: The electron-withdrawing trifluoromethoxy and chloro groups will slightly decrease the reactivity of the benzyl bromide towards nucleophilic attack compared to the unsubstituted benzyl bromide by destabilizing the partial positive charge that develops on the benzylic carbon in the transition state.
-
Steric Effects: The ortho-methyl group in this compound will introduce steric hindrance, which is expected to decrease the reaction rate compared to its non-methylated counterpart, 4-(trifluoromethoxy)benzyl bromide.
-
-
Yield: While the reaction rate may be slower, the overall yield with this compound is expected to be comparable to the other reagents, provided sufficient reaction time and/or slightly elevated temperatures are employed.
-
Impact on Product Properties: The primary differentiator lies in the properties conferred to the final product.
-
Lipophilicity: The trifluoromethoxy group is highly lipophilic, and this property will be imparted to the N-benzylated product. This can be advantageous for crossing cellular membranes.
-
Metabolic Stability: The trifluoromethoxy group is known to block metabolic oxidation of the aromatic ring, potentially increasing the half-life of the drug candidate. The ortho-methyl group can also influence metabolism, either by sterically hindering access of metabolic enzymes or by providing an alternative site for metabolism.
-
Conformational Restriction: The steric bulk of the ortho-methyl group can restrict the rotation around the benzyl-nitrogen bond, which may be beneficial for locking the molecule into a bioactive conformation and improving binding affinity.
-
Table 2: Predicted Comparative Performance in N-Benzylation
| Reagent | Predicted Reaction Rate | Predicted Impact on Product Lipophilicity | Predicted Impact on Product Metabolic Stability |
| This compound | Moderate to Slow | High Increase | High Increase |
| 4-(Trifluoromethoxy)benzyl bromide | Moderate | High Increase | High Increase |
| 4-Chlorobenzyl bromide | Moderate | Moderate Increase | Moderate Increase |
| Benzyl bromide | Fast | Low Increase | Low |
Real-World Case Study: Synthesis of PA-824 (Pretomanid)
While a direct case study for this compound is not prominent in the literature, the synthesis of the anti-tuberculosis drug Pretomanid (PA-824) provides an excellent real-world example of the utility of the closely related 4-(trifluoromethoxy)benzyl bromide .
Pretomanid is a nitroimidazooxazine that has been approved for the treatment of multidrug-resistant tuberculosis. A key step in its synthesis involves the alkylation of a hydroxyl group with 4-(trifluoromethoxy)benzyl bromide.
Caption: Simplified synthetic route to PA-824.
In this synthesis, the 4-(trifluoromethoxy)benzyl moiety is crucial for the drug's overall profile, contributing to its lipophilicity and metabolic stability, which are important for its efficacy against Mycobacterium tuberculosis.
Hypothetical Comparison in the Context of PA-824 Synthesis
If we were to hypothetically use this compound in this synthesis, we would anticipate a slower reaction rate due to the steric hindrance of the ortho-methyl group. However, the resulting analogue of Pretomanid might exhibit altered biological activity or pharmacokinetic properties. The ortho-methyl group could potentially introduce a beneficial conformational constraint or, conversely, create a steric clash with the target enzyme. This highlights the importance of empirical testing in drug discovery.
Conclusion
This compound is a specialized but potentially valuable reagent for drug discovery. Its unique combination of a metabolically robust, lipophilic trifluoromethoxy group and a sterically demanding ortho-methyl group offers medicinal chemists a tool to fine-tune the properties of drug candidates. While direct comparative data is limited, by understanding the individual contributions of these substituents, researchers can make informed decisions about its application in lead optimization. The choice between this compound and its alternatives will ultimately depend on the specific goals of the synthesis and the desired properties of the final compound. For projects requiring enhanced metabolic stability, increased lipophilicity, and the introduction of conformational constraint, this reagent warrants serious consideration.
References
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PubChem. 2-Methyl-4-(trifluoromethoxy)benzyl alcohol. [Link]
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Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7236-7246. [Link]
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Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
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Varalakshmi, V., & Nagaraju, N. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]
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Meng, G., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(45), 26955-26966. [Link]
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Scott, J. D., et al. (1996). New Potent Antihyperglycemic Agents in db/db Mice: Synthesis and Structure−Activity Relationship Studies of (4-Substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones. Journal of Medicinal Chemistry, 39(12), 2319-2327. [Link]
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Wu, W., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(1), 102913. [Link]
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Wang, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1363. [Link]
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Kumar, S., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 14(1), 245-255. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]
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Li, Y., et al. (2023). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 25(1), 123-128. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Methyl-4-(trifluoromethoxy)benzyl bromide
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provides essential, experience-driven protocols for handling 2-Methyl-4-(trifluoromethoxy)benzyl bromide, a compound that, while valuable in synthesis, demands rigorous adherence to safety procedures due to its hazardous properties. This guide is structured to provide not just procedural steps, but the rationale behind them, ensuring a deep and practical understanding of the risks and mitigation strategies.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing.[1] Understanding these hazards is the first step in mitigating risk. The benzyl bromide functional group is highly reactive and can readily alkylate biological macromolecules, leading to tissue damage. The trifluoromethoxy and methyl groups modify the reactivity and physical properties of the molecule, but the inherent hazards of a benzyl bromide remain.
Key Hazards:
-
Corrosive to Skin and Eyes: Direct contact can lead to severe burns and permanent eye damage.[1][2]
-
Lachrymator: Vapors can irritate the eyes, causing tearing and discomfort.[1]
-
Moisture Sensitive: The compound can react with moisture, potentially releasing harmful byproducts.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[3][5] | Goggles protect the eyes from splashes, while the face shield provides an additional layer of protection for the entire face from splashes and vapors. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Fluorinated rubber).[4] | The gloves must be rated for protection against corrosive organic compounds. Always inspect gloves for any signs of degradation or perforation before use.[2][4] |
| Body Protection | A flame-retardant laboratory coat, worn fully buttoned. | Protects the skin on the arms and torso from accidental splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors.[4][6] | To be used when handling the compound outside of a certified chemical fume hood or if there is a risk of vapor inhalation. |
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures the experiment is conducted safely and efficiently.
Preparation and Pre-Handling Checklist:
-
Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood with a tested and reliable airflow.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit (containing an inert absorbent material like sand or silica gel) within the immediate work area.[1][7]
-
Material and Equipment Assembly: Gather all necessary chemicals, glassware, and equipment before introducing the benzyl bromide to the fume hood. This minimizes the need to move in and out of the designated work area.
-
PPE Donning: Put on all required PPE before opening the chemical container.
Handling the Compound:
-
Container Inspection: Before opening, carefully inspect the container for any signs of damage or leaks.
-
Inert Atmosphere: As the compound is moisture-sensitive, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to water.[1][8]
-
Dispensing: Use a clean, dry syringe or cannula for liquid transfers. For solids, use a clean, dry spatula. Avoid creating dust or aerosols.[2]
-
Reaction Quenching: Once the reaction is complete, quench the reaction mixture carefully with a suitable reagent to neutralize any remaining reactive benzyl bromide.
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. A common method is to rinse with a suitable solvent (e.g., acetone) followed by a basic solution (e.g., sodium bicarbonate) to neutralize any residual acidity.
Post-Handling Procedures:
-
Waste Segregation: All waste materials, including contaminated gloves, paper towels, and reaction byproducts, must be segregated into a clearly labeled hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[3]
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.[2][4]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle and a key aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste contaminated with this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][2][7][8]
-
Labeling: The waste container must be clearly labeled with the full chemical name and the associated hazards (Corrosive).
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour this chemical down the drain.[7]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: A flowchart illustrating the key stages of safe handling.
References
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- Benzyl-Bromide - Safety D
- MSDS of 4-(Trifluoromethoxy)benzyl bromide. (2014). Capot Chemical.
- 4-(Trifluoromethoxy)
- BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
- SAFETY D
- 2 - SAFETY D
- Benzyl bromide - SAFETY D
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
